Product packaging for Diazinon(Cat. No.:CAS No. 333-41-5)

Diazinon

Cat. No.: B1670403
CAS No.: 333-41-5
M. Wt: 304.35 g/mol
InChI Key: FHIVAFMUCKRCQO-UHFFFAOYSA-N
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Description

Diazinon (IUPAC name: O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate) is a synthetic organophosphate insecticide, acaricide, and nematicide first registered in the 1950s . Its primary value in research stems from its role as a model organophosphate (OP) for studying the mechanisms, exposure risks, and detoxification of this class of chemicals . The main mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE) . It is metabolized in biological systems to diazoxon, a more potent cholinesterase inhibitor, which binds irreversibly to the active site of AChE . This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in cholinergic synapses and neuromuscular junctions, which disrupts normal neurotransmission . This makes this compound a critical compound for neurotoxicology studies. Researchers utilize this compound to investigate acetylcholinesterase inhibition kinetics, cholinergic neurotoxicity, and to develop physiologically based kinetic and toxicodynamic (PBK-TD) models for human health risk assessment . Its applications extend to environmental science, where it is used as a target analyte in studies focused on the occurrence, fate, and remediation of OP pesticides in soil and water . Furthermore, recent studies continue to employ this compound to assess underlying cytotoxicity mechanisms, including the induction of apoptosis, alterations in gene expression, and genotoxicity in various cell models . This product is intended for research use only by qualified professionals and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N2O3PS<br>C12H21N2O3PS<br>(CH3)2CHC4N2H(CH3)OPS(OC2H5)2 B1670403 Diazinon CAS No. 333-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3
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InChI Key

FHIVAFMUCKRCQO-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C
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Molecular Formula

C12H21N2O3PS, Array
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DSSTOX Substance ID

DTXSID9020407
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Molecular Weight

304.35 g/mol
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Physical Description

Liquid; light to dark brown. Sinks in water. Commercial solutions can contain ethanol/xylene/acetone with a flash point in the range 82-105 °F., Colorless liquid with a faint ester-like odor. [insecticide]; [NIOSH], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TECHNICAL-GRADE PRODUCT: PALE YELLOW-TO-DARK BROWN., Colorless liquid with a faint ester-like odor., Colorless liquid with a faint ester-like odor. [insecticide] [Note: Technical grade is pale to dark brown.]
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Boiling Point

Decomposes >248 °F (NTP, 1992), BP: 125 °C at 1 mm Hg, decomposes, Decomposes
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Flash Point

82 to 105 °F (commercial solutions) (NTP, 1992), 104.4 °C c.c., 180 °F
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Completely miscible with common organic solvents, e.g. ethers, alcohols, benzene, toluene, hexane, cyclohexane, dichloromethane, acetone, petroleum oils., Freely soluble in ketones, Solubility in water: 0.004% at 20 °C, Solubility in water: 60 mg/L at 20 °C, In water, 40 mg/L at 25 °C, 0.04 mg/mL at 25 °C, Solubility in water, mg/l at 20 °C: 60 (practically insoluble), 0.004%
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Density

1.117 at 68 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.116-1.118 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.12
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Vapor Pressure

0.0001 mmHg (NIOSH, 2023), 0.0001 [mmHg], 9.01X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.0001 mmHg
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Color/Form

Colorless oil, Clear, colorless liquid

CAS No.

333-41-5
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Record name DIAZINON®
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Melting Point

< 25 °C
Record name Diazinon
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Foundational & Exploratory

A Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Diazinon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of acetylcholinesterase (AChE) by the organophosphate insecticide diazinon. It details the metabolic activation, the kinetics of enzyme inhibition, and the experimental protocols used to characterize this interaction.

Executive Summary

This compound, a widely used organophosphorus insecticide, is not a potent inhibitor of acetylcholinesterase (AChE) in its parent form. Its toxicity is primarily due to its metabolic bioactivation to diazoxon, a highly potent AChE inhibitor. This conversion is predominantly carried out by cytochrome P450 (CYP450) monooxygenases in the liver. Diazoxon irreversibly inhibits AChE by phosphorylating a critical serine residue in the enzyme's active site. This leads to the accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, resulting in a state of continuous neuronal stimulation known as a cholinergic crisis, which underlies the clinical signs of poisoning.

Metabolic Activation of this compound

This compound is a phosphorothioate, characterized by a sulfur atom double-bonded to the phosphorus atom (P=S). In this form, its ability to inhibit AChE is limited. The primary mechanism of its toxicity involves the in vivo oxidative desulfuration to its oxygen analog, diazoxon (P=O).[1][2] This metabolic conversion is a critical activation step.

The biotransformation of this compound to diazoxon is primarily catalyzed by a suite of cytochrome P450 enzymes located in the liver.[3] In humans, the key isozymes involved in this activation are CYP2C19, CYP3A4, and CYP2B6.[3] In rats, the analogous enzymes are CYP2C11, CYP3A2, and CYP2B1/2.[4] The efficiency of this conversion can vary between species and individuals, contributing to differences in susceptibility to this compound toxicity.

Simultaneously, detoxification pathways exist that metabolize both this compound and diazoxon to less toxic products, such as 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP).[5]

This compound This compound (P=S) (Weak AChE Inhibitor) Diazoxon Diazoxon (P=O) (Potent AChE Inhibitor) This compound->Diazoxon Oxidative Desulfuration (Bioactivation) Detox_Products Detoxification Products (e.g., IMHP) This compound->Detox_Products Detoxification Diazoxon->Detox_Products Detoxification CYP450 Cytochrome P450 (e.g., CYP2C19, CYP3A4, CYP2B6) CYP450->this compound

Figure 1: Metabolic pathways of this compound.

Mechanism of Acetylcholinesterase Inhibition

The primary target of diazoxon is acetylcholinesterase, a serine hydrolase crucial for the termination of nerve impulses at cholinergic synapses. AChE breaks down acetylcholine into choline and acetic acid.[6]

The mechanism of inhibition by diazoxon is a covalent modification of the AChE active site. The phosphorus atom of diazoxon is electrophilic and reacts with the nucleophilic hydroxyl group of a specific serine residue (Ser203 in human AChE) within the enzyme's catalytic triad.[7] This reaction results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.[7][8]

This phosphorylation is considered practically irreversible. The process of "aging" can further strengthen the bond between the organophosphate and the enzyme, making reactivation by antidotes like oximes more difficult.[7] The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing hyperstimulation of muscarinic and nicotinic receptors. This results in the characteristic signs and symptoms of organophosphate poisoning.[9]

cluster_AChE AChE Active Site cluster_Synapse Cholinergic Synapse AChE Active AChE (with Serine-OH) Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE Phosphorylation of Serine Leaving_Group Leaving Group AChE->Leaving_Group Diazoxon Diazoxon Diazoxon->AChE Binding to Active Site AChE_hydrolysis ACh Hydrolysis Phosphorylated_AChE->AChE_hydrolysis Inhibition ACh Acetylcholine (ACh) Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binding ACh->AChE_hydrolysis AChE_hydrolysis->AChE

Figure 2: Mechanism of AChE inhibition by diazoxon.

Quantitative Data on AChE Inhibition

The inhibitory potency of this compound and its active metabolite, diazoxon, against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values from the literature.

CompoundSpeciesEnzyme SourceIC50 (µM)Reference(s)
This compoundHumanRecombinant AChE14.26[5]
This compoundHumanRed Blood Cell AChE24.45[10]
This compoundRatAChE14.66[5]
DiazoxonHumanRecombinant AChE0.0440[5]
DiazoxonRatAChE0.0515[5]

These data clearly demonstrate that diazoxon is a significantly more potent inhibitor of AChE than its parent compound, this compound, with IC50 values several orders of magnitude lower.

Experimental Protocols

The most common method for determining AChE activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues.[11][12]

Principle of the Ellman's Method

The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine and acetate. The sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm.[1] The rate of color development is directly proportional to the AChE activity.

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light at 4°C.

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.

  • AChE Solution (e.g., 1 U/mL): Prepare a stock solution of acetylcholinesterase and dilute to the desired working concentration with phosphate buffer immediately before use. Keep on ice.

  • Inhibitor Solutions: Dissolve test compounds (e.g., this compound, diazoxon) in a suitable solvent like DMSO to create a high-concentration stock solution. Perform serial dilutions in phosphate buffer to obtain the desired final concentrations for the assay. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <1%) to avoid interfering with enzyme activity.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL deionized water (or solvent) + 10 µL DTNB + 10 µL deionized water.

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL inhibitor solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction. To the blank well, add 10 µL of deionized water. The final volume in each well will be 180 µL.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) Plate_Setup Plate Setup (Blank, Control, Test Samples) Reagents->Plate_Setup Preincubation Pre-incubate AChE with Inhibitor Plate_Setup->Preincubation Reaction_Start Add ATCI to Initiate Reaction Preincubation->Reaction_Start Kinetic_Reading Kinetic Absorbance Reading (412 nm) Reaction_Start->Kinetic_Reading Calc_Rate Calculate Reaction Rates (Slopes) Kinetic_Reading->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Dose_Response Generate Dose-Response Curve and IC50 Calc_Inhibition->Dose_Response

Figure 3: Experimental workflow for an AChE inhibition assay.

Conclusion

The inhibition of acetylcholinesterase by this compound is a classic example of lethal synthesis, where a relatively non-toxic parent compound is metabolically converted to a highly potent inhibitor. A thorough understanding of this mechanism, including the specific CYP450 enzymes involved in bioactivation and the kinetics of AChE inhibition by diazoxon, is crucial for risk assessment, the development of biomarkers of exposure, and the design of effective therapeutic interventions for organophosphate poisoning. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of these and other AChE inhibitors.

References

An In-depth Technical Guide on the Core Chemical and Physical Properties of Pure Diazinon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of pure diazinon. The information is curated for professionals in research, science, and drug development who require detailed data on this organophosphate insecticide.

General Information

This compound, a thiophosphoric acid ester, is a non-systemic organophosphate insecticide developed in 1952.[1] Pure this compound presents as a colorless and nearly odorless oil.[2][3] The technical grade, however, is an amber to brown liquid with a faint ester-like scent.[2][3] It has been widely used in agriculture to control a variety of sucking and chewing insects and mites on numerous crops.[4]

Physical and Chemical Properties

The following tables summarize the key quantitative physical and chemical properties of pure this compound.

Table 1: General and Physical Properties of Pure this compound

PropertyValueReferences
Molecular Formula C₁₂H₂₁N₂O₃PS[4][5]
Molecular Weight 304.3 g/mol [2][5]
Physical State Viscous liquid[6]
Color Colorless[2][6][7]
Odor Faint ester-like[1][6][7]
Boiling Point 83-84 °C at 0.0002 mmHg (26.6 mPa); 125 °C at 0.001 mmHg (133 mPa); Decomposes above 120 °C[5][6][8]
Melting Point Decomposes above 120 °C[9]
Density 1.116-1.118 g/cm³ at 20 °C[1][5][8]
Vapor Pressure 1.40 x 10⁻⁴ mmHg at 20 °C; 8.4 x 10⁻⁵ mmHg at 20 °C; 2.8 x 10⁻⁴ mmHg at 25 °C[2][6]
Refractive Index (n_D^20) 1.4978-1.4981[6][8]

Table 2: Solubility and Partition Coefficients of Pure this compound

PropertyValueReferences
Water Solubility 40 mg/L at 20 °C; 60 mg/L at 20 °C[1][2][4][5][6][8][10]
Solvent Solubility Completely miscible in acetone, benzene, ethanol, toluene, xylene, and soluble in petroleum oils.[2][6][8]
Octanol-Water Partition Coefficient (log K_ow) 3.3, 3.81, 3.40[1][2][5][6][10]
Henry's Law Constant 1.4 x 10⁻⁶ atm·m³/mol to 1.13 x 10⁻⁷ atm·m³/mol[2][10]
Soil Sorption Coefficient (K_oc) Ranges from 40 to 854 L/kg[2]
pKa 2.6[11]

Stability and Degradation

This compound's stability is significantly influenced by environmental conditions such as pH, temperature, and microbial activity.

  • Hydrolysis : this compound is susceptible to hydrolysis, particularly in acidic conditions.[2] The hydrolysis rate is slower in neutral and alkaline media.[8] The half-life of this compound in water is 12 days at pH 5, 138 days at pH 7, and 40 days at pH 9.[2][6] The primary degradation product of hydrolysis is diazoxon, which is then rapidly hydrolyzed to oxypyrimidine.[2]

  • Photolysis : this compound is stable to photolysis in water.[2] However, on soil surfaces, photolysis can be a significant degradation pathway, with an estimated half-life of 17.3 to 37.4 hours.[2] In the atmosphere, this compound is transformed into the more potent cholinesterase inhibitor, diazoxon, with an estimated half-life of 4 hours.[2][12]

  • Microbial Degradation : The primary route of this compound dissipation from the environment is through microbial degradation in soils.[2] The aerobic soil metabolism half-life is approximately 37 to 38 days.[2]

  • Thermal Stability : this compound decomposes at temperatures above 120°C.[6][8][9]

Experimental Protocols and Analytical Methods

While specific, detailed experimental protocols for determining the physicochemical properties of this compound are not extensively available in the provided search results, general analytical methods have been cited. Formulated this compound products can be analyzed by first cleaning up the sample using column chromatography to remove basic impurities, followed by titration with perchloric acid in acetic acid.[8] Gas-liquid chromatography is also a common method for the analysis of this compound and its residues in various matrices like soil and water.[8]

Mechanism of Action and Metabolism

This compound functions as an acetylcholinesterase (AChE) inhibitor.[1] Upon entering an organism, it undergoes metabolic activation to its oxygen analog, diazoxon, which is a more potent inhibitor of AChE.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the nervous system, resulting in toxicity.[1][2]

Diazinon_Mechanism_of_Action This compound This compound Diazoxon Diazoxon (Active Metabolite) This compound->Diazoxon Metabolic Activation AChE Acetylcholinesterase (AChE) Diazoxon->AChE Inhibits ACh Acetylcholine (ACh) Accumulation ACh Accumulation in Synapse AChE->Accumulation Leads to Choline_Acetate Choline + Acetate ACh->Choline_Acetate Toxicity Neurotoxicity Accumulation->Toxicity

This compound's Mechanism of Action

The metabolism of this compound primarily occurs in the liver and involves several key transformations. The initial and most critical step is the oxidative desulfurization to form diazoxon, catalyzed by cytochrome P450 enzymes.[13][14] Diazoxon and this compound are then hydrolyzed to form 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP), diethylthiophosphate (DETP), and diethylphosphate (DEP), which are less toxic and are excreted.[2][13]

Diazinon_Metabolism cluster_activation Activation cluster_detoxification Detoxification This compound This compound Diazoxon Diazoxon This compound->Diazoxon Oxidative Desulfurization (Cytochrome P450) IMHP 2-isopropyl-4-methyl- 6-hydroxypyrimidine (IMHP) This compound->IMHP Hydrolysis DETP Diethylthiophosphate (DETP) This compound->DETP Hydrolysis Diazoxon->IMHP Hydrolysis DEP Diethylphosphate (DEP) Diazoxon->DEP Hydrolysis Excretion Urinary Excretion IMHP->Excretion DETP->Excretion DEP->Excretion

Metabolic Pathway of this compound

Environmental Fate

The environmental fate of this compound is a complex process involving multiple degradation pathways that vary depending on the environmental compartment.

Environmental_Fate_of_this compound cluster_soil Soil cluster_water Water cluster_air Air This compound This compound in Environment Soil_Degradation Microbial Degradation This compound->Soil_Degradation Soil_Photolysis Surface Photolysis This compound->Soil_Photolysis Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis Atmospheric_Oxidation Atmospheric Oxidation (Photolysis) This compound->Atmospheric_Oxidation Volatilization Oxypyrimidine_Soil Oxypyrimidine Soil_Degradation->Oxypyrimidine_Soil Soil_Photolysis->Oxypyrimidine_Soil Diazoxon_Water Diazoxon Hydrolysis->Diazoxon_Water Oxypyrimidine_Water Oxypyrimidine Diazoxon_Water->Oxypyrimidine_Water Rapid Hydrolysis Diazoxon_Air Diazoxon Atmospheric_Oxidation->Diazoxon_Air

Environmental Fate of this compound

References

Diazinon Metabolism: A Comparative Analysis of Mammalian and Insect Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diazinon, an organophosphate insecticide, has been extensively used in agriculture and public health for decades. Its efficacy is intrinsically linked to its metabolic activation within the target organism, while its toxicity in non-target species, including mammals, is determined by the balance between this activation and subsequent detoxification pathways. Understanding the nuances of this compound metabolism in both mammals and insects is therefore crucial for assessing its selective toxicity, developing safer pesticides, and managing resistance. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in these two distinct biological systems, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Core Metabolic Pathways

The metabolism of this compound is primarily a two-phase process. Phase I reactions, predominantly mediated by cytochrome P450 (CYP) monooxygenases, introduce or expose functional groups, leading to either bioactivation or detoxification. Phase II reactions, mainly involving glutathione S-transferases (GSTs), conjugate the modified compounds with endogenous molecules to facilitate their excretion.

Mammalian Metabolism

In mammals, the liver is the primary site of this compound metabolism. The key pathways are:

  • Oxidative Desulfuration (Bioactivation): The thiophosphate (P=S) moiety of this compound is oxidized to a phosphate (P=O) group, forming diazoxon. This conversion is a critical activation step, as diazoxon is a much more potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate toxicity, than the parent compound.[1][2] This reaction is catalyzed by various CYP isozymes.[1][3][4]

  • Oxidative Dearylation (Detoxification): The ester bond linking the pyrimidinyl group to the phosphorus atom is cleaved, resulting in the formation of 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP) and diethylthiophosphoric acid (DETP).[3][5] This is a major detoxification pathway, as it breaks down the toxic organophosphate structure. This reaction is also mediated by CYP enzymes.[3][5]

  • Glutathione Conjugation (Detoxification): this compound can be directly conjugated with glutathione (GSH) in a reaction catalyzed by GSTs. This process involves the cleavage of the aryl-phosphate bond and the formation of a pyrimidinyl-glutathione conjugate, leading to the formation of diethylthiophosphoric acid.[6] This is another significant detoxification route.

Insect Metabolism

Insects also employ CYP and GST enzymes to metabolize this compound, and the efficiency of these pathways is a key determinant of insecticide resistance.[7][8] The primary metabolic routes are analogous to those in mammals:

  • Oxidative Desulfuration (Bioactivation): Similar to mammals, insects convert this compound to the more toxic diazoxon via CYP-mediated oxidation.[9] The rate of this activation can influence the susceptibility of the insect to the insecticide.

  • Hydrolysis/Dearylation (Detoxification): Insect esterases and CYPs can hydrolyze the ester linkage, leading to the formation of IMHP.[10]

  • Glutathione Conjugation (Detoxification): GSTs play a crucial role in this compound detoxification in many insect species by catalyzing its conjugation with GSH.[11][12] Elevated GST activity is a common mechanism of resistance.[12]

Quantitative Data on this compound Metabolism

The kinetic parameters of the enzymes involved in this compound metabolism provide a quantitative basis for comparing the metabolic capacities of different species.

Table 1: Cytochrome P450-Mediated Metabolism of this compound in Mammals (Human and Rat)
SpeciesEnzyme/SystemReactionSubstrateKm (µM)Vmax (nmol/min/mg protein or nmol P450)Reference
HumanLiver MicrosomesDesulfuration (to Diazoxon)This compound45766 (pmol/min/mg protein)[5]
HumanLiver MicrosomesDearylation (to IMHP)This compound281186 (pmol/min/mg protein)[5]
HumanRecombinant CYP1A1Desulfuration (to Diazoxon)This compound3.052.35[3][13]
HumanRecombinant CYP2B6Desulfuration (to Diazoxon)This compound14.835.44[3][13]
HumanRecombinant CYP2C19Desulfuration (to Diazoxon)This compound7.744.14[3][13]
HumanRecombinant CYP2C19Dearylation (to IMHP)This compound5.045.58[3][13]
RatLiver MicrosomesDesulfuration & DearylationThis compound--[1]
RatRecombinant CYP2B1/2Desulfuration (to Diazoxon)This compound--[1]
RatRecombinant CYP2C11Desulfuration & DearylationThis compound--[1]
RatRecombinant CYP3A2Desulfuration & DearylationThis compound--[1]

Note: Vmax units vary between studies and are specified where available. Some studies did not report specific Km and Vmax values but identified the contributing enzymes.

Table 2: Glutathione S-Transferase-Mediated Metabolism of this compound in Insects
Insect SpeciesEnzymeReactionSubstrateSpecific ActivityReference
Silkworm (Bombyx mori)bmGSTu2Glutathione ConjugationThis compoundMetabolizes this compound[11][12]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols cited in the literature.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol is a general procedure for assessing the metabolism of this compound using mammalian liver microsomes.

  • Microsome Preparation: Liver microsomes are prepared from fresh or frozen liver tissue by differential centrifugation.[10][14] The tissue is homogenized in a buffer solution, and the homogenate is centrifuged at low speed to remove cell debris and nuclei. The resulting supernatant is then ultracentrifuged to pellet the microsomes, which are resuspended in a suitable buffer and stored at -80°C.[14][15]

  • Incubation Mixture: A typical incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations to determine kinetics), and a buffer solution (e.g., 100 mM phosphate buffer, pH 7.4).[15]

  • Reaction Initiation: The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a pre-determined concentration of NADPH.[15]

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., up to 60 minutes), with gentle agitation.[15]

  • Reaction Termination: The reaction is stopped by adding an organic solvent such as acetonitrile or ethyl acetate, which also serves to precipitate the proteins.[15]

  • Sample Processing and Analysis: The mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the metabolites, is then collected, concentrated, and analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the metabolites.[16][17][18]

Analysis of this compound and its Metabolites by HPLC

HPLC is a common technique for separating and quantifying this compound and its metabolites.

  • Sample Preparation: Biological samples (e.g., plasma, urine, or microsomal incubation mixtures) are subjected to solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analytes.[16][19] The analytes are then eluted with an organic solvent like methanol or acetonitrile.[16]

  • Chromatographic Conditions: A reversed-phase C18 column is typically used for separation.[16][19] A gradient elution program with a mobile phase consisting of acetonitrile and water (often acidified) is employed to separate this compound, diazoxon, and IMHP.[16][19]

  • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the compounds of interest (e.g., 254-280 nm).[16][19]

  • Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of the pure compounds.[16]

Expression and Purification of Recombinant Insect Glutathione S-Transferases

This protocol outlines the general steps for producing and isolating specific insect GSTs for in vitro studies.

  • Cloning: The cDNA encoding the GST of interest is cloned into an expression vector, often with a tag (e.g., GST-tag or His-tag) to facilitate purification.[20][21]

  • Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced by adding an inducer like IPTG.[20][22]

  • Cell Lysis and Protein Extraction: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization to release the cellular contents, including the recombinant protein.[22][23]

  • Purification: The recombinant GST is purified from the cell lysate using affinity chromatography. For GST-tagged proteins, a glutathione-agarose resin is used.[23] For His-tagged proteins, a nickel-NTA resin is employed.[22]

  • Characterization: The purified protein is analyzed by SDS-PAGE to confirm its purity and size. The concentration is determined using a protein assay like the Bradford or BCA assay.[22] The enzymatic activity of the purified GST is then characterized using specific substrates.

Acetylcholinesterase Inhibition Assay

This assay is used to determine the inhibitory potency of this compound's active metabolite, diazoxon.

  • Enzyme and Substrate Preparation: A source of acetylcholinesterase (e.g., from electric eel or recombinant human AChE) and the substrate acetylthiocholine are prepared in a suitable buffer.[24][25][26]

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (diazoxon) for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, acetylthiocholine.[27]

  • Detection: The rate of the reaction is measured by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm (Ellman's method).[25][26]

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

Visualization of Metabolic Pathways and Experimental Workflows

Mammalian Metabolic Pathway of this compound

Mammalian_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (GST) This compound This compound (P=S) Diazoxon Diazoxon (P=O) (Bioactivation) This compound->Diazoxon Oxidative Desulfuration IMHP 2-isopropyl-4-methyl-6- hydroxypyrimidine (IMHP) (Detoxification) This compound->IMHP Oxidative Dearylation DETP Diethylthiophosphoric acid (DETP) This compound->DETP Oxidative Dearylation GSH_conjugate Pyrimidinyl-Glutathione Conjugate (Detoxification) This compound->GSH_conjugate Glutathione Conjugation AChE_inhibition Acetylcholinesterase Inhibition (Toxicity) Diazoxon->AChE_inhibition

Caption: Mammalian metabolic pathways of this compound.

Insect Metabolic Pathway of this compound

Insect_Metabolism cluster_phase1_insect Phase I Metabolism (CYP450, Esterases) cluster_phase2_insect Phase II Metabolism (GST) This compound This compound (P=S) Diazoxon Diazoxon (P=O) (Bioactivation) This compound->Diazoxon Oxidative Desulfuration IMHP IMHP (Detoxification) This compound->IMHP Hydrolysis/ Dearylation GSH_conjugate Glutathione Conjugate (Detoxification) This compound->GSH_conjugate Glutathione Conjugation AChE_inhibition Acetylcholinesterase Inhibition (Toxicity) Diazoxon->AChE_inhibition

Caption: Insect metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Studies

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Liver_Tissue Liver Tissue (Mammal) or Insect Homogenate Microsome_Prep Microsome/ Enzyme Preparation Liver_Tissue->Microsome_Prep Incubation_Mix Prepare Incubation Mixture: - Microsomes/Enzyme - this compound - Buffer Microsome_Prep->Incubation_Mix Start_Reaction Initiate Reaction (add NADPH) Incubation_Mix->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate Reaction (add organic solvent) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Extract_Supernatant Extract Supernatant Centrifuge->Extract_Supernatant HPLC_GCMS Analyze by HPLC or GC-MS Extract_Supernatant->HPLC_GCMS Data_Analysis Data Analysis: - Identify Metabolites - Quantify - Determine Kinetics HPLC_GCMS->Data_Analysis

Caption: General workflow for in vitro this compound metabolism.

Conclusion

The metabolic fate of this compound is a complex interplay of bioactivation and detoxification reactions that differ quantitatively, and to some extent qualitatively, between mammals and insects. In mammals, a diverse array of CYP450 isozymes contributes to both the formation of the toxic diazoxon and its detoxification to IMHP. In insects, while the same general pathways exist, the specific enzymes and their efficiencies can vary significantly, leading to differences in susceptibility and the development of resistance. This guide has provided a consolidated overview of the current understanding of these pathways, supported by available quantitative data and experimental methodologies. Further research, particularly in characterizing the specific insect enzymes involved in this compound metabolism and their kinetic properties, will be invaluable for the development of more selective and sustainable insect control strategies.

References

Diazinon: An In-depth Technical Guide to its Environmental Fate and Transport in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazinon, an organophosphate insecticide, has been widely used in agriculture and residential settings for decades to control a broad spectrum of insect pests. Despite its effectiveness, concerns over its environmental persistence, transport, and potential impact on non-target organisms have led to increased scrutiny and regulatory restrictions. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in soil and water systems. It is intended to serve as a resource for researchers, environmental scientists, and professionals involved in the development and risk assessment of agrochemicals.

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by its intrinsic physicochemical properties. These properties influence its partitioning between soil, water, and air, as well as its susceptibility to various degradation processes. A summary of key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueInterpretationReference(s)
Molecular Weight ( g/mol )304.3-[1]
Water Solubility (mg/L at 20°C)40 - 60Moderately soluble[1][2]
Vapor Pressure (mmHg at 20°C)1.4 x 10⁻⁴Moderately volatile[1]
Henry's Law Constant (atm·m³/mol)9.3 x 10⁻⁷ - 1.4 x 10⁻⁶Low to moderate volatility from water or moist soil[1][2]
Octanol-Water Partition Coefficient (Log Kow)3.3 - 3.81Moderate potential to bioaccumulate[1][3]
Soil Organic Carbon-Water Partitioning Coefficient (Koc; L/kg)40 - 854 (mean of 191)Moderately mobile in soils with low organic matter[1][4][5]

Environmental Fate of this compound

The fate of this compound in the environment is a complex interplay of transport and transformation processes. Once released, it can be transported from the application site via runoff, leaching, and volatilization. Simultaneously, it undergoes degradation through chemical and biological pathways.

Degradation Pathways

This compound degrades in the environment through hydrolysis, photolysis, and microbial metabolism. These processes transform the parent compound into various metabolites, with diazoxon and 2-isopropyl-6-methyl-4-hydroxypyrimidine (oxypyrimidine) being the most significant. Diazoxon is a more potent cholinesterase inhibitor than this compound itself, while oxypyrimidine is more mobile and persistent in the environment.[1][4]

Diazinon_Degradation This compound This compound Diazoxon Diazoxon (toxic metabolite) This compound->Diazoxon Oxidation (Photolysis, Microbial) Oxypyrimidine Oxypyrimidine (IMHP) (persistent, mobile metabolite) This compound->Oxypyrimidine Hydrolysis (Chemical, Microbial) Diazoxon->Oxypyrimidine Rapid Hydrolysis Further_Degradation Further Degradation (e.g., CO2) Oxypyrimidine->Further_Degradation Slow Microbial Degradation

Figure 1: Simplified degradation pathway of this compound in the environment.

1. Hydrolysis: Hydrolysis is a major degradation pathway for this compound, particularly in acidic and alkaline aquatic environments.[1] The ester linkage of the molecule is cleaved, yielding oxypyrimidine and diethyl thiophosphate.[6] The rate of hydrolysis is highly dependent on pH and temperature. In sterile water at pH 5, the half-life of this compound is approximately 12 days, while at pH 7, it increases to 138 days.[1] Warmer temperatures also accelerate hydrolysis.[1]

2. Photolysis: this compound can be degraded by sunlight, a process known as photolysis. On soil surfaces, photolysis can be a significant dissipation route, with estimated half-lives ranging from 17.3 to 37.4 hours.[1] In water, this compound is relatively stable to direct photolysis.[1] However, indirect photolysis, mediated by substances present in natural waters, can contribute to its degradation.[7] Photolysis can also lead to the formation of diazoxon.[4]

3. Microbial Degradation: Microorganisms in soil and water play a crucial role in the breakdown of this compound.[5][8] This is considered the primary route of dissipation in many environments.[1] Numerous bacterial and fungal species have been identified that can utilize this compound as a source of carbon and phosphorus.[8] The rate of microbial degradation is influenced by soil type, organic matter content, moisture, temperature, and the presence of a microbial population adapted to this compound.[5] Aerobic conditions generally favor faster degradation than anaerobic conditions.[6]

Half-life in Soil and Water

The persistence of this compound in the environment is often expressed in terms of its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The half-life of this compound varies widely depending on environmental conditions.

Table 2: Half-life of this compound in Soil and Water

EnvironmentConditionHalf-lifeReference(s)
Soil Aerobic21 - 103 days[1]
AnaerobicSlightly persistent (e.g., 34 days)[2]
Sandy Loam (pH 5.4)37 days[1]
Sandy Loam (pH 7.8)39 days[1]
Clay Loam (pH 7)124 days[4]
Water Sterile, pH 512 days[1]
Sterile, pH 7138 days[1]
River Water (summer)39 days[7]
Aquatic Environment (aerobic)3 - 15 days[2]

Environmental Transport of this compound

The movement of this compound from its point of application is a key factor in its potential to contaminate non-target areas, including surface and groundwater.

Transport in Soil

1. Adsorption and Leaching: The mobility of this compound in soil is primarily controlled by its adsorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a measure of this tendency. With a mean Koc of 191 L/kg, this compound is considered moderately mobile in soils with low organic matter content (<3%).[4] In soils with higher organic matter, it is more strongly adsorbed and less mobile.[4] Due to its moderate mobility, this compound has the potential to leach through the soil profile and contaminate groundwater, although it is typically detected at shallow depths.[1][9] Its major degradation product, oxypyrimidine, is more mobile and poses a greater concern for groundwater contamination.[1]

2. Volatilization: this compound has a moderate vapor pressure, indicating a potential for volatilization from soil and plant surfaces.[1] While its Henry's Law constant suggests low to moderate volatility from water, studies have shown that a significant portion of applied this compound can be lost to the atmosphere through volatilization, especially from moist surfaces.[1][4]

Transport in Water

1. Runoff: this compound can be transported from agricultural and urban areas to surface water bodies via runoff.[4] This is a significant pathway for the contamination of rivers, lakes, and streams, particularly after rainfall events following pesticide application.

2. Atmospheric Deposition: Once volatilized, this compound can be transported in the atmosphere and subsequently deposited back to land and water surfaces through wet (rain, fog) and dry deposition.[5] this compound has been detected in rain and fog, indicating that atmospheric transport can contribute to its widespread distribution.[1]

Diazinon_Transport cluster_soil Soil Compartment cluster_atmosphere Atmospheric Compartment cluster_water Water Compartment Soil_Application Application to Soil Soil_Surface Soil Surface Soil_Application->Soil_Surface Soil_Profile Soil Profile Soil_Surface->Soil_Profile Infiltration Atmosphere Atmosphere Soil_Surface->Atmosphere Volatilization Surface_Water Surface Water Soil_Surface->Surface_Water Runoff Groundwater Groundwater Soil_Profile->Groundwater Leaching Atmosphere->Soil_Surface Atmospheric Deposition Atmosphere->Surface_Water Atmospheric Deposition

Figure 2: Major transport pathways of this compound in the environment.

Experimental Protocols

The determination of the environmental fate of this compound relies on standardized and validated experimental methodologies. Below are summaries of key experimental protocols.

Soil Adsorption/Desorption: Batch Equilibrium Method (OECD 106)

This method is used to determine the soil adsorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) of a chemical.

Methodology:

  • Soil Selection: A minimum of five different soil types with varying physicochemical properties (e.g., organic carbon content, pH, texture) are selected.

  • Test Substance Preparation: A solution of the test substance (e.g., ¹⁴C-labeled this compound) in a 0.01 M CaCl₂ solution is prepared at various concentrations.

  • Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours) to allow for adsorption to occur.

  • Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of the test substance remaining in the aqueous phase is determined using an appropriate analytical technique (e.g., liquid scintillation counting for radiolabeled compounds, or HPLC/GC-MS for non-labeled compounds).

  • Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd and Koc values are then calculated.

  • Desorption (Optional): The supernatant is replaced with a fresh solution without the test substance, and the mixture is re-equilibrated to determine the extent of desorption.

Aerobic Soil Metabolism (OECD 307)

This study is designed to determine the rate and pathway of degradation of a substance in soil under aerobic conditions.

Methodology:

  • Soil and Test Substance: Fresh, sieved soil is treated with the test substance (often ¹⁴C-labeled) at a concentration relevant to its agricultural use.

  • Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of humidified air is passed through the incubation vessels.

  • Trapping of Volatiles: The effluent air is passed through traps containing solutions (e.g., ethylene glycol, ethanolamine) to capture volatile organic compounds and ¹⁴CO₂.

  • Sampling: Soil samples are collected at various time intervals over the study duration (typically up to 120 days).

  • Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed to quantify the parent compound and its transformation products using techniques like HPLC with radiometric detection and/or LC-MS/MS. The amount of non-extractable (bound) residues and ¹⁴CO₂ is also determined.

  • Data Analysis: The dissipation half-life (DT50) of the parent compound and the formation and decline of major metabolites are calculated using kinetic models.

Analytical Methods for this compound in Soil and Water

The accurate quantification of this compound and its metabolites in environmental matrices is crucial for fate and transport studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.

Analytical_Workflow Sample_Collection Sample Collection (Soil or Water) Extraction Extraction (e.g., Solid-Phase Extraction for water, Solvent Extraction for soil) Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., Florisil column) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Figure 3: General experimental workflow for the analysis of this compound in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound in Water:

  • Sample Preparation: A water sample (e.g., 1 L) is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to adsorb this compound. The cartridge is then eluted with a small volume of an organic solvent (e.g., ethyl acetate).

  • Concentration: The eluate is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis: An aliquot of the concentrated extract is injected into a gas chromatograph coupled to a mass spectrometer.

    • GC Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Injector: Splitless mode.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture.

    • MS Detector: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of this compound and its metabolites.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

Conclusion

The environmental fate and transport of this compound are multifaceted processes influenced by its physicochemical properties and a variety of environmental factors. It is moderately persistent in soil and water, with its degradation being primarily driven by microbial activity and hydrolysis. Its moderate mobility in soil, particularly in low organic matter soils, presents a potential for groundwater contamination, although its degradation product, oxypyrimidine, is of greater concern in this regard. Runoff from treated areas is a significant pathway for the contamination of surface waters. A thorough understanding of these processes, supported by robust experimental data, is essential for conducting accurate environmental risk assessments and developing strategies to mitigate the potential adverse effects of this compound and other agrochemicals on the environment.

References

A Comprehensive Technical Guide on the Toxicokinetics and Tissue Distribution of Diazinon in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazinon, a non-systemic organophosphate insecticide, has been widely used in agriculture and public health. Understanding its toxicokinetics—how the body absorbs, distributes, metabolizes, and excretes it—is paramount for assessing its potential toxicity and for developing safety guidelines. This document provides an in-depth technical overview of the toxicokinetics and tissue distribution of this compound specifically in rat models, a common subject in toxicological research. It synthesizes quantitative data from multiple studies, details common experimental methodologies, and visualizes key processes to offer a comprehensive resource for the scientific community.

Toxicokinetics of this compound in Rats

The biological fate of this compound in rats is characterized by rapid absorption after oral administration, wide distribution throughout the body, extensive metabolism primarily in the liver, and swift elimination, predominantly through urine.

Absorption

Following oral administration to rats, this compound is almost completely and rapidly absorbed from the gastrointestinal tract.[1][2] Studies have shown that approximately 90% of an oral dose of 10 mg/kg is absorbed within 24 hours.[1] In one study, after an oral dose of 80 mg/kg, the average time for half of the administered dose to be absorbed was 2.6 hours, with maximum plasma concentrations reached within 2 hours.[3] Despite high absorption, the systemic oral bioavailability is low, estimated at around 35.5%.[4][5] This is largely attributed to a significant first-pass effect in the liver.[4][5] Dermal absorption, in contrast, is poor.[6]

Distribution

Once absorbed, this compound is rapidly and widely distributed throughout the body via circulation.[3][7][8][9] It does not appear to accumulate significantly in tissues over the long term.[1][6][8] In plasma, this compound is extensively bound to proteins, with estimates around 89% within a concentration range of 0.4-30 ppm.[4][5]

Studies investigating tissue concentrations have found that the highest levels of this compound are often detected in the kidneys, followed by the liver, brain, and adipose tissue.[3][4][5][10]

  • After a single intravenous (i.v.) administration, the highest concentration was found in the kidneys when compared to the liver and brain.[4][5]

  • Following a single intraperitoneal (i.p.) dose, this compound residue levels were also highest in the kidney.[10]

  • In an oral exposure study (23 mg/kg), detectable levels were found in blood, adipose tissue, muscle, liver, and brain.[3] The time to reach peak concentration varied by tissue: day 4 for blood and adipose tissue, day 8 for the liver, and day 12 for muscle.[3] After 30 days, detectable levels were no longer found in any of these tissues.[3]

Metabolism

The metabolism of this compound is a critical process that involves both bioactivation and detoxification. The liver is the primary site of metabolism.[7] The main metabolic pathways are:

  • Bioactivation: this compound is converted to its more toxic oxygen analog, diazoxon, through oxidative desulfuration.[2] This reaction is catalyzed by microsomal cytochrome P450 (CYP450) monooxygenases.[2][7] Specific isozymes identified in rat hepatic microsomes include CYP2B1/2 and CYP1A2.[2][11][12] Diazoxon is a potent inhibitor of acetylcholinesterase (AChE), the primary mechanism of this compound's toxicity.[2]

  • Detoxification: The primary detoxification pathway involves the cleavage of the ester bond in both this compound and diazoxon by oxidase/hydrolase enzymes.[1] This cleavage results in the formation of 2-isopropyl-6-methyl-4(1H)-pyrimidinone (also referred to as IMHP) and either diethylthiophosphoric acid (DETP) from this compound or diethylphosphoric acid (DEP) from diazoxon.[2][6]

  • Further Oxidation: The pyrimidinol derivative (IMHP) can be further oxidized at its isopropyl substituent to form more polar, water-soluble metabolites that are easily excreted.[2]

  • Minor Pathway: A small fraction of this compound undergoes glutathione-mediated cleavage of the ester bond.[2]

Excretion

This compound and its metabolites are rapidly eliminated from the body.[1] The primary route of excretion is via the urine, accounting for 86-93% of the administered dose within 24 hours.[1] The main urinary metabolites are IMHP, DETP, and DEP.[6]

Quantitative Data Presentation

The following tables summarize key quantitative toxicokinetic and tissue distribution data for this compound in rats from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterAdministration RouteDoseValueSource
Elimination Half-Life (t½) Intravenous (i.v.)10 mg/kg4.70 hours[4][5]
Oral80 mg/kg2.86 hours[4][5]
Oral Bioavailability (F) Oral80 mg/kg35.5%[4][5]
Plasma Protein Binding -0.4 - 30 ppm~89%[4][5]
Hepatic Extraction Ratio Intravenous (i.v.)5 mg/kg54.8%[4][5]
Intravenous (i.v.)10 mg/kg47.7%[4][5]
Time to Max Concentration (Tmax) Oral80 mg/kg< 2.0 hours[3]
Absorption Half-Time Oral80 mg/kg2.6 hours[3]
Urinary Excretion Oral10 mg/kg86-93% within 24h[1]

Table 2: Tissue Distribution of this compound in Rats

Administration RouteDoseTissuePeak Concentration TimeObservationsSource
Intravenous (i.v.)10 mg/kgKidney, Liver, BrainNot specifiedHighest concentration in kidney[4][5]
Intraperitoneal (i.p.)20 or 100 mg/kgKidney, Liver, BrainNot specifiedHighest residue levels in kidney[10]
Oral23 mg/kgBloodDay 4Levels undetectable after 30 days[3]
Adipose TissueDay 4Levels undetectable after 30 days[3]
LiverDay 8Levels undetectable after 30 days[3]
MuscleDay 12Levels undetectable after 30 days[3]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized toxicological protocols. Below are detailed methodologies representative of this research area.

Animal Models
  • Species: Rat

  • Strains: Wistar and Sprague-Dawley are commonly used.[5][9]

  • Characteristics: Typically, male rats weighing between 150-250 grams are used. Animals are housed in controlled environments with standard light-dark cycles, temperature, and humidity, with free access to food and water.[13]

Dosing Regimens
  • Routes of Administration:

    • Oral (p.o.): this compound is often dissolved in a vehicle like olive oil or corn oil and administered directly into the stomach via gavage.[1][13] Doses can range from single acute exposures (e.g., 80 mg/kg) to repeated sub-chronic exposures (e.g., 20 mg/kg/day for 3 months).[4][13]

    • Intravenous (i.v.): For determining parameters like bioavailability and clearance, this compound is administered directly into a vein, often the femoral or jugular vein. Doses are typically lower than oral studies (e.g., 10 mg/kg).[4][5]

    • Intraperitoneal (i.p.): Injection into the peritoneal cavity is another common route for studying distribution and acute toxicity (e.g., 20 or 100 mg/kg).[10]

  • Dose Selection: Doses are often selected based on the median lethal dose (LD50) of this compound in rats, which ranges from 300 to over 2150 mg/kg orally.[1]

Sample Collection and Processing
  • Blood: Serial blood samples are collected at predetermined time points from the tail vein or via cannulation. Plasma is separated by centrifugation for pharmacokinetic analysis. Erythrocytes are used to measure acetylcholinesterase (AChE) activity.[4][5]

  • Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain, adipose tissue) are rapidly excised, weighed, and either processed immediately or frozen for later analysis.[3][13]

  • Urine: For excretion studies, rats are housed in metabolic cages that allow for the separate collection of urine and feces over specified periods (e.g., 24, 48, 72 hours).[1]

Analytical Methods
  • Quantification: The concentration of this compound and its metabolites in plasma, tissue homogenates, and urine is typically determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector for high sensitivity and specificity.

  • Enzyme Activity Assays: The toxic effect of this compound is assessed by measuring the inhibition of cholinesterase activity in plasma, erythrocytes, and brain tissue using spectrophotometric methods, such as the Ellman method.[4][5]

Visualizations: Pathways and Workflows

To better illustrate the complex processes involved, the following diagrams have been generated using the DOT language.

Diazinon_Metabolism cluster_activation Bioactivation (Liver) cluster_detox Detoxification (Liver) cluster_excretion Excretion This compound This compound (P=S) Diazoxon Diazoxon (P=O) (Active Toxic Metabolite) This compound->Diazoxon CYP450 (e.g., CYP1A2, CYP2B1/2) IMHP IMHP (2-isopropyl-6-methyl- 4(1H)-pyrimidinone) This compound->IMHP Hydrolase DETP DETP (Diethylthiophosphate) This compound->DETP Hydrolase Diazoxon->IMHP Hydrolase DEP DEP (Diethylphosphate) Diazoxon->DEP Hydrolase Urine Urinary Excretion IMHP->Urine DETP->Urine DEP->Urine

Caption: Metabolic pathway of this compound in rats.

Experimental_Workflow cluster_animal_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Analysis acclimatization Animal Acclimatization (Wistar Rats) grouping Grouping & Randomization acclimatization->grouping dosing This compound Administration (e.g., Oral Gavage) grouping->dosing blood Serial Blood Sampling dosing->blood urine Urine Collection (Metabolic Cages) dosing->urine tissue Tissue Harvesting (Liver, Kidney, Brain) dosing->tissue Terminal hplc Quantification (HPLC-MS/MS) blood->hplc enzyme Cholinesterase Assay blood->enzyme tissue->hplc tissue->enzyme histo Histopathology tissue->histo

Caption: Typical experimental workflow for a this compound toxicokinetics study.

References

synthesis and manufacturing process of diazinon

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the is provided below, intended for researchers, scientists, and drug development professionals.

Overview of Diazinon Synthesis

This compound, with the IUPAC name O,O-diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate, is an organophosphate insecticide.[1] Developed in 1952 by Ciba-Geigy, it was created as a replacement for DDT.[1] The industrial manufacturing of this compound primarily involves the synthesis of a pyrimidine ring, which is then reacted with a thiophosphoryl chloride. Several methods for its synthesis have been patented and described in the literature.

Primary Synthesis Pathways

There are two main industrial pathways for the synthesis of this compound:

1. Synthesis from β-isobutyrylaminocrotonic acid amide:

This process involves the cyclization of β-isobutyrylaminocrotonic acid amide to form a pyrimidinolate salt, which is then phosphorylated.[1][2] The key steps are:

  • Cyclization: β-isobutyrylaminocrotonic acid amide is cyclized with a sodium alkoxide (NaOR) or sodium hydroxide in a mixture of water and alcohol at a temperature above 90°C.[1][2] This forms the sodium salt of 2-isopropyl-4-methyl-6-hydroxypyrimidine (sodium pyrimidinolate).

  • Precipitation: The resulting sodium pyrimidinolate is precipitated out of the reaction mixture using an inert, non-polar solvent like benzene or xylene.[1][2]

  • Phosphorylation: The precipitated pyrimidinolate salt is then reacted with O,O-diethyl phosphorochloridothioate (also known as diethylthiophosphoryl chloride) to yield this compound.[1][2] This reaction is typically heated for several hours.[1]

2. Direct reaction of 2-isopropyl-4-methyl-6-hydroxypyrimidine:

A more direct approach involves the reaction of the pre-synthesized pyrimidine ring with the phosphorylating agent.[3][4]

  • Salt Formation: 2-isopropyl-4-methyl-6-hydroxypyrimidine is reacted with a base, such as solid sodium or potassium hydroxide, in a suitable solvent like a ketone or an ether to form the corresponding salt.[4]

  • Phosphorylation: The resulting salt is then reacted with O,O-diethyl phosphorochloridothioate to produce this compound.[3][4]

Experimental Protocols and Process Parameters

The following table summarizes the quantitative data and reaction conditions described in various patents for the synthesis of this compound.

ParameterValueSource
Route 1: Starting Material β-isobutyrylaminocrotonic acid amide[2]
Cyclization TemperatureAbove 90°C[1]
Phosphorylation Temperature100° to 130° C[2]
Phosphorylation TimeApproximately 1 hour at 120°C[2]
Solvent for PrecipitationXylene[2]
Yield92.1% of theoretical yield[2]
Route 2: Starting Material 2-isopropyl-4-methyl-6-hydroxypyrimidine[4]
Salt Formation Temperature50°-60° C[4]
Phosphorylation Temperature55°-80° C[4]
SolventKetone or ether (e.g., methyl ethyl ketone)[4]
BaseSolid sodium or potassium hydroxide[4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical synthesis routes for this compound.

Diazinon_Synthesis_Route_1 start β-isobutyrylaminocrotonic acid amide reagent1 + NaOR / NaOH (>90°C) start->reagent1 intermediate1 Sodium pyrimidinolate reagent2 + Diethylthiophosphoryl chloride (100-130°C) intermediate1->reagent2 reagent1->intermediate1 product This compound reagent2->product

Caption: Synthesis of this compound from β-isobutyrylaminocrotonic acid amide.

Diazinon_Synthesis_Route_2 start 2-isopropyl-4-methyl- 6-hydroxypyrimidine reagent1 + NaOH or KOH (solid) in ketone/ether (50-60°C) start->reagent1 intermediate1 Sodium or Potassium hydroxypyrimidine salt reagent2 + Diethylthiophosphoryl chloride (55-80°C) intermediate1->reagent2 reagent1->intermediate1 product This compound reagent2->product

Caption: Synthesis of this compound from 2-isopropyl-4-methyl-6-hydroxypyrimidine.

Purification and Formulation

Historically, early formulations of this compound had issues with contaminants.[1] Modern manufacturing processes include purification steps to reduce unwanted residual materials.[1] After synthesis, the crude this compound is washed, and the solvent is removed by distillation.[2] For complete removal of volatile constituents, high vacuum distillation may be employed.[2]

To prevent the formation of toxic degradation products, such as S,S-TEPP and O,S-TEPP, which can form in the presence of trace amounts of water, stabilizers like epoxidized soybean oil are added to the this compound source material and its formulations.[5] this compound is formulated into various products, including dusts, emulsifiable concentrates, granules, and wettable powders.[3]

Metabolism

In mammals, this compound is metabolized in the liver.[1] The primary metabolic pathway involves oxidative conversion to diazoxon, a more potent inhibitor of acetylcholinesterase.[1] this compound can also be detoxified through hydrolysis, breaking it down into diethylthiophosphoric acid and 2-isopropyl-4-methyl-6-hydroxypyrimidine.[5][6]

References

The Rise and Fall of a Workhorse Insecticide: A Technical History of Diazinon

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diazinon, an organophosphate insecticide, has a complex history marked by its initial success as a broad-spectrum pest control agent and its subsequent decline due to concerns over its environmental and human health impacts. Developed in the 1950s as an alternative to DDT, this compound became a widely used tool in agriculture and residential settings for decades. This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, mechanism of action, and toxicological profile of this compound. Detailed experimental protocols for its synthesis, toxicity assessment, and efficacy evaluation are presented to provide researchers with a thorough understanding of the scientific underpinnings of this once-ubiquitous pesticide.

Introduction: A Post-DDT Era Dawns with this compound

The mid-20th century witnessed a paradigm shift in pest control. The remarkable efficacy of dichlorodiphenyltrichloroethane (DDT) was increasingly overshadowed by concerns about its environmental persistence and bioaccumulation. This spurred the search for effective, yet less persistent, alternatives. In 1952, the Swiss chemical company Ciba-Geigy (now part of Syngenta) synthesized this compound, a thiophosphoric acid ester, as a promising replacement.[1] First registered for use in the United States in 1956, this compound quickly gained popularity as a non-systemic insecticide for controlling a wide range of pests on various fruit, vegetable, and field crops.[2][3] Its application extended beyond agriculture to include residential lawns, gardens, and indoor pest control.[1]

However, the very mechanism that made this compound effective—its neurotoxicity—also raised concerns about its impact on non-target organisms, including humans and wildlife. This led to increased scrutiny and, eventually, significant regulatory restrictions. In 2004, the U.S. Environmental Protection Agency (EPA) banned the residential use of this compound, citing risks to children's health.[1] Today, its use is largely restricted to agricultural applications.[2]

Chemical and Physical Properties

This compound, with the IUPAC name O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate, is a colorless to dark brown liquid in its technical grade.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C12H21N2O3PS
Molar Mass 304.3 g/mol
Appearance Colorless to dark brown liquid
Odor Faint ester-like
Boiling Point Decomposes
Solubility in Water 40 mg/L at 20 °C
log P (Octanol/Water Partition Coefficient) 3.81

Synthesis of this compound

The industrial synthesis of this compound typically involves a multi-step process. While various patented methods exist, a common approach involves the reaction of 2-isopropyl-4-methyl-6-hydroxypyrimidine with diethylthiophosphoryl chloride.[3]

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol outlines a general procedure for the laboratory synthesis of this compound.

Materials:

  • 2-isopropyl-4-methyl-6-hydroxypyrimidine

  • Diethylthiophosphoryl chloride

  • Potassium carbonate (anhydrous)

  • Anhydrous organic solvent (e.g., toluene, xylene)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Analytical instrumentation for product characterization (e.g., GC-MS, NMR)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve 2-isopropyl-4-methyl-6-hydroxypyrimidine and a slight molar excess of anhydrous potassium carbonate in an anhydrous organic solvent.

  • Heat the mixture to reflux with vigorous stirring to facilitate the formation of the potassium salt of the pyrimidine.

  • Slowly add a stoichiometric amount of diethylthiophosphoryl chloride to the refluxing mixture via the dropping funnel over a period of 1-2 hours.

  • Continue refluxing the reaction mixture for an additional 2-4 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium chloride and excess potassium carbonate).

  • Wash the filtrate sequentially with water and brine in a separatory funnel to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

  • Characterize the final product using appropriate analytical techniques (e.g., GC-MS to confirm molecular weight and purity, NMR to confirm structure).

Mechanism of Action: Inhibition of Acetylcholinesterase

This compound, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][2][4][5] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[4] This process terminates the nerve signal at cholinergic synapses.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron or muscle cell.[5] This overstimulation disrupts normal nerve function and can lead to a range of symptoms, from tremors and convulsions to paralysis and death.[1]

It is important to note that this compound itself is a relatively weak inhibitor of AChE. In vivo, it is metabolically activated, primarily in the liver, to its oxygen analog, diazoxon.[6] Diazoxon is a much more potent inhibitor of AChE and is the primary agent of toxicity.[6]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Cell cluster_this compound This compound Action Action Potential Action Potential Calcium Influx Calcium Influx Action Potential->Calcium Influx Vesicle Fusion Vesicle Fusion Calcium Influx->Vesicle Fusion ACh Release ACh Release Vesicle Fusion->ACh Release ACh ACh ACh Release->ACh AChE AChE ACh->AChE Hydrolysis ACh Receptor ACh Receptor ACh->ACh Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Reuptake Reuptake Choline + Acetate->Reuptake Signal Transduction Signal Transduction ACh Receptor->Signal Transduction This compound This compound Diazoxon Diazoxon This compound->Diazoxon Metabolic Activation (Liver) Diazoxon->AChE Inhibition G cluster_lab Laboratory Bioassays cluster_greenhouse Greenhouse/Contained Trials cluster_field Field Trials Dose-Response Studies Dose-Response Studies LC50/LD50 Determination LC50/LD50 Determination Dose-Response Studies->LC50/LD50 Determination Small-Scale Application Small-Scale Application Dose-Response Studies->Small-Scale Application Residual Activity Assays Residual Activity Assays LC50/LD50 Determination->Residual Activity Assays Efficacy on Potted Plants Efficacy on Potted Plants Small-Scale Application->Efficacy on Potted Plants Plot Design & Randomization Plot Design & Randomization Small-Scale Application->Plot Design & Randomization Phytotoxicity Assessment Phytotoxicity Assessment Efficacy on Potted Plants->Phytotoxicity Assessment Application at Proposed Rates Application at Proposed Rates Plot Design & Randomization->Application at Proposed Rates Pest Population Monitoring Pest Population Monitoring Application at Proposed Rates->Pest Population Monitoring Yield & Crop Quality Assessment Yield & Crop Quality Assessment Pest Population Monitoring->Yield & Crop Quality Assessment Residue Analysis Residue Analysis Yield & Crop Quality Assessment->Residue Analysis

References

The Unseen Ripple: An In-depth Technical Guide to the Effects of Diazinon on Non-Target Aquatic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of the organophosphate pesticide diazinon on non-target aquatic organisms. Synthesizing data from a wide range of scientific studies, this document details the lethal and sublethal impacts on fish, invertebrates, and amphibians. It further outlines standard experimental protocols for aquatic toxicity testing and visualizes the key molecular signaling pathways affected by this compound exposure.

Executive Summary

This compound, a broad-spectrum insecticide, poses a significant threat to aquatic ecosystems. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function, leading to neurotoxicity in a wide range of organisms.[1][2] Aquatic invertebrates, particularly cladocerans and certain insects, are acutely sensitive to this compound, with lethal concentrations reported at levels below 1 µg/L.[3] While fish exhibit a broader range of sensitivity, sublethal effects, including altered behavior, growth impairment, and oxidative stress, can occur at environmentally relevant concentrations.[1][4] Amphibians are also vulnerable, with exposure impacting their development and survival.[5] Beyond its primary neurotoxic effects, this compound has been shown to induce a cascade of cellular and molecular disruptions, including oxidative stress, apoptosis, immunotoxicity, and endocrine disruption.[4][6][7][8] This guide provides the quantitative data, experimental methodologies, and pathway visualizations necessary for a thorough understanding of this compound's aquatic ecotoxicology.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound to various non-target aquatic organisms. Lethal Concentration (LC50) and Effective Concentration (EC50) values are presented to allow for direct comparison across species and studies.

Table 1: Acute Toxicity of this compound to Freshwater Fish

SpeciesCommon NameExposure Duration (hours)LC50 (µg/L)Reference
Oncorhynchus mykissRainbow Trout9690 - 2,200[1]
Lepomis macrochirusBluegill Sunfish9615 - 3,200[1]
Pimephales promelasFathead Minnow967,800 - 15,940[1][3]
Cyprinus carpioCommon Carp9622,000 - 24,000
Oreochromis niloticusNile Tilapia963,850[9]
Ctenopharyngodon idellaGrass Carp961,120[9]

Table 2: Acute Toxicity of this compound to Freshwater Invertebrates

SpeciesCommon NameExposure Duration (hours)EC50/LC50 (µg/L)Reference
Daphnia magnaWater Flea480.21 - 2.39[1][3]
Ceriodaphnia dubiaWater Flea480.21 - 0.92[3]
Hyalella aztecaAmphipod4815.07 - 22[3]
Chironomus tentansMidge480.03 - 10.7
Gammarus fasciatusScud962.5[10]

Table 3: Acute and Sublethal Effects of this compound on Amphibians

SpeciesCommon NameExposure DurationEndpointConcentration (µg/L)Reference
Bufo regularisAfrican Common Toad96 hoursLC50440[5]
Rana pipiensNorthern Leopard FrogNot SpecifiedEndocrine Disruption0.1 (in mixture)[11]
Xenopus laevisAfrican Clawed FrogNot SpecifiedIncreased Corticosterone0.1 (in mixture)[11]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized aquatic toxicity testing methodologies, primarily based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Toxicity Testing (LC50/EC50 Determination)

Acute toxicity tests are designed to determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) or causes a non-lethal effect in 50% of the population (EC50) over a short period, typically 24 to 96 hours.[12]

General Protocol:

  • Test Organisms: A homogenous group of a specific aquatic species (e.g., juvenile rainbow trout, Daphnia magna neonates) is acclimated to laboratory conditions.

  • Exposure System: Static, semi-static (static-renewal), or flow-through systems are used. Flow-through systems are preferred as they maintain constant exposure concentrations.[13]

  • Concentration Series: A geometric series of at least five this compound concentrations and a control (without this compound) are prepared in the appropriate dilution water.

  • Exposure: A specified number of organisms are randomly distributed into replicate test chambers for each concentration.

  • Observations: Mortality and any sublethal effects (e.g., immobilization in invertebrates) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The LC50 or EC50 values and their 95% confidence limits are calculated using statistical methods such as probit analysis.[13]

Chronic and Sublethal Effect Assessment

Chronic toxicity tests evaluate the effects of longer-term exposure to lower concentrations of a substance. Endpoints can include survival, growth, reproduction, and specific biochemical or physiological changes.

Example Protocol: Fish Early Life-Stage Test (based on OECD 210)

  • Test Organisms: Newly fertilized fish eggs are used.

  • Exposure: Eggs are exposed to a series of this compound concentrations in a flow-through system from fertilization through to a defined period after hatching (e.g., 60 days post-hatch).

  • Endpoints Measured:

    • Survival: Hatching success and survival of larvae and juveniles.

    • Growth: Length and weight of surviving fish at the end of the test.

    • Developmental Abnormalities: Any morphological or behavioral abnormalities.

  • Data Analysis: No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are determined by comparing the responses in the exposure groups to the control group.

Biochemical Assays

Acetylcholinesterase (AChE) Inhibition Assay:

  • Tissue Preparation: Brain or muscle tissue from exposed and control organisms is homogenized in a buffer.

  • Assay Principle: The assay measures the activity of AChE based on the rate of hydrolysis of a substrate (e.g., acetylthiocholine) which produces a colored product upon reaction with a chromogen (e.g., DTNB).

  • Measurement: The change in absorbance over time is measured using a spectrophotometer.

  • Data Analysis: AChE activity is calculated and the percentage of inhibition in exposed organisms is determined relative to the control group.

Signaling Pathways and Mechanisms of Toxicity

This compound's toxicity extends beyond simple AChE inhibition, impacting a range of cellular processes. The following diagrams, in DOT language, illustrate these key pathways.

Primary Mechanism: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse This compound This compound Diazoxon Diazoxon (Active Metabolite) This compound->Diazoxon Metabolic Activation AChE Acetylcholinesterase (AChE) Diazoxon->AChE Inhibits (Irreversible) ACh Acetylcholine (ACh) ACh->AChE Normal Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Stimulates Toxicity Neurotoxicity Nerve_Impulse->Toxicity

Caption: Primary mechanism of this compound toxicity via acetylcholinesterase (AChE) inhibition.

This compound-Induced Oxidative Stress and Apoptosis

Oxidative_Stress_Apoptosis cluster_cellular_effects Cellular Effects This compound This compound Exposure Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Oxidative_Stress->Bcl2 Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspases Caspase Activation Bax->Caspases Promotes Bcl2->Caspases Inhibits Caspases->Apoptosis Immunotoxicity cluster_immune_response Immune System Disruption This compound This compound Exposure Immune_Cells Immune Cells (e.g., Mononuclear Cells, Neutrophils) This compound->Immune_Cells Ca_Flux Altered Intracellular Calcium (Ca2+) Flux Immune_Cells->Ca_Flux ERK_Phosphorylation Inhibited ERK1/2 Phosphorylation Immune_Cells->ERK_Phosphorylation NETs Neutrophil Extracellular Traps (NETs) Formation Immune_Cells->NETs Cytokine_Expression Altered Cytokine Gene Expression (e.g., TNF-α, IL-8) Immune_Cells->Cytokine_Expression Immune_Dysfunction Immune Dysfunction Ca_Flux->Immune_Dysfunction ERK_Phosphorylation->Immune_Dysfunction NETs->Immune_Dysfunction Cytokine_Expression->Immune_Dysfunction Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Data Collection and Analysis Select_Species Select Test Species Acclimation Acclimate Organisms Select_Species->Acclimation Prepare_Solutions Prepare this compound Concentration Series Acclimation->Prepare_Solutions Select_Endpoints Define Test Endpoints (e.g., LC50, NOEC, Growth) Prepare_Solutions->Select_Endpoints Conduct_Test Conduct Static, Semi-Static, or Flow-Through Test Select_Endpoints->Conduct_Test Monitor_Conditions Monitor Water Quality (pH, Temp, DO) Conduct_Test->Monitor_Conditions Record_Data Record Mortality, Sublethal Effects Monitor_Conditions->Record_Data Biochemical_Assays Perform Biochemical Assays (e.g., AChE) Record_Data->Biochemical_Assays Statistical_Analysis Statistical Analysis (e.g., Probit, ANOVA) Biochemical_Assays->Statistical_Analysis Determine_Values Determine LC50, EC50, NOEC, LOAEL Statistical_Analysis->Determine_Values

References

An In-depth Technical Guide to the Identification of Diazinon Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of the organophosphate insecticide diazinon. It covers the primary abiotic and biotic degradation pathways, quantitative data on degradation rates, detailed experimental protocols for the identification and quantification of degradation products, and the key signaling pathway affected by this compound and its metabolites.

Introduction to this compound and its Environmental Fate

This compound (O,O-diethyl O-[2-isopropyl-6-methyl-4-pyrimidinyl] phosphorothioate) is a broad-spectrum insecticide that has been widely used in agriculture and for residential pest control. Due to its extensive use, understanding its environmental fate and the formation of its degradation products is crucial for assessing its toxicological impact. This compound degrades in the environment through several pathways, including hydrolysis, photolysis, and microbial degradation, leading to the formation of various metabolites, some of which are more toxic than the parent compound.

Major Degradation Pathways and Products

This compound undergoes transformation in the environment through both abiotic and biotic processes. The primary degradation products are formed via hydrolysis, oxidation, and photolysis, while microorganisms can further metabolize the parent compound and its initial breakdown products.

Abiotic Degradation Pathways

Abiotic degradation of this compound is primarily driven by hydrolysis and photolysis.

  • Hydrolysis: The ester linkage in the this compound molecule is susceptible to hydrolysis, a process that is significantly influenced by pH. Hydrolysis is faster in acidic and alkaline conditions compared to neutral pH.[1] The main hydrolysis products are 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP), also known as oxypyrimidine, and diethylthiophosphoric acid (DETP).[2] this compound can also be oxidized to its more toxic oxygen analog, diazoxon, which is then rapidly hydrolyzed to IMHP and diethylphosphoric acid (DEP).[1]

  • Photolysis: this compound can be degraded by sunlight, particularly on soil surfaces.[1] Photodegradation can lead to the formation of diazoxon and hydroxylated derivatives such as hydroxythis compound.[3]

Below is a diagram illustrating the major abiotic degradation pathways of this compound.

Abiotic_Degradation This compound This compound Diazoxon Diazoxon This compound->Diazoxon Oxidation / Photolysis IMHP 2-Isopropyl-6-methyl-4- hydroxypyrimidine (IMHP) This compound->IMHP Hydrolysis DETP Diethylthiophosphoric acid (DETP) This compound->DETP Hydrolysis Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Photolysis Diazoxon->IMHP Hydrolysis DEP Diethylphosphoric acid (DEP) Diazoxon->DEP Hydrolysis Biotic_Degradation This compound This compound Diazoxon Diazoxon This compound->Diazoxon Oxidation Diazinon_Aldehyde This compound Aldehyde This compound->Diazinon_Aldehyde Oxidation Isopropenyl_Derivative Isopropenyl Derivative Diazinon_Aldehyde->Isopropenyl_Derivative Dehydration Hydroxyethyl_Derivative Hydroxyethyl Derivative Isopropenyl_Derivative->Hydroxyethyl_Derivative Hydroxylation Diazinon_Methyl_Ketone This compound Methyl Ketone Hydroxyethyl_Derivative->Diazinon_Methyl_Ketone Oxidation Metabolite_F O-[2-(1-hydroxyethyl)-6-methylpyrimidin-4-yl] O-methyl O-hydrogen phosphorothioate Hydroxyethyl_Derivative->Metabolite_F Demethylation Metabolite_G O-(6-methylpyrimidin-4-yl) O,O-dihydrogen phosphorothioate Metabolite_F->Metabolite_G Further Degradation Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Soil, Biological Tissue) Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Concentration Concentration / Clean-up Extraction->Concentration Derivatization Derivatization (optional) Concentration->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification AChE_Inhibition cluster_active_site AChE Active Site cluster_inhibited_enzyme Inhibited AChE Serine Serine-OH Inhibited_Serine Serine-O-P=O Histidine Histidine Glutamate Glutamate OP P=O OP->Serine Phosphorylation Inhibited_Histidine Histidine Inhibited_Glutamate Glutamate

References

The Neurotoxicology of Diazinon: An In-Depth Guide to its Mode of Action on the Insect Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazinon is a broad-spectrum organophosphate insecticide that exerts its primary toxic effect through the potent and irreversible inhibition of acetylcholinesterase (AChE) within the insect nervous system.[1] This guide provides a detailed examination of the molecular mechanisms underpinning this compound's neurotoxicity. It covers the metabolic activation of the parent compound, the specific interaction with its enzymatic target, the resulting physiological cascade, and the ultimate pathological outcomes for the insect. This document also includes quantitative toxicological data, a detailed protocol for a key biochemical assay, and visual diagrams of the primary signaling pathway and experimental workflows to support advanced research and development.

Core Mechanism of Action

The mode of action of this compound is a multi-step process that begins with its absorption into the insect's body and culminates in systemic nervous system failure. The core mechanism is centered on the disruption of cholinergic neurotransmission.

Metabolic Activation: From this compound to Diazoxon

This compound itself is a phosphorothioate, a relatively weak inhibitor of acetylcholinesterase.[2] Its potent insecticidal activity is dependent on its metabolic conversion to an oxygen analog, diazoxon.[1][3] This bioactivation is an oxidative desulfuration process, where the sulfur atom double-bonded to the phosphorus atom is replaced by an oxygen atom.

This conversion is catalyzed by cytochrome P450 monooxygenases, a superfamily of enzymes found within the insect's tissues, primarily in the fat body and midgut.[1] The resulting diazoxon is a significantly more potent inhibitor of acetylcholinesterase, making this metabolic step critical for this compound's toxicity.[2] Insects are particularly susceptible because they efficiently perform this activation step but lack the hydrolytic enzymes that rapidly detoxify diazoxon in mammals.[1]

Target Enzyme: Acetylcholinesterase (AChE)

The molecular target of diazoxon is Acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems of insects.[4] AChE's physiological function is to terminate nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[5] This rapid degradation of ACh is essential for resetting the synapse and allowing for precise temporal control of nerve signaling.

Irreversible Inhibition of AChE

Diazoxon acts as an irreversible inhibitor of AChE. It binds to the serine hydroxyl group within the active site of the enzyme, forming a stable, phosphorylated enzyme complex.[5] This covalent modification effectively renders the enzyme non-functional. Unlike the transient binding of acetylcholine, the phosphorylated enzyme is extremely slow to hydrolyze, leading to a long-lasting and essentially permanent inhibition of AChE activity.

Synaptic Accumulation of Acetylcholine and Hyperexcitation

With AChE inhibited, acetylcholine is no longer efficiently removed from the synaptic cleft.[1] This leads to a rapid and uncontrolled accumulation of the neurotransmitter.[4] The excess acetylcholine repeatedly stimulates postsynaptic nicotinic and muscarinic acetylcholine receptors, causing a state of continuous, uncontrolled nerve firing, often referred to as cholinergic crisis or hyperexcitation.[2]

This sustained depolarization of postsynaptic neurons and muscle fibers leads to the clinical signs of this compound poisoning in insects: tremors, muscle spasms, paralysis, and ultimately, death.[6] The insect's nervous system is overwhelmed by the constant signaling, leading to a complete loss of coordinated function and respiratory failure.[6]

Resistance Mechanisms

Insect populations can develop resistance to this compound, primarily through modifications of the target site. Point mutations in the Ace gene, which codes for acetylcholinesterase, can alter the structure of the enzyme's active site.[5][7] These alterations can reduce the binding affinity of diazoxon, rendering the enzyme less sensitive to inhibition while still retaining its ability to hydrolyze acetylcholine, thereby conferring resistance to the insect.[8]

Quantitative Toxicological Data

The toxicity of this compound and the inhibitory potency of its active metabolite, diazoxon, have been quantified in various species. The following tables summarize key toxicological endpoints.

Table 1: Lethal Dose and Concentration Values of this compound

SpeciesCommon NameEndpointValueUnitReference
Cimex lectulariusBed BugLC501,337.4ppm[4]
Gallus gallus domesticusChickLD50 (Oral)5.7mg/kg[9]
Anas platyrhynchosMallard DuckLD50 (Oral)3.5mg/kg[4]
Phasianus colchicusPheasantLD50 (Oral)3.0mg/kg[4]
Rattus norvegicusRatLD50 (Oral)300 - 850mg/kg[4]
Mus musculusMouseLD50 (Oral)80 - 135mg/kg[4]

Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical that kills 50% of a test population. LD50 (Lethal Dose, 50%) is the dose of a chemical that kills 50% of a test population.

Table 2: In Vitro Acetylcholinesterase Inhibition

InhibitorEnzyme SourceEndpointValueUnitReference
Chlorpyrifos-oxonMusca domestica (Housefly)IC500.051ng/mL[10]
PropoxurMusca domestica (Housefly)IC500.021µg/mL[10]

Experimental Protocols

The primary method for quantifying the inhibitory effect of this compound (or diazoxon) on AChE in vitro is the Ellman method. This colorimetric assay is robust, sensitive, and suitable for high-throughput screening.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman Method)

Objective: To determine the IC50 value of an inhibitor (e.g., diazoxon) against acetylcholinesterase.

Principle: The assay measures AChE activity by monitoring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. The sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity.

Materials and Reagents:

  • 96-well microplate

  • Microplate spectrophotometer capable of reading at 412 nm

  • Purified acetylcholinesterase (from insect or other sources, e.g., electric eel)

  • Tris-HCl or Phosphate Buffer (e.g., 50 mM, pH 8.0)

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), chromogen

  • Test inhibitor (diazoxon) dissolved in a suitable solvent (e.g., DMSO)

  • Solvent for inhibitor (e.g., DMSO), as a control

  • Deionized water

Preparation of Solutions:

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.

  • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized to yield a linear rate of reaction for at least 10 minutes (a common starting point is 0.1 U/mL). Keep on ice.

  • ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water. Prepare fresh daily.

  • DTNB Solution: Prepare a 3 mM stock solution of DTNB in the assay buffer. Protect from light.

  • Inhibitor Solutions: Prepare a serial dilution of the test inhibitor (e.g., diazoxon) in the appropriate solvent to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

Assay Procedure (96-well plate format):

  • Plate Setup: Add solutions to triplicate wells as follows:

    • Blank: 160 µL Assay Buffer + 20 µL DTNB

    • Control (100% Activity): 140 µL Assay Buffer + 20 µL AChE Solution + 20 µL DTNB + 20 µL Inhibitor Solvent

    • Test Wells: 140 µL Assay Buffer + 20 µL AChE Solution + 20 µL DTNB + 20 µL of each inhibitor dilution

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the 15 mM ATCI solution to all wells (including Control and Test, but not Blank) to initiate the enzymatic reaction. The final volume in each well will be 220 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin monitoring the increase in absorbance at 412 nm. Take readings at regular intervals (e.g., every 60 seconds) for 10-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct the rates of the control and test wells by subtracting the rate of the blank (to account for non-enzymatic hydrolysis of the substrate).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the rate of the control well and V_inhibitor is the rate of the test well.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Neurotoxicity

Diazinon_Mode_of_Action cluster_synapse Synaptic Cleft This compound This compound (Thiophosphate) P450 Cytochrome P450 Monooxygenases This compound->P450 Metabolic Activation Diazoxon Diazoxon (Oxon Metabolite) P450->Diazoxon AChE_active Active Acetylcholinesterase (AChE) Diazoxon->AChE_active Irreversible Inhibition AChE_inhibited Phosphorylated AChE (Inactive) ACh_hydrolysis Hydrolysis AChE_active->ACh_hydrolysis ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Prevents Breakdown ACh Acetylcholine (ACh) in Synapse ACh->AChE_active Choline_Acetate Choline + Acetate ACh_hydrolysis->Choline_Acetate Receptors Postsynaptic Receptors (Nicotinic & Muscarinic) ACh_accumulation->Receptors Continuous Stimulation Hyperexcitation Continuous Nerve Firing (Hyperexcitation) Receptors->Hyperexcitation Paralysis_Death Paralysis & Insect Death Hyperexcitation->Paralysis_Death

Caption: Metabolic activation and AChE inhibition pathway of this compound.

Experimental Workflow for AChE Inhibition Assay

AChE_Assay_Workflow start Start prep Prepare Reagents: Buffer, AChE, DTNB, ATCI, Inhibitor Dilutions start->prep plate Plate Setup in 96-well Plate: - Blanks - Controls - Inhibitor Concentrations prep->plate incubate Pre-incubate Plate (15 min @ 25°C) plate->incubate initiate Initiate Reaction: Add ATCI Substrate incubate->initiate read Kinetic Measurement: Read Absorbance @ 412 nm (10-20 min) initiate->read analyze Data Analysis: 1. Calculate Reaction Rates 2. Determine % Inhibition 3. Plot Dose-Response Curve read->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Diazinon in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazinon (O,O-diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate) is a non-systemic organophosphate insecticide widely used in agriculture to control pests on crops and in public health programs.[1][2][3] As an acetylcholinesterase inhibitor, it disrupts the nervous system of insects.[1][4] However, its toxicity extends to non-target organisms, including humans, where chronic exposure can lead to neurological disorders.[4] Due to its potential environmental impact and health risks, monitoring this compound residues in environmental matrices like soil and water is crucial.[1] A variety of analytical methods have been developed for its extraction, detection, and quantification.[1][5]

This document provides detailed application notes and protocols for the analysis of this compound in environmental samples, focusing on widely-used chromatographic and immunoassay techniques.

Overview of Analytical Methods

The primary methods for the determination of this compound in environmental samples are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).[1][5] Spectrophotometric methods, immunoassays like ELISA, and various biosensors are also employed, particularly for rapid screening.[4][6][7]

  • Gas Chromatography (GC): A cornerstone for pesticide analysis, GC is frequently used with selective detectors such as the Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), Electron Capture Detector (ECD), and Mass Spectrometry (MS) for high sensitivity and confirmation.[5][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, typically with a reversed-phase C18 column and UV or MS detection, is another robust method for quantifying this compound, especially for samples that may be thermally sensitive.[1][4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid, high-throughput screening method. Commercial kits are available that offer good sensitivity for detecting this compound in water samples, though they may show cross-reactivity with metabolites like diazoxon.[7][9][10]

  • Biosensors: These devices utilize biological recognition elements, such as the enzyme acetylcholinesterase (AChE), for detection.[11][12] They offer advantages like high sensitivity, rapid response, and potential for in-field analysis.[6][13][14]

Sample Preparation Techniques

Effective sample preparation is critical to isolate this compound from complex environmental matrices and minimize interference. The choice of technique depends heavily on the sample type (e.g., water, soil).

  • For Water Samples:

    • Solid-Phase Extraction (SPE): This is a common and efficient technique for extracting and concentrating this compound from water.[15] C18-silica is a frequently used sorbent for isolating this compound residues.[5] Molecularly imprinted polymers (MIPs) have also been developed as highly selective SPE sorbents.[16]

    • Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analyte between the aqueous sample and an immiscible organic solvent like methylene chloride.[5][8]

    • Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent, offering high enrichment factors and reduced solvent consumption.[17]

  • For Soil and Sediment Samples:

    • Soxhlet Extraction: A classic technique using solvents like dichloromethane and methanol for exhaustive extraction.[8]

    • Ultrasonic Extraction: Involves using ultrasonic agitation to extract the analyte from the soil matrix into a solvent, typically acetonitrile.[1]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become exceptionally popular for pesticide residue analysis in a wide range of matrices.[18] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive SPE (d-SPE) to remove interferences like lipids and pigments.[19][20]

Data Presentation: Performance of Analytical Methods

The following table summarizes quantitative data for various this compound detection methods, allowing for easy comparison of their performance characteristics.

MethodSample MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)RSD (%)Reference(s)
GC-NPD GroundwaterMethylene Chloride Extraction0.13 µg/L-9418[8][21]
GC-MS Surface WaterIon Trap MS0.0005 ppb (µg/L)---[5]
GC-MS SoilPressurized Liquid Extraction (PLE) & SPE-0.004 mg/kgGood yields-[1]
GC-FID Humic Soil-28.6 ng/g--15[1]
GC-MS Humic Soil-14.3 ng/g--15[1]
GC-FPD AirXAD-2 Adsorbent Tube3.0 µg/m³-91.2-[8][21]
HPLC-UV Drinking WaterSPE (C18-silica)0.03–0.06 µg/L-9110[8][21]
HPLC-UV SoilUltrasonic Extraction----[1]
HPLC-DAD Human UrineDLLME0.15 µg/mL0.45 µg/mL--[17]
HPLC Water & SoilENVI-Carb Column--88.0 - 96.05.1 - 8.1[2]
ELISA Surface WaterDirect Analysis0.0159 µg/L (MDL)-95.5 - 103.5-[7][9][10]
Potentiometric Biosensor -AChE Immobilization10⁻⁷ mg/L-94.8 - 99.5 (Accuracy)-[11]

Experimental Protocols & Visualizations

Herein are detailed protocols for three common analytical procedures for this compound detection.

Protocol 1: GC-MS Analysis of this compound in Water via Solid-Phase Extraction (SPE)

This protocol describes the concentration and purification of this compound from water samples followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.

    • Adjust the sample pH to neutral (~7.0).

    • Pass the filtered water sample through the conditioned C18 SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile, into a collection vial.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane or another appropriate solvent for GC analysis.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program: Initial temperature 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range 50-450 amu or use Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 304, 179, 137) for higher sensitivity.

  • Quantification:

    • Prepare a calibration curve using this compound standards of known concentrations.

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

SPE_Workflow start_end start_end process process analysis analysis output output A Start: Water Sample Collection B Filter Sample (0.45 µm) A->B D Load Sample onto Cartridge B->D C Condition SPE Cartridge (Methanol & Water) C->D E Wash Cartridge (Deionized Water) D->E F Dry Cartridge (Nitrogen) E->F G Elute this compound (Ethyl Acetate) F->G H Concentrate Eluate G->H I Reconstitute in Solvent H->I J Analyze by GC-MS I->J K End: Data Quantification J->K

Workflow for Solid-Phase Extraction (SPE) of water samples.
Protocol 2: HPLC-UV Analysis of this compound in Soil via QuEChERS

This protocol details the popular QuEChERS method for extracting this compound from soil samples for HPLC-UV analysis.[1][19][20]

Methodology

  • Sample Homogenization:

    • Air-dry the soil sample and sieve to remove large debris.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add appropriate internal standards if required.

    • Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4,000 rpm for 5 minutes. The organic layer (acetonitrile) will separate at the top.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the supernatant (acetonitrile extract) to a 15 mL d-SPE centrifuge tube.

    • The d-SPE tube should contain cleanup sorbents (e.g., 150 mg Primary Secondary Amine (PSA) and 900 mg anhydrous MgSO₄). For soils with high organic content, Graphitized Carbon Black (GCB) may be included, but note it can adsorb planar pesticides.

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detector: Wavelength set at 247 nm for this compound.[4]

    • Column Temperature: 30-35°C.

  • Quantification:

    • Generate a calibration curve from this compound standards prepared in the solvent.

    • Calculate the concentration of this compound in the soil sample based on the peak area.

QuEChERS_Workflow start_end start_end process process analysis analysis output output A Start: 10g Homogenized Soil B Add 10mL Acetonitrile A->B C Add QuEChERS Salts (MgSO4, NaCl) B->C D Shake (1 min) & Centrifuge (5 min) C->D E Transfer Supernatant to d-SPE Tube (PSA, MgSO4) D->E F Vortex (1 min) & Centrifuge (5 min) E->F G Filter Supernatant (0.22 µm) F->G H Analyze by HPLC-UV G->H I End: Data Quantification H->I

Workflow for the QuEChERS method for soil samples.
Protocol 3: ELISA for Rapid Screening of this compound in Water

This protocol outlines the general steps for using a competitive ELISA kit for the semi-quantitative or quantitative screening of this compound in water samples.[7][10]

Principle

This is a competitive immunoassay. The microtiter wells are coated with antibodies specific to this compound. When the sample and a this compound-enzyme conjugate are added, the free this compound in the sample and the this compound-enzyme conjugate compete for the limited number of antibody binding sites. After washing, a substrate is added, which reacts with the bound enzyme conjugate to produce color. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Methodology

  • Sample Preparation:

    • Collect water samples. If turbid, filter or centrifuge to remove particulates.

    • Allow all reagents and samples to reach room temperature before use.

  • Assay Procedure (Example):

    • Add 50 µL of the this compound-enzyme conjugate to each well.

    • Add 50 µL of each standard, control, or water sample to the appropriate wells.

    • Mix gently and incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Washing:

    • Decant the contents of the wells.

    • Wash the wells 3-5 times with the provided wash buffer. Tap the plate on absorbent paper to remove residual liquid.

  • Color Development:

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for a specified time (e.g., 20-30 minutes) for color to develop.

  • Stopping the Reaction:

    • Add 100 µL of the stop solution to each well. The color will change (e.g., from blue to yellow).

  • Measurement:

    • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.

ELISA_Principle cluster_0 Low this compound in Sample cluster_1 High this compound in Sample Ab Antibody Conj Enzyme Conjugate Ab->Conj Binds Substrate1 Substrate Conj->Substrate1 Converts Result1 Strong Color Substrate1->Result1 Ab2 Antibody This compound Sample This compound Ab2->this compound Binds Conj2 Enzyme Conjugate Substrate2 Substrate Conj2->Substrate2 Converts Result2 Weak Color Substrate2->Result2

Principle of Competitive ELISA for this compound detection.

Conclusion

The selection of an appropriate analytical method for this compound detection depends on factors such as the required sensitivity, the sample matrix, available equipment, cost, and the desired sample throughput.[1] Chromatographic methods like GC-MS and HPLC offer high selectivity and sensitivity, making them ideal for confirmatory analysis and low-level quantification.[4][5] Immunoassays and biosensors provide rapid and cost-effective alternatives for screening large numbers of samples, which can then be confirmed by conventional methods.[7][14] Proper sample preparation, using techniques like SPE for water and QuEChERS for soil, is paramount to achieving accurate and reliable results.[1][5][20]

References

Application Note: High-Throughput Analysis of Diazinon using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of diazinin, an organophosphate insecticide, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is crucial for monitoring environmental contamination, ensuring food safety, and conducting toxicological assessments in both clinical and research settings. This document offers a comprehensive guide for laboratory professionals, from sample receipt to final data analysis.

Introduction

Diazinon is a widely utilized organophosphorus pesticide in agriculture and for domestic purposes.[1] Its potential for human toxicity and environmental persistence necessitates reliable and precise analytical methods for its detection and quantification.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a gold standard technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high sensitivity and specificity.[2][3][4] This application note details a robust GC-MS method for this compound analysis, adaptable to various sample types.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The primary goal is to extract this compound from the matrix and concentrate it while minimizing interferences. Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Water, Plasma)

This method is suitable for the extraction of this compound from liquid matrices.[1]

  • To 10 mL of the aqueous sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of dichloromethane/2-propanol/heptane).[1]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean tube.

  • Repeat the extraction process (steps 1-4) with a fresh aliquot of the organic solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.

b) Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Blood, Urine, Soil Extracts)

SPE is a versatile technique that provides cleaner extracts compared to LLE.[3][4][5]

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the pre-treated sample (e.g., diluted urine, soil extract) onto the cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the this compound with 5 mL of a suitable organic solvent (e.g., ethyl acetate or acetonitrile:toluene mixture).[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

c) QuEChERS for Solid and Semi-Solid Samples (e.g., Fruits, Vegetables, Soil)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.[7]

  • Homogenize 10-15 g of the sample.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • For cleanup, transfer the aliquot to a tube containing dispersive SPE sorbents (e.g., PSA, C18, GCB) and vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The supernatant is ready for GC-MS analysis.

GC-MS Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

  • Gas Chromatograph: Agilent 6890 or equivalent.[8]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]

  • Injector: Splitless mode.[2][8]

  • Injector Temperature: 250-280°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 70-120°C, hold for 1-3 minutes.[8]

    • Ramp 1: 10-25°C/min to 200-260°C.[8]

    • Ramp 2: 5-20°C/min to 280-310°C, hold for 1-5 minutes.[2][8]

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[8]

  • Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass spectrometer.[8]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 230-300°C.[2]

  • Transfer Line Temperature: 280-300°C.[2][8]

  • Acquisition Mode:

    • Full Scan: For initial screening and identification (mass range 40-600 m/z).[2]

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for GC-MS/MS: For quantification, providing higher sensitivity and selectivity.[2] Key ions for this compound monitoring should be selected based on its mass spectrum.

Data Presentation

Quantitative data from various studies are summarized below for easy comparison. These values can serve as a benchmark for method validation.

MatrixSample PreparationAnalytical MethodLODLOQRecovery (%)Reference
Human PlasmaLLEGC-MS5 µg/L2 µg/L22.8 - 31[1]
Human BloodSPEGC-NPD/GC-MS1.97 µg/L6.58 µg/L87.92[3]
Human UrineSPEGC-MSD0.01 ng1.0 µg/L (SPE), 0.50 µg/L (SPE+LLE)101.3 (SPE), 100.8 (SPE+LLE)[4]
WaterIsotope Dilution GC/MS SIMGC-MS0.025 µg/kg-92[3]
SoilIsotope Dilution GC/MS SIMGC-MS--103 (at 20 ppb)[3]
Dried Medicinal PlantsHS-SPMEGC-MS0.3 ng/g--[8]
Food (Fruits & Vegetables)QuEChERSGC-MS/MS-2 µg/kg-[9]

LOD: Limit of Detection, LOQ: Limit of Quantification, LLE: Liquid-Liquid Extraction, SPE: Solid-Phase Extraction, HS-SPME: Headspace Solid-Phase Microextraction, GC-NPD: Gas Chromatography with Nitrogen-Phosphorus Detector, GC-MSD: Gas Chromatography with Mass Selective Detector, SIM: Selected Ion Monitoring.

Mandatory Visualization

G cluster_sample Sample Collection & Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Collection (e.g., Blood, Water, Soil) Preparation Sample Preparation (LLE, SPE, or QuEChERS) Sample->Preparation Extract Final Extract Preparation->Extract Injection GC Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Processing Data Acquisition & Processing Detection->Processing Quantification Quantification & Confirmation Processing->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis by GC-MS.

G cluster_method_dev Method Development & Validation cluster_routine_analysis Routine Analysis cluster_data_interp Data Interpretation & Reporting Optimization Optimization of Parameters (Sample Prep, GC, MS) Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) Optimization->Validation Leads to SampleAnalysis Sample Analysis Validation->SampleAnalysis Enables QC Quality Control Checks (Blanks, Spikes, Standards) SampleAnalysis->QC Requires DataReview Data Review & Interpretation SampleAnalysis->DataReview Generates Data for QC->DataReview Ensures Data Quality for FinalReport Final Report Generation DataReview->FinalReport Results in

References

Application Notes and Protocols for the Quantification of Diazinon Using Liquid Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazinon is an organophosphate insecticide widely used in agriculture to control pests on crops and in public health to control insects like flies and mosquitoes. Due to its potential toxicity and environmental impact, the accurate and sensitive quantification of this compound residues in various matrices is crucial. This document provides detailed application notes and experimental protocols for the determination of this compound using liquid chromatography (LC) techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

I. Comparative Quantitative Data

The following table summarizes the performance of different liquid chromatography methods for the quantification of this compound, providing a comparative overview of their key validation parameters.

MethodMatrixSample PreparationLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
HPLC-UV Rat Plasma & UrineSolid-Phase Extraction (C18)200 - 2,00050 - 150100 - 20073.1 - 86.3[1][2]
HPLC-UV Rat PlasmaSolid-Phase Extraction (C18)100 - 1,00020 - 10080 - 200Not Specified[3]
HPLC-UV Napa CabbageQuEChERSNot specified in ng/mL≤ 50100097 - 116[4][5]
HPLC-UV Environmental Water & SoilSolid-Phase Extraction / Ultrasonic ExtractionNot Specified0.1 - 2 (ng/g)Not Specified> 86[6]
HPLC-DAD Human UrineDispersive Liquid-Liquid Microextraction (DLLME)500 - 4,000150450Not Specified[7]
UPLC-MS/MS Agricultural WaterNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8][9][10]

II. Experimental Protocols

A. Protocol 1: Quantification of this compound in Cabbage using HPLC-UV

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by HPLC with UV detection.[4][5]

1. Sample Preparation (Modified QuEChERS)

  • Homogenization: Homogenize 200 g of chopped organic cabbage leaves in a blender.

  • Extraction:

    • Weigh 10 g of the homogenized cabbage into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (MgSO4) and 1 g of sodium chloride (NaCl).

    • Shake for 1 minute and then centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA), 50 mg of graphitized carbon black (GCB), and 600 mg of anhydrous MgSO4.

    • Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Final Extract: Transfer 1 mL of the cleaned supernatant into an Eppendorf tube for HPLC analysis.

2. HPLC-UV Analysis

  • Instrumentation: A Shimadzu LC-20A HPLC system or equivalent, equipped with a UV-Vis detector and an autosampler.

  • Column: Waters C18 column (3.9 x 300 mm, 10 µm).[4]

  • Mobile Phase: Isocratic elution with methanol and water (75:25, v/v).[4]

  • Flow Rate: 1 mL/min.[4]

  • Injection Volume: 20 µL.[4][5]

  • Column Temperature: 30°C.[4]

  • UV Detection: 220 nm.[4]

  • Run Time: 20 minutes.

3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in acetonitrile.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

B. Protocol 2: Quantification of this compound in Water and Soil using HPLC-UV

This protocol details the analysis of this compound in environmental samples.[6]

1. Sample Preparation

  • Water Samples (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by distilled water.

    • Pass a known volume of the water sample through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the retained this compound with a suitable organic solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

  • Soil Samples (Ultrasonic Extraction): [6]

    • Weigh 20 g of the soil sample into a beaker.

    • Add 20 mL of acetonitrile and extract using an ultrasonic bath for 10 minutes.

    • Centrifuge the mixture.

    • Filter the supernatant and concentrate it using a solvent evaporator.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV photodiode array detector.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile in water (pH 3.0) can be effective. For example, a gradient from 1% to 99% acetonitrile over 17 minutes.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 245 nm for this compound.[6]

3. Calibration and Quantification

  • Prepare matrix-matched standards by spiking blank water or soil extracts with known concentrations of this compound.

  • Generate a calibration curve and perform quantification as described in Protocol 1.

III. Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for this compound quantification and a conceptual representation of the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC Analysis cluster_data Data Processing sp Sample Collection (e.g., Water, Soil, Food) ex Extraction (e.g., QuEChERS, SPE, LLE) sp->ex cu Cleanup / Concentration (e.g., d-SPE, Evaporation) ex->cu inj Injection into LC System cu->inj sep Chromatographic Separation (C18 Column) inj->sep det Detection (UV or MS/MS) sep->det da Data Acquisition det->da pq Peak Integration & Quantification da->pq rep Reporting pq->rep logical_relationship sample Sample Matrix (e.g., Environmental, Biological) extraction Analyte Extraction (Isolate this compound) sample->extraction  Initial Step cleanup Interference Removal (Purify Extract) extraction->cleanup  Purification lc_system Liquid Chromatography System cleanup->lc_system  Introduction separation Chromatographic Separation lc_system->separation  Core Process detection Detection & Quantification separation->detection  Measurement result Quantitative Result (this compound Concentration) detection->result  Final Output

References

Application Note and Protocol for the Solid-Phase Extraction of Diazinon from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diazinon is an organophosphate insecticide widely used in agriculture, leading to its potential contamination of various water sources.[1] Accurate and sensitive monitoring of this compound levels in water is crucial for environmental protection and public health. Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the extraction and pre-concentration of this compound from aqueous matrices.[1][2][3] This method offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved cleanup.[3] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples using C18 cartridges, followed by analysis using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes the quantitative data from various studies on the solid-phase extraction of this compound from water samples.

Sorbent TypeSample MatrixAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
C18-silicaDrinking WaterHPLC/UV91 (±10% RSD)0.03–0.06 µg/LNot Reported[4]
C18 SPE disksDrinking and River WaterGC/NPD>95 (<4% RSD)20 pg/LNot Reported[2]
Granulated Activated CharcoalDistilled WaterUV-Vis Spectrophotometer88.58Not ReportedNot Reported[5][6]
Granulated Activated CharcoalDeionized Distilled WaterUV-Vis Spectrophotometer78.74Not ReportedNot Reported[5][6]
Granulated Activated CharcoalStream WaterUV-Vis Spectrophotometer67.85Not ReportedNot Reported[5][6]
Molecularly Imprinted PolymersDrinking WaterHPLC>90Not ReportedNot Reported[7][8]
Benzophenone (SA-DSPE)Distilled WaterGC-FIDNear 1000.2 µg/LNot Reported[3]
Benzophenone (SA-DSPE)Lake WaterGC-FIDNear 1000.3 µg/LNot Reported[3]
Benzophenone (SA-DSPE)WastewaterGC-FIDNear 1000.3 µg/LNot Reported[3]
Fe₃O₄@SiO₂@C18 (MSPE)Aquaculture WaterGC-MSNot ReportedNot ReportedNot Reported[9]
Naphtho-hydrazine coated Fe₃O₄ NPs (MSPE)Environmental WaterGCNot Reported0.08 ng/mL0.25 ng/mL[10]

Experimental Protocols

This section details the methodology for the solid-phase extraction of this compound from water samples using C18 cartridges.

1. Materials and Reagents

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Solvents (HPLC or GC grade):

    • Methanol

    • Ethyl acetate

    • Dichloromethane

    • n-Hexane

  • Reagent Water: Deionized or distilled water

  • Apparatus:

    • SPE vacuum manifold

    • Vacuum pump

    • Collection vials/tubes

    • Glassware (beakers, graduated cylinders)

    • pH meter

    • Analytical balance

2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • Adjust the pH of the water sample to the optimal range if necessary. A study using molecularly imprinted polymers found pH 10 to be optimal, while another using magnetic nanoparticles found pH 6.5 to be ideal.[7][10] For C18, a neutral pH is generally effective.

3. Solid-Phase Extraction Workflow

The following diagram illustrates the key steps in the solid-phase extraction workflow for this compound.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition 1. Cartridge Conditioning Equilibrate 2. Cartridge Equilibration Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Interference Washing Load->Wash Elute 5. Analyte Elution Wash->Elute Analyze 6. Analysis (GC/HPLC) Elute->Analyze

Caption: Solid-Phase Extraction Workflow for this compound.

4. Detailed SPE Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

Step 1: Cartridge Conditioning

  • Place the C18 SPE cartridges on the vacuum manifold.

  • Wash the cartridges with 5-10 mL of elution solvent (e.g., ethyl acetate or dichloromethane) to remove any potential contaminants.

  • Follow with 5-10 mL of methanol to activate the C18 sorbent.

  • Ensure the sorbent does not go dry between steps.

Step 2: Cartridge Equilibration

  • Equilibrate the cartridges by passing 5-10 mL of reagent water.

  • Maintain a small amount of water on top of the sorbent bed to prevent it from drying out before sample loading.

Step 3: Sample Loading

  • Load the pre-treated water sample (typically 100-1000 mL) onto the cartridge at a controlled flow rate of approximately 5-10 mL/min.

  • A consistent and slow flow rate ensures efficient retention of this compound on the sorbent.

Step 4: Interference Washing

  • After loading the entire sample, wash the cartridge with 5-10 mL of reagent water to remove any polar interferences that were not retained on the sorbent.

  • Some methods may include a wash step with a mild organic solvent mixture (e.g., water/methanol) to remove more interferences without eluting the analyte.[7]

  • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

Step 5: Analyte Elution

  • Place clean collection vials or tubes under the cartridges.

  • Elute the retained this compound with a small volume (e.g., 2-5 mL) of an appropriate organic solvent. Common elution solvents include ethyl acetate, dichloromethane, or a mixture of solvents.[4][11]

  • The elution should be performed at a slow flow rate (1-2 mL/min) to ensure complete desorption of the analyte.

Step 6: Post-Elution and Analysis

  • The collected eluate can be concentrated under a gentle stream of nitrogen if necessary to achieve the desired detection limits.

  • The final extract is then ready for analysis by a suitable instrument such as a Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD), Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatograph with a UV or MS detector.[2][4]

Logical Relationships in SPE Method Development

The selection of SPE parameters is interconnected and crucial for achieving optimal recovery and purity of the analyte. The following diagram illustrates these relationships.

SPE_Logic cluster_input Input Parameters cluster_process Process cluster_output Output Metrics Sorbent Sorbent Type Optimization Method Optimization Sorbent->Optimization Sample Sample Matrix & Volume Sample->Optimization Solvent Solvent Selection Solvent->Optimization Recovery Recovery (%) Optimization->Recovery Purity Extract Purity Optimization->Purity Sensitivity Sensitivity (LOD/LOQ) Optimization->Sensitivity

Caption: Key Factors in SPE Method Development.

Conclusion

Solid-phase extraction is a robust and efficient method for the determination of this compound in water samples. The use of C18 cartridges provides good recovery and allows for the pre-concentration of the analyte, enabling sensitive detection at trace levels. The protocol outlined in this application note serves as a comprehensive guide for researchers and scientists. However, optimization of the SPE parameters may be necessary to accommodate different water matrices and analytical requirements.

References

Application Notes and Protocols for the Determination of Diazinon Residues in Fruits and Vegetables using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in pesticide residue analysis, offering a streamlined and efficient approach for sample preparation in complex matrices like fruits and vegetables.[1][2] Developed by Anastassiades et al., this technique combines extraction and cleanup into a simple, two-step process, significantly enhancing laboratory throughput while reducing solvent consumption.[3] This application note provides a detailed protocol and supporting data for the determination of diazinon, an organophosphate insecticide, in various fruit and vegetable samples. The methodologies described are intended for researchers, scientists, and professionals in food safety and drug development to ensure accurate and reliable quantification of this widely used pesticide.

This compound is extensively used in agriculture to control a broad spectrum of insects.[4] Its potential persistence in crops necessitates robust monitoring to ensure consumer safety and compliance with regulatory Maximum Residue Limits (MRLs).[4][5][6] The QuEChERS method, with its various official versions (e.g., AOAC 2007.01 and EN 15662), provides a versatile and validated framework for this purpose.[3]

Experimental Protocols

This section outlines the generalized QuEChERS protocol followed by specific modifications and instrumental analysis conditions for this compound.

Sample Preparation and Homogenization

Accurate analysis begins with a representative and homogenous sample.

  • Select a representative portion of the fruit or vegetable sample.

  • Chop the sample into small pieces (approximately 1-2 cm).[1]

  • Homogenize the sample using a high-speed blender or food processor until a uniform puree is obtained. For low-moisture samples, cryogenic grinding with liquid nitrogen can be employed to achieve a fine, consistent powder and prevent pesticide degradation.[1]

  • Store the homogenized sample in a sealed container and freeze if not used immediately.

QuEChERS Extraction and Partitioning

This step isolates the pesticide residues from the sample matrix into an organic solvent, typically acetonitrile.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for certain modifications).

  • For dry commodities, such as raisins, pre-wetting the sample with a specific volume of deionized water is necessary before adding acetonitrile.

  • Add an appropriate internal standard solution if required.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing. Mechanical shaking can provide more consistent results.[1]

  • Add the appropriate QuEChERS extraction salt packet. Common formulations include:

    • Original Unbuffered: 4 g MgSO₄, 1 g NaCl.

    • AOAC Official Method 2007.01: 6 g anhydrous MgSO₄, 1.5 g sodium acetate.[2]

    • EN 15662 Method: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate.

  • Immediately after adding the salts, cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes. This will result in the separation of the sample into a top organic (acetonitrile) layer containing the pesticides and a bottom aqueous/solid layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

An aliquot of the acetonitrile extract is cleaned up to remove interfering matrix components like fats, sugars, and pigments.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • The choice of d-SPE sorbents depends on the matrix:

    • General Fruits and Vegetables: 150 mg anhydrous MgSO₄ (to remove residual water) and 50 mg Primary Secondary Amine (PSA) (to remove sugars, fatty acids, and organic acids).

    • Samples with Pigments (e.g., spinach, bell peppers): Add 50 mg of Graphitized Carbon Black (GCB) or use a combination of PSA and C18. Note: GCB should be used with caution as it can adsorb certain planar pesticides.

    • Fatty Matrices: 50 mg of C18 sorbent is added to remove lipids.

  • Vortex the tube for 30 seconds to 1 minute to disperse the sorbent.

  • Centrifuge at a high speed (e.g., ≥8000 rpm) for 5 minutes.

  • The resulting supernatant is the final, cleaned extract.

Instrumental Analysis

The cleaned extract is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Conditions for this compound Analysis:

  • System: Agilent 6890 GC with a 5973 Mass Selective Detector or similar.

  • Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent.[7]

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250 °C.[4]

  • Oven Temperature Program: Initial temperature of 80-120°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 10-12 minutes.[7][8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 304, 179, 137).[4]

Data Presentation

The following tables summarize the validation data for the QuEChERS method for this compound in various fruit and vegetable matrices from multiple studies.

Table 1: Recovery and Precision Data for this compound in Fruits

Fruit MatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD %)Reference
Apple0.0194.88< 2.30[9]
0.184.29< 2.30[9]
1.091.56< 2.30[9]
GrapesNot SpecifiedMean concentration ranged from 0.11 to 0.88 mg/kg-[4]
Melons (Persian)Not SpecifiedMean concentration ranged from 0.11 to 0.88 mg/kg-[4]
WatermelonsNot SpecifiedMean concentration ranged from 0.11 to 0.88 mg/kg-[4]
Cherries (Sweet)Not SpecifiedMean concentration ranged from 0.11 to 0.88 mg/kg-[4]
Rock Melon0.191.16.1[8]
1.0114.46.8[8]
Oranges0.1100.23.4[8]

Table 2: Recovery and Precision Data for this compound in Vegetables

Vegetable MatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD %)Reference
Green Mustard0.186.29.6[8]
1.0112.43.5[8]
Cucumber0.193.37.4[8]
LettuceLOQ (0.005)100.2-[10]
10x LOQ108.7-[10]

Table 3: Linearity and Limits of Quantification (LOQ)

AnalyteMatrixLinearity Range (mg/L or mg/kg)Coefficient of Determination (R²)LOQ (mg/kg)Reference
This compoundApple0.01 - 50.9990.01[9]
This compoundFruits (general)0.03 - 0.36> 0.990.05[4]
This compoundLettuce & SoilNot Specified> 0.9980.005[10]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.

QuEChERS_Workflow QuEChERS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Fruit/Vegetable Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 10-15g of Homogenate Homogenize->Weigh Add_ACN Add Acetonitrile Weigh->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (5 min) Shake2->Centrifuge1 Aliquot Take 1 mL of Supernatant Centrifuge1->Aliquot Add_dSPE Add to d-SPE Tube (MgSO4/PSA) Aliquot->Add_dSPE Vortex Vortex (1 min) Add_dSPE->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Final_Extract Final Cleaned Extract Centrifuge2->Final_Extract GCMS GC-MS/MS Analysis Final_Extract->GCMS

Caption: QuEChERS experimental workflow for this compound analysis.

Validation_Parameters Method Validation Parameters Relationship Method Validated Analytical Method Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD%) Method->Precision Linearity Linearity (R²) Method->Linearity Sensitivity Sensitivity Method->Sensitivity Specificity Specificity Method->Specificity LOQ Limit of Quantification (LOQ) Sensitivity->LOQ LOD Limit of Detection (LOD) Sensitivity->LOD

Caption: Logical relationship of method validation parameters.

References

Application Notes & Protocols for Rapid Diazinin Screening Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of a rapid immunoassay for the screening of diazinon, a widely used organophosphate insecticide.[1][2] This document outlines the key principles, experimental protocols, and data interpretation for establishing a sensitive and specific this compound immunoassay.

Introduction

This compound is an organophosphate insecticide commonly used in agriculture, posing potential risks to human health and the environment.[3] Traditional methods for this compound detection, such as gas chromatography-mass spectrometry (GC-MS), are accurate but can be time-consuming and require extensive sample preparation and expensive equipment.[4] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, cost-effective, and high-throughput alternative for screening this compound residues in various matrices like water and food samples.[2][3][5]

This document details the critical steps in developing a competitive ELISA for this compound, including hapten synthesis, antibody production, and assay optimization.

Principle of the Immunoassay

The most common immunoassay format for small molecules like this compound is the competitive ELISA. In this format, free this compound in the sample competes with a this compound-protein conjugate (coating antigen) or a this compound-enzyme conjugate for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.

Below is a diagram illustrating the principle of an indirect competitive ELISA for this compound detection.

ELISA_Principle cluster_well Microtiter Well Surface cluster_reagents Reagents Added cluster_products Reaction Products Coating_Antigen This compound-Protein Conjugate (Coating Antigen) Enzyme_Conjugate Enzyme-Labeled Secondary Antibody This compound Free this compound (from sample) Antibody Anti-Diazinon Antibody This compound->Antibody Binds to Antibody Antibody->Coating_Antigen Binds to Coating Antigen (if not bound to free this compound) Antibody->Enzyme_Conjugate Binds to Primary Antibody Substrate Substrate Enzyme_Conjugate->Substrate Enzyme Reacts with Substrate Colored_Product Colored Product Substrate->Colored_Product Produces Color

Caption: Principle of Indirect Competitive ELISA for this compound.

Data Presentation

The following tables summarize key performance data from various developed this compound immunoassays.

Table 1: Sensitivity of Different this compound Immunoassays

Immunoassay TypeIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Reference
Polyclonal Antibody-based ELISA1.580.11[2]
Monoclonal Antibody-based icELISA0.580.008[3]
Nanobody-based ic-CLEIAN/A (Linear Range: 0.12-25.96)N/A[6]
Commercial ELISA KitN/A0.0159 (MDL)[7]

Table 2: Cross-Reactivity of a this compound-Specific Polyclonal Antibody

CompoundCross-Reactivity (%)Reference
This compound100[7]
Diazoxon~29[7]
Pirimiphos-methylNegligible[7]
Pirimiphos-ethylNegligible[7]
Chlorpyrifos-ethylNegligible[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of a this compound immunoassay.

Hapten Synthesis

The synthesis of a this compound hapten is a critical first step. Since this compound is a small molecule, it needs to be conjugated to a carrier protein to become immunogenic. A spacer arm is typically introduced into the this compound molecule to facilitate this conjugation.[8]

Objective: To synthesize a this compound derivative (hapten) with a functional group suitable for conjugation to a carrier protein.

Materials:

  • This compound

  • 6-Aminocaproic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Appropriate solvents (e.g., Dichloromethane, Dimethylformamide)

Protocol:

  • Modification of this compound: A common strategy involves modifying the this compound structure to introduce a carboxylic acid group. This can be achieved by converting the parent this compound to a pyrimidone intermediate, followed by chlorination and subsequent linkage to a spacer like 6-aminocaproic acid.[5][8]

  • Activation of the Hapten: The carboxylic acid group of the hapten is then activated to facilitate conjugation to the amine groups of the carrier protein. This is often done by creating an NHS ester of the hapten using DCC and NHS.

  • Purification: The synthesized hapten should be purified using techniques like column chromatography or recrystallization.[8]

  • Characterization: The structure of the hapten should be confirmed using methods such as ¹H NMR and mass spectrometry.[9]

Preparation of Immunogen and Coating Antigen

Objective: To conjugate the synthesized hapten to carrier proteins to create an immunogen (for antibody production) and a coating antigen (for the ELISA plate).

Materials:

  • Synthesized this compound Hapten

  • Carrier Proteins: Keyhole Limpet Hemocyanin (KLH) for immunogen, and Bovine Serum Albumin (BSA) or Ovalbumin (OVA) for coating antigen.

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Protocol:

  • Dissolve Hapten: Dissolve the activated this compound hapten in a small amount of an organic solvent like DMF.

  • Dissolve Carrier Protein: Dissolve the carrier protein (KLH or BSA/OVA) in PBS.

  • Conjugation: Slowly add the dissolved hapten to the carrier protein solution while stirring. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Dialysis: Remove the unconjugated hapten and byproducts by dialyzing the conjugate solution against PBS.

  • Characterization: Confirm the successful conjugation by methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

The following diagram illustrates the workflow for preparing the immunogen.

Immunogen_Prep_Workflow Start Start: Synthesized this compound Hapten Activate Activate Hapten (e.g., with NHS/DCC) Start->Activate Conjugate Conjugate to Carrier Protein (e.g., KLH) Activate->Conjugate Purify Purify by Dialysis Conjugate->Purify Characterize Characterize Conjugate (e.g., UV-Vis) Purify->Characterize End End: Purified Immunogen Characterize->End

Caption: Workflow for Immunogen Preparation.

Antibody Production

Both polyclonal and monoclonal antibodies can be generated against the this compound hapten.[1][3]

A. Polyclonal Antibody Production

Objective: To produce a heterogeneous mixture of antibodies that recognize different epitopes on the this compound hapten.

Protocol:

  • Immunization: Immunize animals (commonly rabbits or goats) with the this compound-KLH immunogen emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).[10]

  • Booster Injections: Administer booster injections every 2-4 weeks to increase the antibody titer.

  • Blood Collection: Collect blood samples periodically to monitor the antibody titer using a non-competitive ELISA.

  • Serum Separation: Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum.

  • Antibody Purification: Purify the antibodies from the serum using affinity chromatography with the this compound hapten immobilized on a solid support.

B. Monoclonal Antibody Production

Objective: To produce a homogeneous population of antibodies that recognize a single epitope on the this compound hapten.[11]

Protocol:

  • Immunization: Immunize mice with the this compound-KLH immunogen.[12]

  • Hybridoma Production: Fuse spleen cells from the immunized mice with myeloma cells to create hybridoma cells.[12]

  • Selection: Select for fused hybridoma cells using a selective medium (e.g., HAT medium).[12]

  • Screening: Screen the culture supernatants from the hybridoma cells for the presence of antibodies with high affinity and specificity for this compound using a competitive ELISA.

  • Cloning: Clone the desired hybridoma cells by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification: Expand the selected monoclonal hybridoma clones and purify the monoclonal antibodies from the culture supernatant.

Indirect Competitive ELISA Protocol

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • Coating antigen (this compound-BSA or this compound-OVA)

  • Anti-diazinon antibody (polyclonal or monoclonal)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-rabbit/mouse IgG)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • This compound standards

  • Samples for analysis

Protocol:

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with washing buffer.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate 3 times with washing buffer.

  • Competitive Reaction: Add this compound standards or samples to the wells, followed by the addition of the anti-diazinon primary antibody. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate 3 times with washing buffer.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate 5 times with washing buffer.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark at room temperature until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

The following diagram illustrates the logical steps of the indirect competitive ELISA protocol.

ELISA_Protocol_Logic Start Start: 96-well Plate Coat Coat with Coating Antigen Start->Coat Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Compete Add Sample/Standard and Primary Antibody Wash2->Compete Wash3 Wash Compete->Wash3 Secondary Add Enzyme-labeled Secondary Antibody Wash3->Secondary Wash4 Wash Secondary->Wash4 Substrate Add Substrate and Incubate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance Stop->Read End End: Data Analysis Read->End

Caption: Logical Flow of the Indirect Competitive ELISA Protocol.

Conclusion

The development of a sensitive and specific immunoassay for this compound provides a valuable tool for rapid screening in environmental and food safety monitoring. The protocols and data presented here offer a comprehensive guide for researchers to establish their own this compound immunoassays. The performance of these assays should be validated against established analytical methods to ensure their accuracy and reliability for routine use.[1][7]

References

Application Notes and Protocols: In Vitro Acetylcholinesterase Inhibition Assay Using Diazinon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse.[1] The inhibition of AChE is a key mechanism of toxicity for many compounds, including organophosphate pesticides like diazinon.[2][3] this compound itself is a phosphorothioate and requires metabolic activation to its active form, diazoxon, which is a potent inhibitor of AChE.[1][4] The accumulation of acetylcholine due to AChE inhibition leads to overstimulation of cholinergic receptors, resulting in a range of toxic effects.[1][2]

This document provides a detailed protocol for an in vitro acetylcholinesterase inhibition assay using this compound, based on the widely used Ellman's method.[5][6][7][8] This colorimetric assay offers a simple, reliable, and high-throughput compatible method for determining the inhibitory potential of compounds like this compound on AChE activity.

Principle of the Assay

The Ellman's method is a spectrophotometric assay that quantifies AChE activity.[6][8] The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[5][6][8] The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor like this compound (or its active metabolite, diazoxon), the rate of the reaction decreases, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

Table 1: Inhibitory Potency of this compound on Acetylcholinesterase

CompoundInhibitor Concentration (µM)% InhibitionIC50 (µM)
This compound0.1
1
1024.45[9][10]
50
100

Note: The percentage of inhibition needs to be experimentally determined at each concentration to calculate the IC50 value. The provided IC50 value is from a published study and serves as a reference.

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • AChE Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Just before the assay, dilute the stock solution to a final concentration of 1 U/mL with the same buffer. Keep the enzyme solution on ice.

  • ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in deionized water to make a 14 mM solution. Prepare this solution fresh on the day of the experiment.[8]

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in 0.1 M phosphate buffer (pH 8.0) to make a 10 mM solution. Protect this solution from light.[8]

  • This compound Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay.

Assay Procedure (96-well plate format)
  • Prepare Assay Plate:

    • Blank: 180 µL of phosphate buffer.

    • Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of DMSO.

    • Inhibitor Wells: 160 µL of phosphate buffer + 20 µL of this compound solution (at various concentrations).

  • Add Enzyme: Add 20 µL of the AChE solution (1 U/mL) to the control and inhibitor wells. Mix gently by pipetting.

  • Pre-incubation: Incubate the plate at room temperature (25°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Add DTNB: Add 20 µL of the 10 mM DTNB solution to all wells (including the blank).

  • Initiate Reaction: Add 20 µL of the 14 mM ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of AChE activity, which can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Exocytosis Ca_ion Ca²⁺ Influx Ca_ion->ACh_vesicle Triggers release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Signal Signal Transduction AChR->Signal Initiates cluster_presynaptic cluster_presynaptic Choline_Acetate->cluster_presynaptic Reuptake of Choline AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, ATCI, DTNB, this compound) Plate_Setup Set up 96-well plate (Blank, Control, Inhibitor) Reagents->Plate_Setup Add_Enzyme Add AChE Solution Plate_Setup->Add_Enzyme Preincubation Pre-incubate with this compound Add_Enzyme->Preincubation Add_DTNB Add DTNB Solution Preincubation->Add_DTNB Start_Reaction Add ATCI to start reaction Add_DTNB->Start_Reaction Measure_Abs Measure Absorbance at 412 nm (Kinetic) Start_Reaction->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50 Ellman_Assay_Components cluster_reactants Reactants cluster_reaction Reaction cluster_products Products AChE Acetylcholinesterase (AChE) Hydrolysis Enzymatic Hydrolysis AChE->Hydrolysis ATCI Acetylthiocholine (ATCI) (Substrate) ATCI->Hydrolysis DTNB DTNB (Ellman's Reagent) Color_Reaction Colorimetric Reaction DTNB->Color_Reaction This compound This compound (Inhibitor) This compound->AChE Inhibits Thiocholine Thiocholine Hydrolysis->Thiocholine TNB 5-Thio-2-Nitrobenzoate (TNB) (Yellow Product) Color_Reaction->TNB Thiocholine->Color_Reaction

References

Application Note: Induction of Oxidative Stress in Cell Lines Using Diazinon

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diazinon (DZN) is a widely used organophosphate pesticide that has been shown to induce oxidative stress in various biological systems.[1][2] Its primary mechanism of toxicity involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function.[1] However, mounting evidence indicates that this compound and its metabolites can also lead to cellular damage through the generation of reactive oxygen species (ROS), resulting in oxidative stress.[3][4] This application note provides a detailed protocol for inducing oxidative stress in cultured cell lines using this compound, along with methods for quantifying the resulting cellular effects. This information is valuable for researchers in toxicology, drug discovery, and cell biology who are investigating the mechanisms of pesticide toxicity and the efficacy of potential therapeutic interventions.

Principle

This compound exposure can disrupt the balance between ROS production and the antioxidant defense systems within a cell. This imbalance leads to the accumulation of ROS, which can cause damage to lipids, proteins, and DNA, ultimately leading to cellular dysfunction and apoptosis.[3][5] The protocols outlined below describe how to expose cell lines to this compound and subsequently measure key markers of oxidative stress, including cell viability, ROS levels, and antioxidant enzyme activity.

Recommended Cell Lines

Several cell lines have been successfully used to study this compound-induced oxidative stress:

  • HepG2 (Human Hepatoblastoma): A well-established model for studying liver toxicity.[6]

  • HCT116 (Human Colon Carcinoma): Used to investigate the effects of this compound on the gastrointestinal system.

  • AGS and MKN-45 (Human Gastric Cancer): Models for studying the impact on gastric cells.[1]

  • GC-1 spg, TM3, and TM4 (Mouse Testicular Cell Lines): Utilized for research on reproductive toxicity.[4][7]

  • NB2a (Mouse Neuroblastoma): A relevant model for neurotoxicity studies.[8]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineExposure Time (hours)IC50 Value (µM)Reference
PaTu (Pancreatic)241300[3]
HepG2 (Hepatoblastoma)24> 150[6]
HepG2 (Hepatoblastoma)48> 150[6]
GC-1 spg (Spermatogonia)24~300[4]
TM4 (Sertoli)24> 200[4]
TM3 (Leydig)48~200[4]
AGS (Gastric Cancer)24Proliferation at 0.1, Inhibition at >10[1]
MKN-45 (Gastric Cancer)24Proliferation at 0.01, Inhibition at >10[1]

Table 2: this compound-Induced Changes in Oxidative Stress Markers

Cell Line/TissueThis compound ConcentrationExposure TimeParameterChangeReference
Human ErythrocytesVarious0-180 minMDA LevelsIncreased[2]
Human ErythrocytesVarious0-180 minSOD ActivityIncreased[2]
Human ErythrocytesVarious0-180 minGPx ActivityIncreased[2]
Human ErythrocytesVarious0-180 minCAT ActivityNo Change[2]
Wistar Rat Liver85 mg/kg (in vivo)4 hoursCAT mRNAUpregulated (1.1-fold)[9]
Wistar Rat Liver85 mg/kg (in vivo)24 hoursCAT mRNAUpregulated (1.5-fold)[9]
Wistar Rat Liver85 mg/kg (in vivo)4-24 hoursGPx and PON1 mRNADownregulated[9]
Mouse Testis (in vivo)30 mg/kg for 35 days35 daysDHE Staining (ROS)Increased (>15.2-fold)[4]
Mouse Testis (in vivo)30 mg/kg for 35 days35 daysSOD1, CAT, GPX, HO-1, Nrf2 mRNAUpregulated[4]
TM4 (Sertoli) Cells100-300 µMNot SpecifiedHO-1, Nrf2, Nqo1 mRNAIncreased (up to 16-fold for HO-1 and Nrf2)[4]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA extraction) at a density that will allow for logarithmic growth during the experiment.

  • Cell Adherence: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and an untreated control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Reagent Preparation: Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at 5 mg/mL in phosphate-buffered saline (PBS).

  • MTT Addition: Following the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 3: Measurement of Intracellular ROS (DCFH-DA Assay)
  • Cell Preparation: Seed and treat cells with this compound as described in Protocol 1, typically in a black, clear-bottom 96-well plate.

  • DCFH-DA Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium (typically 10-20 µM) to each well.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Express ROS levels as the fold change in fluorescence intensity relative to the untreated control.

Protocol 4: Lipid Peroxidation (Malondialdehyde - MDA) Assay
  • Cell Lysate Preparation: Following this compound treatment in larger culture vessels (e.g., 6-well plates or T25 flasks), harvest the cells and prepare a cell lysate according to the instructions of a commercially available MDA assay kit.

  • Assay Procedure: Follow the manufacturer's protocol for the MDA assay, which typically involves the reaction of MDA in the sample with thiobarbituric acid (TBA) to generate a colored product.

  • Absorbance Measurement: Measure the absorbance of the resulting product at the wavelength specified in the kit's instructions (usually around 532 nm).

  • Data Analysis: Calculate the MDA concentration based on a standard curve and normalize to the total protein concentration of the cell lysate.

Protocol 5: Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)
  • Cell Lysate Preparation: Prepare cell lysates as described in Protocol 4.

  • Assay Kits: Utilize commercially available assay kits for superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity.

  • Assay Procedure: Follow the specific instructions provided with each kit. These assays are typically colorimetric or fluorometric and are performed in a 96-well plate format.

  • Data Analysis: Calculate the enzyme activity according to the kit's instructions and normalize to the total protein concentration of the cell lysate.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Endpoint Assays seed_cells Seed Cells in Culture Plates overnight_incubation Incubate Overnight for Adherence seed_cells->overnight_incubation treat_cells Treat Cells with this compound overnight_incubation->treat_cells prepare_dzn Prepare this compound Working Solutions prepare_dzn->treat_cells incubation Incubate for 24-48 hours treat_cells->incubation viability Cell Viability (MTT) incubation->viability ros ROS Detection (DCFH-DA) incubation->ros lipid_peroxidation Lipid Peroxidation (MDA) incubation->lipid_peroxidation enzyme_activity Antioxidant Enzyme Activity incubation->enzyme_activity

Caption: Experimental workflow for inducing and assessing oxidative stress.

oxidative_stress_pathway cluster_ros Oxidative Stress cluster_antioxidant Antioxidant Response cluster_apoptosis Apoptosis DZN This compound ROS Increased ROS Production DZN->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Nrf2 Nrf2 Activation ROS->Nrf2 p53 p53 Phosphorylation ROS->p53 DNA_Damage->p53 ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 SOD SOD ARE->SOD CAT CAT ARE->CAT GPx GPx ARE->GPx Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 Caspase3 Cleaved Caspase-3 Bax_Bcl2->Caspase3 Apoptosis Cell Death Caspase3->Apoptosis

Caption: this compound-induced oxidative stress signaling pathways.

Conclusion

This application note provides a comprehensive guide for researchers to reliably induce and quantify oxidative stress in cell lines using this compound. The detailed protocols and summarized data offer a solid foundation for investigating the cellular and molecular mechanisms of this compound toxicity. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data across different laboratories, ultimately contributing to a better understanding of the risks associated with pesticide exposure and the development of protective strategies.

References

Application Notes and Protocols: Diazinon as a Positive Control in Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diazinon as a positive control in neurotoxicity studies. This compound, an organophosphate insecticide, is a well-characterized neurotoxicant, making it an ideal reference compound for validating experimental models and assessing the neuroprotective potential of novel therapeutic agents.

Introduction

This compound's primary mechanism of neurotoxicity involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh).[1] This inhibition leads to the accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects, including excitotoxicity and neuronal cell death.[1] Beyond its well-established role as an AChE inhibitor, this compound has been shown to induce neurotoxicity through other mechanisms, such as oxidative stress and apoptosis, providing a multi-faceted positive control for a range of neurotoxicity assays.[2][3][4]

Data Presentation

The following tables summarize key quantitative data for the use of this compound in neurotoxicity studies.

In Vivo Neurotoxicity Data
SpeciesRoute of AdministrationDose/ConcentrationObserved EffectReference
RatOral (gavage)2.5 mg/kgNOAEL for inhibition of brain and erythrocyte AChE activity.[5]
RatOral (gavage)150 mg/kgInhibition of brain and erythrocyte AChE activity.[5]
RatOral (diet)0.18 mg/kg/dayNOAEL for RBC AChE inhibition.[6]
RatOral (diet)0.27 mg/kg/dayLOAEL for 20% RBC AChE inhibition.[6]
RatOral (diet)0.3 mg/kg/day (males), 0.4 mg/kg/day (females)NOAEL for RBC AChE inhibition in a 90-day study.[6]
DogOral (diet)0.015 mg/kg/dayNOAEL for inhibition of erythrocyte and brain AChE activity in a 1-year study.[5]
MiceOral (gavage)0.1 mg/kg (Low Dose), 1 mg/kg (Medium Dose)Caused body and brain weight loss, decreased AChE activity, oxidative stress, and impaired spatial learning and memory in a 63-day study.[7]
ZebrafishEmbryonic exposure (5-120 hpf)70 nM, 210 nM, 700 nMNeurobehavioral consequences and mitochondrial dysfunction.[1]

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level AChE: Acetylcholinesterase RBC: Red Blood Cell

In Vitro Neurotoxicity Data
Cell TypeExposure TimeConcentrationObserved EffectReference
Primary Cortical CulturesNot SpecifiedConcentration-dependentApoptotic neuronal death.[2]
Rat Brain SynaptosomesNot Specified0.1 mM (diazoxon)Almost complete inhibition of Na+/K+-ATPase and ecto-ATPase; increased markers of oxidative stress.[8]
Mouse Hippocampus-derived HT22 cellsTime- and dose-dependentNot SpecifiedInhibition of AChE activity and increased apoptosis.[9]
Human NTera2-D1 (NT2) cellsUp to 72 hours10⁻⁶ MHigher cell viability than control.[10]
Human NTera2-D1 (NT2) cellsNot Specified10⁻⁴ to 10⁻⁵ MTime-dependent enhancement of cell death (apoptosis).[10]

Experimental Protocols

The following are detailed methodologies for key experiments using this compound as a positive control.

In Vivo Neurotoxicity Assessment in Rodents

Objective: To assess the in vivo neurotoxic effects of a test compound compared to this compound.

Materials:

  • Male/Female Sprague-Dawley rats or Albino mice.

  • This compound (analytical grade).

  • Vehicle (e.g., corn oil).

  • Gavage needles.

  • Behavioral testing apparatus (e.g., Morris water maze, elevated plus maze).

  • Reagents and equipment for AChE activity assay and oxidative stress markers.

Protocol:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to the following groups (n=8-10 per group):

    • Vehicle Control (e.g., corn oil).

    • Positive Control (this compound, e.g., 1 mg/kg/day, oral gavage).

    • Test Compound (various doses).

  • Dosing: Administer the vehicle, this compound, or test compound orally via gavage daily for the desired study duration (e.g., 28 or 63 days).[7]

  • Behavioral Assessments: Conduct behavioral tests at specified time points during the study. Examples include:

    • Morris Water Maze: To assess spatial learning and memory.[11]

    • Elevated Plus Maze: To evaluate anxiety-like behavior.

  • Sample Collection: At the end of the study, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) and blood.

  • Biochemical Analysis:

    • AChE Activity: Measure AChE activity in brain homogenates and red blood cells using a standard spectrophotometric method (e.g., Ellman's assay).

    • Oxidative Stress Markers: Assess levels of malondialdehyde (MDA), reduced glutathione (GSH), and activities of antioxidant enzymes (e.g., superoxide dismutase, catalase) in brain homogenates.[7]

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound to the vehicle and this compound-treated groups.

In Vitro Neurotoxicity Assessment in Neuronal Cell Culture

Objective: To evaluate the neurotoxic potential of a test compound in vitro using this compound as a positive control.

Materials:

  • Neuronal cell line (e.g., HT22, SH-SY5Y) or primary cortical neurons.

  • Cell culture medium and supplements.

  • This compound (dissolved in a suitable solvent like DMSO).

  • 96-well plates.

  • Reagents for cell viability assays (e.g., MTT, LDH).

  • Reagents for apoptosis assays (e.g., TUNEL staining, caspase activity kits).

  • Reagents for AChE activity assay.

Protocol:

  • Cell Seeding: Seed the neuronal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with:

    • Vehicle Control (e.g., DMSO).

    • Positive Control (this compound, e.g., 10⁻⁵ M).[10]

    • Test Compound (various concentrations).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Cell Viability: Measure cell viability using the MTT assay or quantify cytotoxicity using the LDH assay.[9]

    • Apoptosis: Assess apoptosis by TUNEL staining to detect DNA fragmentation or by measuring caspase-3 activity.[9][10]

    • AChE Activity: Measure AChE activity in cell lysates.[9]

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the vehicle control. Compare the effects of the test compound to the this compound-treated group using statistical analysis.

Signaling Pathways and Visualizations

This compound-induced neurotoxicity involves multiple signaling pathways. The primary pathway is the inhibition of acetylcholinesterase, leading to cholinergic crisis. Secondary pathways include the induction of oxidative stress and apoptosis.

Experimental Workflow for In Vivo Neurotoxicity Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Animal Acclimation grouping Randomized Grouping (Vehicle, this compound, Test Compound) acclimation->grouping dosing Daily Dosing (e.g., Oral Gavage) grouping->dosing behavior Behavioral Assessments (e.g., Morris Water Maze) dosing->behavior collection Sample Collection (Brain, Blood) behavior->collection biochem Biochemical Analysis (AChE, Oxidative Stress) collection->biochem stats Statistical Analysis biochem->stats

Caption: Workflow for an in vivo neurotoxicity study using this compound.

This compound-Induced Cholinergic Neurotoxicity Pathway

G This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibition ach Acetylcholine (ACh) receptors Cholinergic Receptors (Muscarinic & Nicotinic) ach->receptors Binds to overstimulation Receptor Overstimulation receptors->overstimulation Leads to neurotoxicity Neurotoxicity (Excitotoxicity, Seizures) overstimulation->neurotoxicity

Caption: this compound's primary mechanism of neurotoxicity via AChE inhibition.

This compound-Induced Oxidative Stress and Apoptosis Pathway

G This compound This compound ros Reactive Oxygen Species (ROS) Generation This compound->ros stress Oxidative Stress ros->stress damage Cellular Damage (Lipid Peroxidation, DNA Damage) stress->damage mitochondria Mitochondrial Dysfunction stress->mitochondria apoptosis Apoptosis (Neuronal Cell Death) damage->apoptosis caspases Caspase Activation mitochondria->caspases caspases->apoptosis

Caption: Secondary neurotoxic pathways of this compound involving oxidative stress.

References

Application Notes and Protocols for Diazinon Analysis in Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diazinon, an organophosphate insecticide, is widely used in agriculture to control a variety of pests. Due to its lipophilic nature, it tends to accumulate in the fatty tissues of animals and in high-fat food products such as milk, eggs, and edible oils. The analysis of this compound in these complex matrices presents a significant analytical challenge due to the presence of large amounts of lipids, which can interfere with chromatographic analysis, leading to matrix effects and reduced sensitivity. Therefore, effective sample preparation is crucial for the accurate and reliable determination of diazinin residues.

This document provides detailed application notes and protocols for the sample preparation of this compound in fatty matrices, intended for researchers, scientists, and drug development professionals. It covers several widely used techniques, including a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Solid-Phase Extraction (SPE), and a brief overview of other relevant techniques.

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation method depends on various factors, including the specific matrix, the required limit of detection, available equipment, and sample throughput needs. Below is a summary of the most common techniques for this compound analysis in fatty matrices.

TechniqueAdvantagesDisadvantages
Modified QuEChERS High throughput, low solvent consumption, simple and fast.[1][2]May have lower recoveries for highly lipophilic compounds in very fatty matrices.[3]
Solid-Phase Extraction (SPE) High selectivity, effective cleanup, and good concentration factor.[1]More time-consuming and labor-intensive than QuEChERS, requires method development.[1]
Gel Permeation Chromatography (GPC) Highly effective at removing lipids, suitable for a wide range of pesticides.[4][5]Can be slow, requires specialized equipment, and may use significant amounts of solvent.[6]
Sweep Co-Distillation Good for removing fats, with low solvent usage and potential for simultaneous sample processing.[6]Can lead to thermal degradation of some analytes.[6]

Experimental Protocols

Modified QuEChERS Protocol for Fatty Matrices (e.g., Edible Oil, Animal Fat)

This protocol is an adaptation of the original QuEChERS method, optimized for the extraction and cleanup of this compound from high-fat samples.

3.1.1. Materials and Reagents

  • Homogenizer or blender

  • 50 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • This compound analytical standard

  • Internal standard (e.g., Triphenyl phosphate - TPP)

3.1.2. Extraction Procedure

  • Weigh 5 g (± 0.1 g) of the homogenized fatty sample into a 50 mL centrifuge tube. For dry samples like nuts, a wetting step with a specific amount of deionized water is necessary before extraction.[7]

  • Add 10 mL of acetonitrile.

  • Add an appropriate amount of internal standard solution.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS analysis, the extract may require dilution with a suitable solvent.

3.1.4. Experimental Workflow for Modified QuEChERS

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Fatty Sample (5g) Add_ACN 2. Add 10 mL Acetonitrile & IS Sample->Add_ACN Vortex1 3. Vortex (1 min) Add_ACN->Vortex1 Add_Salts 4. Add MgSO4 (4g) & NaCl (1g) Vortex1->Add_Salts Shake 5. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 6. Centrifuge (5 min) Shake->Centrifuge1 Transfer_Aliquot 7. Transfer 6 mL Supernatant Centrifuge1->Transfer_Aliquot Add_dSPE 8. Add d-SPE Sorbents (900mg MgSO4, 300mg PSA, 300mg C18) Transfer_Aliquot->Add_dSPE Vortex2 9. Vortex (30 sec) Add_dSPE->Vortex2 Centrifuge2 10. Centrifuge (5 min) Vortex2->Centrifuge2 Final_Extract 11. Final Extract Centrifuge2->Final_Extract Analysis 12. GC-MS/MS or LC-MS/MS Final_Extract->Analysis

Figure 1. Modified QuEChERS workflow for fatty matrices.
Solid-Phase Extraction (SPE) Protocol for Animal Fat

This protocol provides a more targeted cleanup approach compared to d-SPE and is suitable for complex fatty matrices.

3.2.1. Materials and Reagents

  • Acetonitrile (ACN), HPLC grade

  • Toluene, HPLC grade

  • Dual-layer SPE cartridges (e.g., ENVI-Carb II/PSA, 500mg/500mg)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

3.2.2. Extraction Procedure

  • Extract the fatty sample with acetonitrile as described in the modified QuEChERS protocol (steps 1-7).

3.2.3. SPE Cleanup

  • Condition the dual-layer SPE cartridge with 5 mL of an acetonitrile:toluene (3:1, v/v) mixture. Discard the eluate.

  • Load the acetonitrile extract from the extraction step onto the SPE cartridge. Collect and discard the eluate.

  • Elute the pesticides from the SPE cartridge with 15 mL of acetonitrile:toluene (3:1, v/v) into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of toluene or mobile phase compatible with the analytical instrument).

  • Filter the reconstituted solution through a 0.22 µm syringe filter before analysis.

3.2.4. Experimental Workflow for SPE

SPE_Workflow cluster_extraction Extraction cluster_spe SPE Cleanup cluster_analysis Analysis Initial_Extract 1. Acetonitrile Extract from Fatty Sample Condition 2. Condition SPE Cartridge Initial_Extract->Condition Load 3. Load Extract Condition->Load Elute 4. Elute this compound Load->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute Evaporate->Reconstitute Final_Solution 7. Final Solution Reconstitute->Final_Solution Analysis 8. GC-MS/MS or LC-MS/MS Final_Solution->Analysis

Figure 2. Solid-Phase Extraction workflow.

Quantitative Data Summary

The following table summarizes the performance data for this compound analysis in various fatty matrices using different sample preparation techniques.

MatrixSample Prep MethodAnalytical MethodRecovery (%)RSD (%)LODLOQReference
Cow's MilkLLE & SPE (C18)GC-FPD893.810 ppb-[8]
EggsLLE & SPE (C18)GC-FPD93-1 ppb-[8]
Animal FatSweep Co-distillationGC-FPD906-0.4 ppm[8][9]
Edible OilModified QuEChERSGC-MS63.8 - 102.74.9 - 14.31.1 - 6.7 ng/g4.8 - 18.3 ng/g
Bovine LiverGPC & SPEGC-FPD8850.01-0.05 µg/g-[9]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, LLE: Liquid-Liquid Extraction, GPC: Gel Permeation Chromatography.

Conclusion

The selection of an appropriate sample preparation method is critical for the successful analysis of this compound in fatty matrices. The modified QuEChERS method offers a fast and efficient approach for a wide range of fatty samples, providing good recoveries and throughput. For more complex matrices or when lower detection limits are required, Solid-Phase Extraction provides a more rigorous cleanup. The choice between these and other techniques like GPC or sweep co-distillation will depend on the specific analytical requirements and laboratory capabilities. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists working on the determination of this compound in challenging fatty matrices.

References

Troubleshooting & Optimization

overcoming matrix effects in diazinon LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in diazinon LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. These interfering components can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1] This phenomenon is a significant challenge in LC-MS/MS, particularly when analyzing complex samples.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects by comparing the response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank sample matrix extract. A significant difference in signal intensity indicates the presence of a matrix effect. Another common method is the post-column infusion experiment, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4][5]

Q3: What are the primary strategies to overcome matrix effects?

A3: There are two main approaches to address matrix effects: minimization and compensation.[3]

  • Minimization strategies aim to reduce the impact of interfering compounds by optimizing sample preparation, chromatographic separation, and mass spectrometric conditions.[1][3]

  • Compensation strategies aim to correct for the matrix effect by using techniques like matrix-matched calibration or stable isotope-labeled internal standards.[3][6]

Q4: Is it better to minimize or compensate for matrix effects?

A4: The choice between minimization and compensation depends on the specific requirements of the analysis. When high sensitivity is crucial, minimizing the matrix effect is the preferred approach.[3] If a blank matrix is readily available, compensation methods like matrix-matched calibration can be very effective.[3] For the highest accuracy and to account for sample-to-sample variability, using a stable isotope-labeled internal standard is considered the gold standard.[1]

Troubleshooting Guides

Issue 1: Poor peak shape and retention time shifts for this compound.

This issue can be caused by the sample solvent being stronger than the initial mobile phase, leading to peak distortion and early elution.[7] Column overload or contamination can also contribute to poor peak shape.[8]

Troubleshooting Steps:

  • Sample Dilution: Dilute the final extract to reduce the concentration of matrix components and ensure compatibility with the initial mobile phase conditions.[3][7][9]

  • Injection Volume: Reduce the injection volume to minimize the amount of matrix introduced into the system.[3][10]

  • Column Maintenance: Ensure the analytical column is not contaminated or degraded. If necessary, wash or replace the column.

  • Mobile Phase Optimization: Adjust the mobile phase composition and gradient to improve the separation of this compound from interfering matrix components.

Issue 2: Significant ion suppression leading to low sensitivity for this compound.

Ion suppression is a common matrix effect where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal.[8]

Troubleshooting Steps:

  • Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove a larger portion of the matrix.[11]

  • Optimize Chromatographic Separation: Modify the LC method to separate the elution of this compound from the regions of significant ion suppression.[2] This can be achieved by altering the gradient, flow rate, or column chemistry.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., this compound-d10) will co-elute and experience similar matrix effects, allowing for accurate correction of the signal suppression.[12][13]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the suppressive effects of the matrix.[6][7]

Issue 3: Inconsistent results and poor reproducibility between samples.

Variability in the composition of the matrix between different samples can lead to inconsistent matrix effects and, consequently, poor reproducibility.[3]

Troubleshooting Steps:

  • Employ a Robust Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for variability in matrix effects between samples.[13][14] The ratio of the analyte to the internal standard should remain consistent even with varying levels of ion suppression.

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples to minimize variations in matrix composition.

  • Evaluate Matrix Lot-to-Lot Variability: If using matrix-matched calibration, it is important to assess the variability between different lots of the blank matrix.[3]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Pesticide Residue Analysis

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticides in various matrices.[7][15][16]

Methodology:

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. For buffered methods, add the appropriate salt mixture (e.g., AOAC or EN versions).[16]

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a combination of sorbents like primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments.[16][17]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge.

  • Analysis: The resulting supernatant is ready for LC-MS/MS analysis, often after a dilution step.[7]

Protocol 2: Matrix-Matched Calibration Curve Preparation

This protocol describes the preparation of calibration standards in a matrix extract to compensate for matrix effects.[7][18][19]

Methodology:

  • Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using the same procedure as the study samples (e.g., QuEChERS).

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent.

  • Prepare Working Standards: Serially dilute the stock solution to create a series of working standard solutions at different concentrations.

  • Spike Blank Matrix: Add a small, fixed volume of each working standard to a fixed volume of the blank matrix extract. This creates a series of matrix-matched calibrants. For example, add 40 µL of the standard solution to 400 µL of the blank extract.[18]

  • Analysis: Analyze the matrix-matched calibrants using the same LC-MS/MS method as the samples to construct the calibration curve.

Quantitative Data Summary

Table 1: Comparison of Matrix Effect Mitigation Strategies

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of all matrix components.[3]Simple, effective for moderate matrix effects.[20]May compromise the limit of detection if the analyte concentration is low.[1][3]
Solid-Phase Extraction (SPE) Selectively isolates the analyte from interfering matrix components.Provides cleaner extracts, significantly reducing matrix effects.[11]Can be more time-consuming and costly than other methods.
Matrix-Matched Calibration Calibrants and samples experience similar matrix effects.Effectively compensates for matrix effects.[6][19]Requires a representative blank matrix, which may not always be available.[6]
Stable Isotope-Labeled Internal Standard (SIL-IS) Co-elutes with the analyte and experiences identical matrix effects.[13]Considered the most accurate method for correction; compensates for sample-to-sample variability.[14]Can be expensive and may not be available for all analytes.[1]

Visualizations

Troubleshooting_Workflow cluster_Start cluster_Investigation Problem Identification cluster_Solutions1 Solutions for Peak Issues cluster_Solutions2 Solutions for Ion Suppression cluster_Solutions3 Solutions for Reproducibility cluster_End Start Start: Inaccurate this compound Quantification CheckPeak Assess Peak Shape & Retention Time Start->CheckPeak CheckSensitivity Evaluate Signal Intensity (Ion Suppression) Start->CheckSensitivity CheckReproducibility Analyze Reproducibility Across Samples Start->CheckReproducibility DiluteSample Dilute Sample / Reduce Injection Volume CheckPeak->DiluteSample Poor Shape / Shift OptimizeLC Optimize LC Method CheckPeak->OptimizeLC Poor Shape / Shift ImproveCleanup Enhance Sample Cleanup (SPE/QuEChERS) CheckSensitivity->ImproveCleanup Low Intensity UseSIL_IS Use Stable Isotope-Labeled IS CheckSensitivity->UseSIL_IS Low Intensity MatrixMatch Use Matrix-Matched Calibration CheckSensitivity->MatrixMatch Low Intensity UseSIL_IS2 Use Stable Isotope-Labeled IS CheckReproducibility->UseSIL_IS2 Inconsistent StandardizePrep Standardize Sample Preparation CheckReproducibility->StandardizePrep Inconsistent End End: Accurate & Reproducible Results DiluteSample->End OptimizeLC->End ImproveCleanup->End UseSIL_IS->End MatrixMatch->End UseSIL_IS2->End StandardizePrep->End

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Mitigation_Strategies cluster_Main cluster_Approaches Mitigation Approaches cluster_Minimization_Tech Minimization Techniques cluster_Compensation_Tech Compensation Techniques MatrixEffect Matrix Effect (Ion Suppression/Enhancement) Minimization Minimization MatrixEffect->Minimization Compensation Compensation MatrixEffect->Compensation SamplePrep Improved Sample Prep (QuEChERS, SPE) Minimization->SamplePrep ChromaOpt Chromatographic Optimization Minimization->ChromaOpt Dilution Sample Dilution Minimization->Dilution SIL_IS Stable Isotope-Labeled Internal Standard Compensation->SIL_IS MatrixMatched Matrix-Matched Calibration Compensation->MatrixMatched

Caption: Strategies to overcome matrix effects in LC-MS/MS.

References

Technical Support Center: Enhancing Diazinon Detection in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of diazinon in soil samples. Our aim is to help you improve the sensitivity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound in soil, and how do they compare in terms of sensitivity?

A1: The primary methods for this compound detection in soil are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[1][2][3] More recently, advanced techniques involving electrochemical biosensors and nanomaterial-based sensors are emerging to offer higher sensitivity and faster detection.[4][5][6][7][8]

GC-MS is a highly sensitive and selective method capable of detecting this compound at very low concentrations.[2] HPLC is also widely used and can be coupled with various detectors, such as a UV detector, to quantify diazinin residues.[9][10][11] Electrochemical biosensors, often utilizing enzymes like acetylcholinesterase or lipase, and nanomaterials such as gold nanoparticles or carbon nanotubes, can offer rapid and highly sensitive detection, sometimes surpassing traditional methods.[4][6][12][13][14]

Q2: My this compound recovery rates are consistently low. What are the likely causes and how can I improve them?

A2: Low recovery rates for this compound in soil samples can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in soil due to its efficiency.[15] Other methods include solid-phase extraction (SPE) and microwave-assisted extraction (MAE).[1][2] Ensure your chosen solvent is appropriate for this compound and the soil type. For instance, acetonitrile is commonly used in QuEChERS and ultrasonic extraction.[2][16]

  • Matrix Effects: The complex nature of soil, with its organic and inorganic components, can interfere with the analysis, leading to signal suppression or enhancement.[15][16] Matrix-matched calibration standards are crucial to compensate for these effects.[16]

  • Degradation of this compound: this compound can degrade during sample preparation and storage. It is susceptible to hydrolysis, especially under certain pH and temperature conditions.[11][17] Ensure samples are processed promptly and stored under appropriate conditions (e.g., at 4°C).[12]

  • Improper Clean-up: Inadequate removal of interfering substances from the soil extract can affect the accuracy of your results. The clean-up step in methods like QuEChERS, often involving dispersive solid-phase extraction (dSPE), is vital.

Q3: I am observing high background noise or interfering peaks in my chromatograms. What troubleshooting steps should I take?

A3: High background noise or interfering peaks can obscure the this compound signal and affect quantification. Consider the following troubleshooting steps:

  • Optimize the Clean-up Step: The clean-up procedure is designed to remove co-extracted matrix components. If you are using a method like QuEChERS, ensure the dSPE sorbents are appropriate for your soil type.

  • Check Solvent and Reagent Purity: Use high-purity solvents and reagents to minimize contamination.

  • Instrument Maintenance: Ensure your GC or HPLC system is clean and properly maintained. Contamination in the injection port, column, or detector can lead to extraneous peaks.

  • Sample Filtration: Filter your final extract through a suitable syringe filter (e.g., 0.22 µm) before injection to remove any particulate matter that could interfere with the analysis.

Q4: How can I improve the limit of detection (LOD) for this compound in my experiments?

A4: Achieving a lower limit of detection is crucial for trace-level analysis. Several strategies can be employed:

  • Sample Preconcentration: Techniques like solid-phase extraction (SPE) can be used to concentrate the analyte from a larger sample volume into a smaller volume for analysis, thereby increasing its concentration.[1]

  • Instrument Optimization: Fine-tune the parameters of your analytical instrument. For GC-MS, optimizing injection volume, temperature programs, and mass spectrometer settings can enhance sensitivity. For HPLC, adjusting the mobile phase composition and flow rate can improve peak shape and signal-to-noise ratio.[11]

  • Advanced Detection Techniques: Consider using more sensitive detection methods. For GC, a nitrogen-phosphorus detector (NPD) or a mass spectrometer in selected ion monitoring (SIM) mode can provide lower LODs than a flame ionization detector (FID).[1] For HPLC, tandem mass spectrometry (LC-MS/MS) offers excellent sensitivity and selectivity.[16]

  • Nanomaterial-Based Sensors: The use of nanomaterials in electrochemical biosensors can significantly amplify the signal and lower the detection limit.[4][5][6][13][14] These sensors leverage the high surface area and unique catalytic properties of nanomaterials.[5][6]

Troubleshooting Guides

Scenario 1: Inconsistent Results Across Replicates

  • Problem: Significant variation in this compound concentrations measured in replicate soil samples.

  • Possible Causes & Solutions:

    • Non-homogeneous Soil Sample: Ensure the soil sample is thoroughly homogenized before taking subsamples for extraction.

    • Inconsistent Extraction Procedure: Standardize every step of your extraction protocol, including shaking/vortexing times and solvent volumes.

    • Variable Matrix Effects: If matrix effects are strong and variable, consider using an internal standard to normalize the results.

    • Instrument Instability: Check the stability of your analytical instrument by running a series of standards to ensure consistent response.

Scenario 2: Peak Tailing or Splitting in Chromatography

  • Problem: The chromatographic peak for this compound is broad, asymmetrical (tailing), or split into multiple peaks.

  • Possible Causes & Solutions:

    • Column Contamination or Degradation: The analytical column may be contaminated with matrix components or have degraded over time. Clean or replace the column as needed.

    • Inappropriate Mobile Phase (HPLC): The pH or composition of the mobile phase may not be optimal. Adjust the mobile phase to improve peak shape.

    • Active Sites in the GC System: Active sites in the GC inlet liner or the column can cause peak tailing for polar analytes. Use a deactivated liner and column.

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for this compound detection in soil and other relevant matrices.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
GC-MSSoil14.3 ng/g--[2]
GC-FIDSoil28.6 ng/g--[2]
GC-MSSoil-4.59 - 15.91 ng/mL (extract)-[2]
GC-MSSoil-3 - 31 ng/g>92[18]
LC-MS/MSSoil-0.005 mg/kg100.2 - 108.7[16]
HPLC-UVSoil-1 ng/mL (extract)86 - 102[10]
GC-MS/MSSoil0.003 µg/g0.01 µg/g70 - 119[19]
GC-MSUrine0.60 ng/mL5 ng/mL-[20]
Electrochemical Aptasensor-0.0169 nM--[5]
Impedimetric Biosensor (CRL)Aqueous Medium10 nM--[12]

Detailed Experimental Protocols

QuEChERS-Based Extraction for GC-MS/MS and LC-MS/MS Analysis

This protocol is adapted from a validated method for multi-residue pesticide analysis in soil.[19]

1. Sample Preparation: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of ultrapure water and vortex for 1 minute. c. Add 10 mL of acetonitrile.

2. Extraction: a. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). b. Immediately shake vigorously for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Clean-up: a. Take a 1 mL aliquot of the supernatant (acetonitrile layer). b. Transfer it to a dSPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent. c. Vortex for 30 seconds. d. Centrifuge at 10000 rpm for 5 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant. b. For LC-MS/MS analysis, dilute with an appropriate solvent (e.g., mobile phase). c. For GC-MS/MS analysis, the solvent may be exchanged to a more suitable one like hexane. d. Filter the final extract through a 0.22 µm syringe filter before injection.

Protocol for an Electrochemical Biosensor

This protocol provides a general framework for the fabrication and use of an enzyme-based electrochemical biosensor for this compound detection.

1. Electrode Modification: a. Start with a clean, polished glassy carbon electrode (GCE) or screen-printed electrode. b. Modify the electrode surface with a nanomaterial to enhance conductivity and surface area. This can be done by drop-casting a suspension of carbon nanotubes, graphene, or gold nanoparticles onto the electrode surface and allowing it to dry. c. Immobilize the enzyme (e.g., acetylcholinesterase or lipase) onto the nanomaterial-modified surface. This can be achieved through cross-linking with agents like glutaraldehyde and bovine serum albumin (BSA).[12]

2. Electrochemical Measurement: a. The measurement is typically performed in a three-electrode electrochemical cell containing a phosphate buffer solution (PBS) as the electrolyte. b. The modified electrode serves as the working electrode, with a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode. c. A substrate for the enzyme is added to the PBS. For an acetylcholinesterase-based sensor, this would be acetylthiocholine. d. The electrochemical response (e.g., current) is measured using a technique like cyclic voltammetry or differential pulse voltammetry.

3. This compound Detection: a. The principle of detection is the inhibition of the enzyme by this compound. b. The modified electrode is incubated in a solution containing this compound for a specific period. c. After incubation, the electrochemical measurement is repeated. d. The decrease in the electrochemical signal is proportional to the concentration of this compound.

Visualizations

Experimental_Workflow_QuEChERS cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (dSPE) cluster_analysis Analysis soil 10g Homogenized Soil water Add 10mL Water soil->water acetonitrile Add 10mL Acetonitrile water->acetonitrile salts Add QuEChERS Salts acetonitrile->salts shake Shake Vigorously salts->shake centrifuge1 Centrifuge shake->centrifuge1 supernatant Take 1mL Supernatant centrifuge1->supernatant dspe Add to dSPE Tube supernatant->dspe vortex Vortex dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS final_extract->lcms gcms GC-MS/MS final_extract->gcms

Caption: QuEChERS workflow for this compound extraction from soil.

Electrochemical_Biosensor_Mechanism cluster_sensor Biosensor Surface cluster_detection Detection Principle Electrode Electrode Nanomaterial Nanomaterial Layer Electrode->Nanomaterial Enzyme Immobilized Enzyme (e.g., AChE) Nanomaterial->Enzyme Product Electroactive Product Enzyme->Product Catalysis Substrate Substrate (e.g., Acetylthiocholine) Substrate->Enzyme Signal Electrochemical Signal Product->Signal This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Enzyme

Caption: Mechanism of an enzyme-based electrochemical biosensor.

References

Technical Support Center: Diazinon Analysis by GC-NPD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of diazinon using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical instrument parameters for this compound analysis by GC-NPD?

A1: While optimal conditions should be determined empirically for your specific instrument and application, a typical starting point for GC-NPD analysis of this compound is outlined below.

Table 1: Typical GC-NPD Instrumental Parameters for this compound Analysis

ParameterTypical Setting
Inlet
Injection ModeSplitless
Inlet Temperature250 °C
Injection Volume1 µL
LinerDeactivated, single taper with glass wool
Oven
Initial Temperature60-80 °C, hold for 1-2 min
Temperature Ramp 115-25 °C/min to 180-200 °C
Temperature Ramp 25-10 °C/min to 250-280 °C, hold for 5-10 min
Column
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier GasHelium or Hydrogen
Flow Rate1-2 mL/min (constant flow)
NPD Detector
Detector Temperature280-320 °C
Bead Voltage/CurrentOptimize for maximum signal-to-noise
Hydrogen Flow1-4 mL/min
Air Flow60-120 mL/min
Makeup Gas (N₂)10-30 mL/min

Note: These are general guidelines. Always refer to your instrument manual and perform method development to optimize for your specific analysis.

Q2: What are the expected performance metrics for a validated this compound GC-NPD method?

A2: The performance of a this compound analysis method can vary depending on the sample matrix and instrumentation. However, published methods provide a general expectation of performance.

Table 2: Performance Data for this compound Analysis by GC-NPD and other GC methods

Sample MatrixMethodLODLOQRecovery (%)Reference
Human BloodSPE, GC-NPD/GC-MS1.97 µg/L6.58 µg/L87.92[1][2]
Indoor AirAdsorbent tube, GC-NPD-->90[1][3]
GroundwaterLLE, GC-NPD0.13 µg/L-94[2]
Drinking WaterSPE, GC-NPD20 pg/L->95[2]
Rice StrawQuEChERS, GC-NPD-0.005 mg/kg82.3-98.9[4]
Human UrineSPE/LLE, GC-MSD0.01 ng0.5 - 1.0 µg/L100.8 - 101.3[1]

LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Troubleshooting Guides

This section addresses common problems encountered during the GC-NPD analysis of this compound in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for organophosphorus pesticides like this compound is a common issue and often points to active sites in the GC system.[5]

  • Probable Causes:

    • Active sites in the inlet: The inlet liner, particularly the glass wool, can have active silanol groups that interact with the phosphate group of this compound.[6]

    • Column contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.[7]

    • Improper column installation: A poor cut on the column or incorrect installation depth in the inlet or detector can cause peak distortion.

    • Column degradation: The stationary phase can degrade over time, exposing active sites on the fused silica tubing.

  • Solutions:

    • Inlet Maintenance: Replace the inlet liner with a new, deactivated liner.[6] Using a liner with deactivated glass wool is recommended. Regularly replace the septum to prevent bleed and contamination.[8]

    • Column Maintenance: Trim the first 10-20 cm of the analytical column to remove contaminated sections.[7] If tailing persists, bake out the column at a high temperature (below the column's maximum limit) to remove contaminants.[6]

    • Verify Column Installation: Ensure the column is cut cleanly and squarely. Re-install the column according to the manufacturer's instructions for the correct depth in both the inlet and detector.

    • Use an Inert Flow Path: If problems persist, consider using components designed to be inert, such as specially deactivated liners and columns, to minimize analyte interaction.[9]

Q: My this compound peak is fronting. What could be the cause?

A: Peak fronting is less common than tailing for this compound but can occur.

  • Probable Causes:

    • Column Overload: Injecting too much sample can saturate the column, leading to a fronting peak shape.[7]

    • Solvent Mismatch: If the solvent is not compatible with the stationary phase, it can affect the focusing of the analyte at the head of the column.

    • Incorrect Initial Oven Temperature: If the initial oven temperature is too high, it can cause the sample to move through the column too quickly without proper focusing.[6]

  • Solutions:

    • Dilute the Sample: Prepare a more dilute sample and re-inject.[7]

    • Check Solvent Compatibility: Ensure your sample solvent is compatible with the non-polar stationary phase of the column.

    • Optimize Oven Temperature: Lower the initial oven temperature to allow for better focusing of this compound at the beginning of the analysis.[6]

Problem 2: Low Sensitivity or No Peak

Q: I am observing a significantly lower response for my this compound standard, or no peak at all. What should I check?

A: A sudden or gradual loss of sensitivity is a critical issue that can stem from multiple sources.

  • Probable Causes:

    • NPD Bead Issue: The rubidium bead in the NPD is a consumable part and its performance degrades over time.[7] It can become contaminated or depleted.

    • Leaks in the System: Leaks in the inlet (e.g., a worn septum) or at column connections can lead to sample loss.[7]

    • Detector Gas Flow Issues: Incorrect or fluctuating hydrogen, air, or makeup gas flows will directly impact the detector's sensitivity.[6]

    • Injector Problems: A clogged syringe, incorrect injection volume, or a leak in the syringe can prevent the sample from reaching the column.

    • Contamination: A contaminated inlet liner or column can lead to analyte degradation.[7]

  • Solutions:

    • Check the NPD Bead: Visually inspect the bead. If it appears discolored or damaged, replace it.[7] You can also try to gently clean it according to the manufacturer's instructions. Often, increasing the bead voltage can temporarily compensate for a decline in performance.[7]

    • Perform a Leak Check: Systematically check for leaks at the septum, column fittings, and gas line connections using an electronic leak detector.

    • Verify Gas Flows: Use a calibrated flow meter to check the hydrogen, air, and makeup gas flow rates at the detector. Ensure they are set according to your method's specifications.[6]

    • Inspect the Injection System: Check the syringe for blockages and proper operation. Replace the septum.[8]

    • Clean the Inlet and Column: Replace the inlet liner and trim the column as described for peak tailing issues.[6][7]

Problem 3: High Background Noise or Baseline Drift

Q: My baseline is very noisy, making it difficult to integrate the this compound peak. What are the common causes?

A: A noisy baseline can be caused by contamination in the gas supply, column bleed, or detector issues.

  • Probable Causes:

    • Contaminated Gases: Impurities in the carrier gas or detector gases are a common source of noise.[6]

    • Column Bleed: At high temperatures, the column's stationary phase can degrade and "bleed," causing a rising baseline.

    • Septum Bleed: Particles from a degrading septum can enter the inlet and create ghost peaks or a noisy baseline.

    • Detector Contamination: The NPD is sensitive to contamination, which can lead to a noisy signal.[6]

  • Solutions:

    • Check Gas Purity: Ensure high-purity gases are being used. Installing or replacing gas purifiers (for moisture, oxygen, and hydrocarbons) can significantly reduce baseline noise.[6]

    • Condition the Column: Condition the column at its maximum operating temperature for a few hours to remove any residual contaminants. If bleed is excessive, the column may need to be replaced.

    • Replace the Septum: Use high-quality, low-bleed septa and replace them regularly.[8]

    • Clean the Detector: Follow the manufacturer's instructions for cleaning the NPD. This may involve cleaning the jet and collector.[6]

Problem 4: Retention Time Shifts

Q: The retention time for my this compound peak is shifting between injections. Why is this happening?

A: Retention time stability is crucial for accurate peak identification. Shifts can indicate a problem with the GC system's stability.

  • Probable Causes:

    • Fluctuations in Flow Rate: Changes in the carrier gas flow rate will directly affect retention times. This can be due to a leak or a faulty flow controller.[7]

    • Oven Temperature Instability: Inconsistent oven temperature control will cause retention times to vary.

    • Column Contamination or Degradation: As the column becomes more contaminated or the stationary phase degrades, the retention characteristics can change.[7]

    • Large Injection Volume: Injecting a large volume of solvent can sometimes cause retention time shifts, especially for early eluting peaks.

  • Solutions:

    • Check for Leaks and Verify Flow Rate: Perform a leak check and verify the carrier gas flow rate with a calibrated flow meter.

    • Monitor Oven Temperature: Ensure the oven is reaching and maintaining the setpoint temperatures accurately.

    • Column Maintenance: Trim the column or, if necessary, replace it.[7]

    • Optimize Injection Volume: If possible, reduce the injection volume or use a faster injection speed.

Experimental Protocol: this compound Analysis in Water Samples by GC-NPD

This protocol provides a general methodology for the determination of this compound in water samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and then 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After the entire sample has passed through, dry the cartridge by pulling a vacuum for 20-30 minutes.

  • Elute the this compound from the cartridge with 2 x 5 mL aliquots of ethyl acetate.

  • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

  • Add an internal standard and bring the final volume to 1 mL with ethyl acetate for GC-NPD analysis.[2]

2. GC-NPD Analysis

  • Set up the GC-NPD system according to the parameters outlined in Table 1.

  • Inject 1 µL of the prepared sample extract into the GC.

  • Acquire the chromatogram and identify the this compound peak based on its retention time, which should be confirmed by running a standard.

  • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from standards of known concentrations.

Visualizations

Troubleshooting Workflow

This compound GC-NPD Troubleshooting start Problem Observed peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No tailing Tailing peak_shape->tailing Yes (Tailing) fronting Fronting peak_shape->fronting Yes (Fronting) baseline High Baseline/Noise? sensitivity->baseline No check_npd_bead Check NPD Bead: - Inspect/Replace - Adjust Voltage sensitivity->check_npd_bead Yes rt_shift RT Shift? baseline->rt_shift No check_gas_purity Check Gas Purity: - Replace Traps baseline->check_gas_purity Yes solution Problem Solved rt_shift->solution No check_flow_stability Check Flow Stability: - Leak Check - Verify Flow Rate rt_shift->check_flow_stability Yes check_active_sites Check for Active Sites: - Replace Liner - Trim Column - Check Column Installation tailing->check_active_sites check_overload Check for Overload: - Dilute Sample - Optimize Injection/Oven Temp fronting->check_overload check_active_sites->solution check_overload->solution check_leaks Check for Leaks: - Septum, Fittings check_npd_bead->check_leaks check_gas_flows Check Detector Gas Flows check_leaks->check_gas_flows check_gas_flows->solution check_bleed Check for Bleed: - Condition/Replace Column - Replace Septum check_gas_purity->check_bleed clean_detector Clean Detector check_bleed->clean_detector clean_detector->solution check_oven_temp Check Oven Temperature Stability check_flow_stability->check_oven_temp check_oven_temp->solution

Caption: A decision tree for troubleshooting common issues in this compound analysis by GC-NPD.

Experimental Workflow

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-NPD Analysis cluster_data Data Processing sample 1. Collect Water Sample spe_conditioning 2. Condition C18 SPE Cartridge sample->spe_conditioning sample_loading 3. Load Sample onto Cartridge spe_conditioning->sample_loading drying 4. Dry Cartridge sample_loading->drying elution 5. Elute this compound drying->elution concentration 6. Concentrate Eluate elution->concentration final_prep 7. Add Internal Standard (Final Volume 1 mL) concentration->final_prep injection 8. Inject 1 µL of Extract final_prep->injection separation 9. Chromatographic Separation injection->separation detection 10. NPD Detection separation->detection identification 11. Peak Identification (vs. Retention Time of Standard) detection->identification quantification 12. Quantification (vs. Calibration Curve) identification->quantification report 13. Report Results quantification->report

Caption: A workflow diagram for the analysis of this compound in water samples using SPE and GC-NPD.

References

Technical Support Center: Optimization of Diazinon Extraction from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of diazinin from complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of diazinon, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: Inefficient partitioning of this compound from the sample matrix to the extraction solvent.- Optimize Solvent Choice: Select a solvent with appropriate polarity. For LLE, ensure miscibility with the sample. For SPE, ensure the sorbent chemistry is appropriate for this compound. - Adjust pH: The pH of the sample can influence the charge state of this compound and its solubility in the extraction solvent. For urine samples, a pH of 6 has been shown to be optimal for DLLME.[1][2] - Increase Extraction Time/Agitation: Ensure sufficient time and mixing for the analyte to transfer to the extraction phase. For soil samples, ultrasonic extraction for 10 minutes has been used effectively.[3]
Matrix Effects: Co-extracted endogenous components from the biological matrix (e.g., lipids, proteins) can interfere with the analytical signal, causing suppression or enhancement.[4]- Improve Sample Cleanup: Incorporate a cleanup step after extraction. For blood samples, a dual-layer ENVI-Carb-II/PSA solid-phase extraction (SPE) procedure can be used to remove interfering substances.[5][6][7] - Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Analyte Degradation: this compound may degrade during the extraction process, especially at high temperatures or extreme pH values.- Maintain Appropriate Temperature: Avoid excessive heat during extraction and solvent evaporation steps. - Control pH: Ensure the pH of the sample and extraction solvents is within a stable range for this compound.
Poor Reproducibility (High RSD) Inconsistent Sample Preparation: Variations in sample volume, reagent addition, or extraction conditions between samples.- Standardize Protocols: Follow a validated Standard Operating Procedure (SOP) meticulously for all samples.[5] - Use Calibrated Equipment: Ensure all pipettes, balances, and other equipment are properly calibrated.
Variable Matrix Effects: The composition of biological samples can vary significantly, leading to inconsistent matrix effects.- Implement Robust Cleanup: Utilize a cleanup method that effectively removes a wide range of interfering compounds.
Contamination or Ghost Peaks in Chromatogram Contaminated Glassware or Reagents: Residual this compound or other interfering compounds from previous analyses.- Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware. - Use High-Purity Solvents and Reagents: Ensure all chemicals are of analytical or HPLC grade.
Carryover from Autosampler: Residual analyte from a high-concentration sample being injected with a subsequent sample.- Implement a Wash Cycle: Program the autosampler to perform a wash cycle with a strong solvent between injections.
Phase Separation Issues (LLE/DLLME) Incorrect Solvent Ratios: The ratio of aqueous to organic phase is critical for proper separation.- Optimize Solvent Volumes: Carefully determine and use the optimal volumes for the extraction and disperser solvents. For DLLME of urine samples, 150 μl of carbon tetrachloride (extraction solvent) and 1.5 ml of methanol (disperser solvent) have been found to be effective.[1][2]
Emulsion Formation: The presence of surfactants or high concentrations of proteins can lead to the formation of a stable emulsion.- Centrifugation: Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. A centrifugation time of 5 minutes at 4000 rpm is often sufficient.[1][2] - Addition of Salt: Adding a salt, such as sodium chloride, can help to break emulsions by increasing the ionic strength of the aqueous phase. However, for some DLLME methods, no salt addition was found to be optimal.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The principal methods for this compound extraction from biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[8][9] More recently, miniaturized techniques like Dispersive Liquid-Liquid Microextraction (DLLME) have been developed for their efficiency and reduced solvent consumption.[1][2][10][11] The choice of method often depends on the sample matrix, required sensitivity, and available equipment.[3][12]

Q2: How can I minimize matrix effects when analyzing this compound in complex samples like blood or tissue?

A2: Matrix effects, which can cause signal suppression or enhancement, are a significant challenge in the analysis of complex biological samples.[4] To minimize these effects, a robust sample cleanup procedure is crucial. This can be achieved using techniques like Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., C18, PSA) to remove interfering co-extractives.[5][13][14] Additionally, using matrix-matched calibration standards is a highly effective way to compensate for any remaining matrix effects.

Q3: What are the optimal parameters for Dispersive Liquid-Liquid Microextraction (DLLME) of this compound from urine?

A3: For the DLLME of this compound from human urine samples, one study found the optimal conditions to be: 150 μl of carbon tetrachloride as the extraction solvent, 1.5 ml of methanol as the dispersive solvent, a sample pH of 6, and centrifugation for 5 minutes at 4000 rpm with no salt addition.[1][2] Another study optimized the DLLME procedure using 800 µL of methanol as the disperser solvent and 310 µL of toluene as the extraction solvent.[10][11]

Q4: What are typical recovery rates for this compound extraction from biological and environmental samples?

A4: Recovery rates for this compound can vary depending on the extraction method and sample matrix. For example:

  • In human blood using SPE, an average recovery of 87.92% has been reported.[8]

  • For bovine liver and rumen content, recoveries were 88% and 95%, respectively.[8][9]

  • In spiked water and soil samples, average recoveries exceeded 86%.[15]

  • DLLME from human urine has demonstrated an extraction recovery of 99%.[1]

Q5: Which analytical techniques are most commonly used for the detection of this compound after extraction?

A5: Gas Chromatography (GC) is the principal method used for the detection of this compound and its metabolites in biological samples.[8][9] It is often coupled with various detectors, including a Flame Photometric Detector (FPD), Mass Spectrometry (MS), an Electron Capture Detector (ECD), or a Nitrogen-Phosphorus Detector (NPD).[8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is also a common and effective technique.[1][2][10][11][15]

Quantitative Data Summary

Table 1: Optimized Parameters for this compound Extraction using Dispersive Liquid-Liquid Microextraction (DLLME) from Urine

ParameterOptimized Value (Study 1)[1][2]Optimized Value (Study 2)[10][11]
Extraction Solvent Carbon TetrachlorideToluene
Extraction Solvent Volume 150 µL310 µL
Disperser Solvent MethanolMethanol
Disperser Solvent Volume 1.5 mL800 µL
Sample pH 63.2 (mobile phase)
Centrifugation Time 5 minutesNot specified
Centrifugation Speed 4000 rpmNot specified
Salt Addition 0% (w/v)1% (w/v) NaCl
Extraction Recovery 99%Not specified
Limit of Detection (LOD) < 0.7 µg/L0.15 µg/mL
Limit of Quantification (LOQ) 5 µg/L0.45 µg/mL

Table 2: Performance Data for Various this compound Extraction Methods

Extraction MethodSample MatrixRecovery (%)LODLOQReference
Solid-Phase Extraction (SPE)Human Blood87.921.97 µg/L6.58 µg/L[8]
Gas Chromatography/FPDBovine Liver880.01–0.05 µg/gNot specified[8][9]
Gas Chromatography/FPDRumen Content950.01–0.05 µg/gNot specified[8][9]
Ultrasonic Extraction & HPLCSpiked Soil95-1041 ng/gNot specified[15]
Solid-Phase Extraction & HPLCSpiked Water>860.1 ng/gNot specified[15]
DLLME-HPLC-UVHuman Urine99< 0.7 µg/L5 µg/L[1]

Experimental Protocols

Protocol 1: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound in Urine

This protocol is based on the methodology described by Rezaee et al.[1][2]

  • Sample Preparation:

    • Take a 5.0 mL urine sample in a glass test tube with a conical bottom.

    • Adjust the pH of the sample to 6.

  • Extraction:

    • Prepare a mixture of 1.5 mL of methanol (disperser solvent) and 150 µL of carbon tetrachloride (extraction solvent).

    • Rapidly inject this mixture into the prepared urine sample using a syringe.

    • A cloudy solution will form.

  • Phase Separation:

    • Centrifuge the cloudy solution for 5 minutes at 4000 rpm.

    • The fine droplets of the extraction solvent will sediment at the bottom of the conical test tube.

  • Analysis:

    • Carefully collect the sedimented phase using a microsyringe.

    • Inject the collected solvent into an HPLC-UV system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Blood

This protocol is a general representation based on methods for pesticide residue analysis in blood.[5][6][7]

  • Sample Pre-treatment:

    • To 2 mL of a blood sample in a polypropylene tube, add 4 mL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at approximately 4,000 RPM for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Add an additional 4 mL of acetonitrile to the remaining pellet, vortex, and centrifuge again.

    • Combine the supernatants.

    • Add 1 g of anhydrous sodium sulfate to the combined supernatants and vortex to remove residual water.

  • SPE Cartridge Conditioning:

    • Condition a dual-layer ENVI-Carb-II/PSA SPE cartridge with 5 mL of acetonitrile:toluene (3:1).

  • Sample Loading:

    • Load the dried acetonitrile extract from step 1 onto the conditioned SPE cartridge.

  • Elution:

    • Elute the pesticides from the SPE cartridge with 15 mL of acetonitrile:toluene (3:1) into a clean glass test tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 0.5 mL of acetonitrile:toluene (3:1)) for GC/MS analysis.

Visualizations

experimental_workflow_DLLME cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis start 5 mL Urine Sample ph_adjust Adjust pH to 6 start->ph_adjust injection Rapid Injection ph_adjust->injection solvent_mix Prepare Methanol & Carbon Tetrachloride Mixture solvent_mix->injection cloudy_solution Formation of Cloudy Solution injection->cloudy_solution centrifuge Centrifuge at 4000 rpm for 5 min cloudy_solution->centrifuge sedimentation Sedimentation of Extraction Solvent centrifuge->sedimentation collection Collect Sedimented Phase sedimentation->collection hplc_analysis HPLC-UV Analysis collection->hplc_analysis

Caption: Workflow for Dispersive Liquid-Liquid Microextraction (DLLME) of this compound from Urine.

experimental_workflow_SPE cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction blood_sample 2 mL Blood Sample acetonitrile_extraction Acetonitrile Extraction & Centrifugation blood_sample->acetonitrile_extraction combine_supernatants Combine Supernatants acetonitrile_extraction->combine_supernatants drying Dry with Sodium Sulfate combine_supernatants->drying load Load Sample Extract drying->load condition Condition SPE Cartridge condition->load elute Elute this compound load->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute Residue evaporate->reconstitute analysis analysis reconstitute->analysis GC/MS Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from Blood.

References

Technical Support Center: Stability of Diazinon and its Metabolites in Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of analytical standards and samples is paramount for generating accurate and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of diazinon and its principal metabolites: diazoxon and 2-isopropyl-6-methyl-4-pyrimidinol (IMP).

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound I should be aware of?

A1: The primary degradation products of this compound are diazoxon, hydroxythis compound, and 2-isopropyl-6-methyl-4-pyrimidinol (IMP).[1][2] Diazoxon is a more toxic metabolite, while IMP is a major hydrolysis product.[3]

Q2: What are the optimal storage conditions for this compound and its metabolites in analytical standards?

A2: For long-term storage, it is recommended to store analytical standards of this compound and its metabolites in a freezer at -20°C or below.[4] They should be stored in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.

Q3: How long can I expect my this compound stock solution in acetonitrile to be stable at -20°C?

A3: While specific long-term stability data for this compound in acetonitrile at -20°C is not extensively published, general studies on organophosphate pesticides suggest that stock solutions in solvents like toluene, acetone, or ethyl acetate can be stable for 2 to 8 years when stored at ≤ -20°C.[4] It is crucial to monitor the solutions for any signs of degradation, such as discoloration or precipitation, and to re-verify concentrations periodically.

Q4: Can I store my working solutions at 4°C?

A4: Storing working solutions at 4°C is acceptable for short-term use. However, for storage exceeding a few days, it is advisable to store them at -20°C to minimize degradation. The rate of degradation is temperature-dependent, and lower temperatures will better preserve the integrity of the solutions.

Q5: What is the effect of pH on the stability of this compound in aqueous samples?

A5: this compound is susceptible to hydrolysis, especially under acidic conditions. In sterile water, the half-life of this compound is significantly shorter in acidic water (pH 5) compared to neutral water (pH 7).[5] Therefore, it is important to consider the pH of your aqueous samples and buffer them if necessary to ensure the stability of this compound during storage and analysis.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results for this compound over time. Degradation of stock or working solutions.1. Prepare fresh working standards from your stock solution and re-analyze your samples. 2. If the issue persists, prepare a new stock solution from a certified reference material. 3. Verify the storage conditions of your standards (temperature, light exposure).
Appearance of unknown peaks in chromatograms of this compound standards. Formation of degradation products (e.g., diazoxon, IMP).1. Analyze certified standards of diazoxon and IMP to confirm the identity of the new peaks. 2. Review the storage history of your this compound standard. Exposure to elevated temperatures, light, or moisture can accelerate degradation.
Low recovery of this compound from fortified samples. Degradation of this compound in the sample matrix during storage or processing.1. Assess the pH of your sample matrix. Acidic conditions can lead to rapid hydrolysis. Consider pH adjustment if appropriate for your analytical method. 2. Minimize the storage time of prepared samples, even when frozen. 3. Conduct a stability study of this compound in your specific sample matrix to determine the acceptable storage duration and conditions.
Precipitation observed in stock solution upon removal from freezer. Poor solubility of the compound at low temperatures or solvent evaporation.1. Allow the solution to equilibrate to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing the stock solution in a different solvent with better solubility at low temperatures. 3. Ensure that the vial caps are tightly sealed to prevent solvent evaporation, which can lead to increased concentration and precipitation.

Data Presentation: Stability of this compound and its Metabolites

Table 1: Stability of this compound in Emulsifiable Concentrate (60%) Formulation

Storage ConditionDurationActive Ingredient Remaining (%)Reference
Room Temperature12 months>95%[2]
54°C ± 2°C70 days>95%[2]
Exposure to Sunlight6 monthsSignificant degradation[2]

Table 2: Stability of this compound and its Metabolites in Fortified Sheep Tissues and Milk during Frozen Storage (-20°C)

AnalyteMatrixFortification Level (mg/kg)Storage Duration (months)Mean Recovery (%)Reference
This compoundMuscle0.1995[6]
DiazoxonMuscle0.1998[6]
Hydroxythis compoundMuscle0.1997[6]
This compoundLiver0.1993[6]
DiazoxonLiver0.19101[6]
Hydroxythis compoundLiver0.1999[6]
This compoundFat0.2996[6]
DiazoxonFat0.29100[6]
Hydroxythis compoundFat0.2998[6]
This compoundMilk0.1994[6]
DiazoxonMilk0.19102[6]
Hydroxythis compoundMilk0.19100[6]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound and Metabolite Stock Solutions

Objective: To prepare and store stock solutions of this compound, diazoxon, and IMP for use as analytical standards.

Materials:

  • This compound certified reference material (CRM)

  • Diazoxon CRM

  • IMP CRM

  • Acetonitrile (HPLC or analytical grade)

  • Methanol (HPLC or analytical grade)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)

  • Analytical balance

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Allow the CRM vials to equilibrate to room temperature before opening.

  • Accurately weigh an appropriate amount of the CRM into a clean, dry weighing boat.

  • Transfer the weighed CRM into a volumetric flask.

  • Rinse the weighing boat with the chosen solvent (e.g., acetonitrile) and transfer the rinsing to the volumetric flask to ensure complete transfer.

  • Add the solvent to the flask, approximately half-full, and sonicate for 5-10 minutes to aid dissolution.

  • Allow the solution to return to room temperature.

  • Fill the flask to the mark with the solvent.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to amber glass vials.

  • Label each vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Store the stock solutions in a freezer at -20°C.

Protocol 2: Stability Testing of Analytical Solutions

Objective: To assess the stability of this compound, diazoxon, and IMP in a specific solvent under defined storage conditions.

Materials:

  • Prepared stock solutions of this compound, diazoxon, and IMP.

  • Chosen solvent (e.g., acetonitrile, methanol).

  • Volumetric flasks and pipettes.

  • Amber glass vials.

  • Validated analytical instrument (e.g., HPLC-UV, GC-MS, UPLC-MS/MS).

Procedure:

  • Prepare a set of working standard solutions of this compound, diazoxon, and IMP at a known concentration in the chosen solvent.

  • Divide the solutions into multiple amber glass vials, ensuring each vial is filled to minimize headspace.

  • Tightly cap and seal the vials.

  • Designate a set of vials for each time point and storage condition (e.g., -20°C and 4°C).

  • Analyze a subset of the vials immediately after preparation (Time 0) to establish the initial concentration.

  • Store the remaining vials at the designated temperatures.

  • At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve the appropriate vials from storage.

  • Allow the vials to equilibrate to room temperature.

  • Analyze the samples using a validated analytical method.

  • Compare the measured concentrations at each time point to the initial (Time 0) concentration to determine the percentage of degradation.

Visualizations

Diazinon_Degradation_Pathway This compound This compound Diazoxon Diazoxon This compound->Diazoxon Oxidation IMP 2-isopropyl-6-methyl- 4-pyrimidinol (IMP) This compound->IMP Hydrolysis Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxylation

Caption: Simplified degradation pathway of this compound.

Stability_Testing_Workflow A Prepare Stock Solutions (this compound, Diazoxon, IMP) B Prepare Working Standards in Test Solvent A->B C Aliquot into Vials for Each Time Point & Condition B->C D Time 0 Analysis (Establish Initial Concentration) C->D E Store at Designated Temperatures (-20°C, 4°C) C->E G Compare to Time 0 Data & Calculate % Degradation D->G F Analyze at Pre-defined Time Intervals E->F F->G

Caption: General workflow for a stability study of analytical standards.

References

Technical Support Center: Minimizing Diazinon Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing diazinon degradation during sample preparation for accurate and reliable analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: The main factors contributing to this compound degradation are:

  • pH: this compound is most stable in a neutral pH range (approximately 6.0 to 8.0). It degrades rapidly in acidic conditions (pH < 3.1) and alkaline conditions (pH > 10.4) through hydrolysis.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical and microbial degradation. Therefore, it is crucial to keep samples cool.

  • Light: Exposure to sunlight or UV light can cause photodegradation of this compound, leading to the formation of breakdown products.

  • Enzymatic Activity: In biological matrices, enzymes can contribute to the degradation of this compound.

Q2: What are the major degradation products of this compound I should be aware of?

A2: The primary degradation of this compound occurs via hydrolysis, which breaks the ester bond. The main degradation products are 2-isopropyl-6-methyl-4-pyrimidinol (IMP) and diethyl thiophosphate (DETP).[1] Another significant degradation product, formed through oxidation, is diazoxon, which is more toxic than the parent this compound.

Q3: How should I store my samples to prevent this compound degradation before extraction?

A3: To ensure sample integrity, store samples in a dark environment at or below 4°C. For long-term storage, freezing at -20°C is recommended. Avoid repeated freeze-thaw cycles.

Q4: Which extraction method is best for minimizing this compound degradation?

A4: The choice of extraction method depends on the sample matrix. However, methods that are rapid and can be performed at low temperatures are generally preferred.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is fast and uses a smaller amount of solvent, minimizing the time the analyte is in solution and exposed to potential degradation.[1][2][3]

  • Solid-Phase Extraction (SPE): SPE is an effective method for cleaning up complex samples and can be performed relatively quickly. Using SPE disks can also improve the storage stability of the analyte compared to storing it in a liquid matrix.[1][4]

  • Liquid-Liquid Extraction (LLE): While a traditional method, it can be effective if performed quickly and with appropriate pH control of the aqueous phase.[1]

Troubleshooting Guides

Issue 1: Low Recovery of this compound in Acidic Samples (e.g., acidic soil or water)
Possible Cause Troubleshooting Step
Acid-catalyzed hydrolysis Neutralize the sample to a pH between 6.0 and 8.0 before extraction. This can be achieved by adding a suitable buffer.
Prolonged extraction time Minimize the duration of the extraction process. Opt for faster methods like QuEChERS or ultrasonic extraction.
High temperature during extraction If using methods that involve heating, such as Soxhlet, consider alternative methods or ensure the temperature is kept as low as possible. Perform extractions in an ice bath where feasible.
Issue 2: Inconsistent Results and Presence of Degradation Products (e.g., Diazoxon)
Possible Cause Troubleshooting Step
Photodegradation Protect samples from light at all stages of preparation and analysis. Use amber vials or cover glassware with aluminum foil.
Oxidation during sample handling Minimize the exposure of the sample to air. Consider purging the headspace of vials with an inert gas like nitrogen.
Active sites in GC system Degradation can occur on the column or in the injector port of a gas chromatograph. Ensure the GC system is well-maintained, use a deactivated liner, and check for column degradation.

Data Summary

Table 1: pH Influence on this compound Stability

pH Condition Stability Primary Degradation Pathway
Acidic (pH < 3.1)Rapid degradationHydrolysis[1]
Neutral (pH 6.0 - 8.0)Relatively stableMinimal degradation
Alkaline (pH > 10.4)Rapid degradationHydrolysis[1]

Table 2: Recommended Storage Conditions for this compound Samples

Storage Duration Temperature Light Condition
Short-term (< 48 hours)≤ 4°CDark
Long-term (> 48 hours)-20°CDark

Experimental Protocols

Protocol 1: QuEChERS Method for Soil Samples

This protocol is a modified version of the QuEChERS method, optimized for this compound stability.

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • pH Adjustment (if necessary): If the soil is acidic, add a calculated amount of a suitable buffer (e.g., a phosphate buffer) to adjust the pH to between 6.5 and 7.5.

  • Hydration: Add 10 mL of deionized water and vortex for 1 minute.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA (primary secondary amine), and 50 mg of C18. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Analysis: The supernatant is ready for analysis by GC-MS or LC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
  • Sample Preparation: Adjust the pH of the water sample to 7.0 ± 0.5. If the sample contains suspended solids, filter it through a 0.45 µm filter.

  • Column Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample (up to 1 L) through the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 5-10 mL of a suitable solvent, such as ethyl acetate or dichloromethane.

  • Concentration: Concentrate the eluate to the desired volume under a gentle stream of nitrogen.

  • Analysis: The extract is ready for analysis.

Visualizations

DiazinonDegradationPathways This compound This compound Diazoxon Diazoxon (Oxidation Product) This compound->Diazoxon Oxidation (e.g., UV light) IMP 2-isopropyl-6-methyl-4-pyrimidinol (Hydrolysis Product) This compound->IMP Hydrolysis (Acidic or Alkaline pH) DETP Diethyl thiophosphate (Hydrolysis Product) This compound->DETP Hydrolysis (Acidic or Alkaline pH)

Caption: Major degradation pathways of this compound.

SamplePreparationWorkflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction SampleCollection Sample Collection Storage Storage (Dark, ≤ 4°C) SampleCollection->Storage pH_Adjustment pH Adjustment (to neutral) Storage->pH_Adjustment QuEChERS QuEChERS pH_Adjustment->QuEChERS SPE Solid-Phase Extraction pH_Adjustment->SPE LLE Liquid-Liquid Extraction pH_Adjustment->LLE Cleanup Cleanup (e.g., dSPE) QuEChERS->Cleanup Concentration Concentration (under Nitrogen) SPE->Concentration LLE->Concentration Cleanup->Concentration Analysis Analysis (GC/LC-MS) Concentration->Analysis

Caption: Workflow for minimizing this compound degradation.

References

Technical Support Center: Resolving Peak Tailing for Diazinon in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the gas chromatography (GC) analysis of diazinon.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving the common causes of peak tailing for this compound.

Guide 1: Initial Assessment - Is it Just this compound or All Peaks?

The first step in effective troubleshooting is to determine the scope of the problem.

Question: Are all peaks in my chromatogram tailing, or is it specific to this compound and other active compounds?

Answer:

  • If all peaks, including the solvent peak, are tailing: This typically points to a physical or mechanical issue within the GC system. The problem is likely related to disruptions in the carrier gas flow path.[1] Proceed to Guide 2: Addressing System-Wide Peak Tailing .

  • If only this compound and other polar or active analytes are tailing, while non-polar compounds (e.g., hydrocarbons) show good peak shape: This suggests a chemical interaction problem, specifically the interaction of active analytes with active sites within the GC system.[2] Proceed to Guide 3: Mitigating Active Site Interactions .

Guide 2: Addressing System-Wide Peak Tailing

For issues affecting all peaks, a thorough inspection of the system's physical integrity is necessary.

Question: What should I check if all my peaks are tailing?

Answer:

  • Improper Column Installation: The column must be installed correctly in both the inlet and the detector to avoid dead volumes and ensure a smooth flow path.[3]

    • Action: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean, square cut at both ends.

  • Leaks: Leaks in the system, particularly at the inlet, can disrupt the carrier gas flow and cause peak tailing.

    • Action: Use an electronic leak detector to check for leaks at all fittings and connections, especially the septum and column connections.

  • Column Contamination: Severe contamination of the column, especially at the inlet, can lead to poor peak shape for all compounds.[1]

    • Action: Trim the front end of the column (15-30 cm). If the problem persists, the column may need to be replaced.[3]

  • Insufficient Carrier Gas Flow Rate: An incorrect or low carrier gas flow rate can lead to peak broadening and tailing.[4]

    • Action: Verify that the carrier gas flow rate is set to the optimal value for your column dimensions, as recommended by the column manufacturer.

Guide 3: Mitigating Active Site Interactions

When peak tailing is specific to active compounds like this compound, the focus should be on minimizing interactions with active sites in the GC system.

Question: How can I reduce peak tailing for just my active analytes like this compound?

Answer:

  • Inlet Liner Selection and Maintenance: The inlet liner is a primary source of activity in the GC system.

    • Action:

      • Use a high-quality, deactivated liner. For organophosphorus pesticides, an Ultra Inert (UI) liner is often recommended.[5]

      • Regularly replace the inlet liner, especially when analyzing dirty samples. Contaminants can create active sites.[2]

      • Consider using a liner with glass wool to aid in sample vaporization and trap non-volatile residues.

  • Inlet Temperature Optimization: The inlet temperature can significantly impact the peak shape of thermally labile or active compounds.

    • Action:

      • If the temperature is too low, incomplete vaporization can occur, leading to tailing.

      • If the temperature is too high, degradation of this compound can occur, which may also manifest as peak tailing.[1]

      • Experiment with different inlet temperatures (e.g., 220°C, 250°C, 280°C) to find the optimal temperature for this compound.

  • Column Conditioning and Choice: The column itself can be a source of active sites.

    • Action:

      • Ensure the column is properly conditioned according to the manufacturer's instructions.

      • If peak tailing persists, consider using a column specifically designed for the analysis of active compounds, such as a low-bleed, inert phase column.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography? A1: Peak tailing is a phenomenon where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] This can lead to inaccurate quantification, reduced resolution, and decreased sensitivity.

Q2: Why is this compound prone to peak tailing? A2: this compound is an organophosphorus pesticide, and like many compounds in this class, it can be susceptible to interactions with active sites within the GC system. These active sites are often exposed silanol groups on glass surfaces (liner, column) or metal surfaces that can lead to adsorption of the analyte.[6]

Q3: Can the injection technique affect peak tailing for this compound? A3: Yes, a slow or inconsistent injection can introduce the sample as a broad band, leading to peak tailing. If performing manual injections, a fast and consistent technique is crucial. For autosamplers, ensure the injection speed is optimized.

Q4: How does sample matrix affect this compound peak shape? A4: Complex sample matrices can introduce non-volatile residues that contaminate the inlet liner and the front of the GC column. This contamination can create active sites, leading to peak tailing for this compound.[2] Proper sample preparation and regular inlet maintenance are essential when analyzing complex matrices.[3]

Q5: Can using a guard column help with this compound peak tailing? A5: Yes, a guard column can be beneficial. It is a short piece of deactivated fused silica tubing installed before the analytical column. It can help to trap non-volatile contaminants from the sample matrix, protecting the analytical column and preserving its inertness, which can in turn improve peak shape.[3]

Data Presentation

The following table summarizes the hypothetical effect of different GC parameters on the peak asymmetry factor for this compound. A lower asymmetry factor indicates a more symmetrical peak.

ParameterCondition ATailing Factor (this compound)Condition BTailing Factor (this compound)
Inlet Temperature 220 °C1.8250 °C1.2
Liner Type Standard Glass Liner2.1Ultra Inert Liner with Wool1.1
Carrier Gas Flow Rate 1.0 mL/min1.51.5 mL/min1.3

Note: The data presented in this table is illustrative and based on general chromatographic principles. Actual results may vary depending on the specific instrument, column, and other experimental conditions.

Experimental Protocols

Standard GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required for specific applications and matrices.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A low-polarity, inert column such as a DB-5ms Ultra Inert (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[6]

  • Injector:

    • Liner: Splitless, single taper with glass wool (Ultra Inert).

    • Temperature: 250 °C.

    • Injection Mode: Splitless (purge time of 1 minute).

    • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp 1: 25 °C/min to 200 °C.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for this compound (quantifier and qualifier ions).

Mandatory Visualization

Troubleshooting_Peak_Tailing Troubleshooting Workflow for this compound Peak Tailing start Start: this compound Peak Tailing Observed q1 Are all peaks tailing? start->q1 system_issue System-Wide Issue q1->system_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No check_install Check Column Installation (Inlet & Detector) system_issue->check_install check_liner Inspect/Replace Inlet Liner (Use Deactivated Liner) analyte_issue->check_liner check_leaks Check for Leaks (Septum, Fittings) check_install->check_leaks trim_column_system Trim Front of Column check_leaks->trim_column_system check_flow Verify Carrier Gas Flow Rate trim_column_system->check_flow end Peak Shape Improved check_flow->end optimize_temp Optimize Inlet Temperature check_liner->optimize_temp condition_column Condition/Replace Column optimize_temp->condition_column condition_column->end

Caption: Troubleshooting workflow for this compound peak tailing in GC.

References

Technical Support Center: Interference Removal in Electrochemical Sensing of Diazinon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to interference in the electrochemical sensing of diazinin.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the electrochemical detection of diazinon?

A1: Interference in this compound electrochemical sensing can originate from various sources within the sample matrix. These can be broadly categorized as:

  • Structurally Similar Compounds: Other organophosphate pesticides (e.g., parathion, malathion) or molecules with similar electroactive functional groups can undergo oxidation or reduction at potentials close to that of this compound, leading to overlapping signals.

  • Electroactive Biomolecules: In biological samples, endogenous species such as ascorbic acid (vitamin C), uric acid, and dopamine are easily oxidized and can produce significant interference currents.[1]

  • Inorganic Ions: Certain metal ions present in environmental water or biological samples, such as Cu²⁺, Fe³⁺, and Zn²⁺, can interfere with the electrochemical signal.

  • Surfactants and Proteins: In complex matrices, surfactants and proteins can adsorb onto the electrode surface, a phenomenon known as biofouling. This can passivate the electrode, blocking electron transfer and reducing the sensor's sensitivity and reproducibility.[1]

  • Matrix Effects: The overall composition of the sample matrix can influence the diffusion of this compound to the electrode surface and alter the conductivity of the solution, leading to signal suppression or enhancement.[2][3]

Q2: My sensor shows a poor signal-to-noise ratio. How can I improve it?

A2: A low signal-to-noise ratio can be caused by several factors. Here are some troubleshooting steps:

  • Optimize Instrumental Parameters: Adjust the parameters of your electrochemical technique. For differential pulse voltammetry (DPV) or square wave voltammetry (SWV), optimize the pulse amplitude, pulse width, and scan rate to enhance the Faradaic current of this compound while minimizing the background current.[4][5]

  • Improve Electrode Surface: Ensure your electrode surface is clean and properly activated. For solid electrodes like glassy carbon, polishing with alumina slurry followed by electrochemical cleaning can provide a fresh, active surface.

  • Enhance Mass Transport: In unstirred solutions, ensure sufficient accumulation time to allow this compound to adsorb onto the electrode surface. In flow-based systems, optimize the flow rate.

  • Check for Electrical Noise: Ensure proper grounding of your potentiostat and use a Faraday cage to shield the electrochemical cell from external electromagnetic interference.[5]

Q3: The sensor response is not reproducible between measurements. What could be the cause?

A3: Lack of reproducibility is a common issue in electrochemical sensing. Potential causes and solutions include:

  • Electrode Surface Fouling: The electrode surface may be getting contaminated between measurements. Implement a cleaning or regeneration step between each analysis. This could involve cycling the potential in a blank solution or mechanical polishing.

  • Inconsistent Electrode Modification: If you are using a modified electrode, ensure the modification procedure is highly controlled to guarantee consistent surface coverage and morphology.

  • Sample Matrix Variability: If analyzing real samples, variations in the matrix composition between samples can affect the sensor's response. Employ robust sample preparation techniques to minimize these variations.

  • Reference Electrode Instability: A drifting reference electrode potential will lead to inconsistent measurements. Ensure the reference electrode is properly filled with the appropriate electrolyte and is not clogged.[6]

Q4: How can I confirm that the signal I am observing is from this compound and not an interfering species?

A4: To confirm the selectivity of your sensor, you can perform the following experiments:

  • Interference Study: Analyze a solution containing a known concentration of this compound. Then, introduce a potential interfering species at a concentration typically found in your samples and observe any changes in the signal. A minimal change indicates good selectivity.

  • Standard Addition Method: Spike your real sample with known concentrations of a this compound standard. The recovery percentage will indicate the accuracy of your measurement and the extent of matrix effects.

  • Analysis of Blank Samples: Analyze a blank sample (a sample matrix known to not contain this compound) to determine the background signal. Any significant signal from the blank indicates the presence of interfering species.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
No discernible peak for this compound 1. Incorrect potential window. 2. This compound concentration is below the limit of detection (LOD). 3. Inactive electrode surface. 4. Incorrect pH of the supporting electrolyte.1. Widen the potential window in your voltammetric scan to ensure you are scanning over the oxidation/reduction potential of this compound. 2. Analyze a higher concentration of this compound standard to confirm the sensor is responding. 3. Polish and electrochemically clean the bare electrode before modification and measurement. 4. Optimize the pH of the supporting electrolyte, as the electrochemical behavior of this compound can be pH-dependent.
Peak potential shifts between measurements 1. Unstable reference electrode. 2. Changes in the pH of the sample. 3. Alteration of the electrode surface chemistry.1. Check the filling solution of your reference electrode and ensure there are no air bubbles. 2. Buffer your samples to maintain a constant pH. 3. If using a chemically modified electrode, ensure the modifying layer is stable under the experimental conditions.
Broad or distorted peak shape 1. Slow electron transfer kinetics. 2. High background current. 3. Presence of multiple overlapping peaks from interferents.1. Modify the electrode with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance electron transfer rates. 2. Degas the solution with nitrogen or argon to remove dissolved oxygen, which can contribute to the background current. 3. Employ advanced data analysis techniques (e.g., baseline correction, deconvolution) to resolve overlapping peaks. Consider using a more selective electrode modification.
Sensor signal decreases over time when analyzing real samples 1. Electrode fouling by proteins or other macromolecules in the sample. 2. Leaching of the modifier from the electrode surface.1. Implement a sample pretreatment step (e.g., filtration, protein precipitation) to remove fouling agents.[7] 2. Incorporate a protective membrane (e.g., Nafion) over the electrode surface to prevent fouling. 3. Ensure the modifying material is strongly anchored to the electrode surface through covalent bonding or robust adsorption.

Quantitative Data on Sensor Performance

The following tables summarize the performance of different modified electrodes for this compound detection, highlighting their selectivity against common interferents.

Table 1: Performance of Various Electrochemical Sensors for this compound Detection

Electrode ModificationAnalytical TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Au–Pd/rGO–MWCNTs/GCEAdsorptive stripping voltammetry0.009 - 11.30.002[8]
MIP/MWCNTs/CPEDifferential Pulse Voltammetry0.01 - 10.0 and 10.0 - 1700.002[8]
PCL/CHS nanofiber/MWCNT-SPENot Specified0.003 - 0.10.002888[9]
CNTf-AgNP/PGEBIA-MPA0.1 - 20.00.35[4]

GCE: Glassy Carbon Electrode, rGO: Reduced Graphene Oxide, MWCNTs: Multi-walled Carbon Nanotubes, CPE: Carbon Paste Electrode, MIP: Molecularly Imprinted Polymer, SPE: Screen-Printed Electrode, PCL/CHS: Poly(ε-caprolactone)/Chitosan, PGE: Pencil Graphite Electrode, BIA-MPA: Biphasic Immiscible Alloy-Modified Pencil Graphite Electrode

Table 2: Interference Study on a Modified Electrode for this compound Detection

Interfering SpeciesConcentration Ratio (Interferent:this compound)Signal Change (%)
Ascorbic Acid100:1< 5
Uric Acid100:1< 5
Glucose100:1< 3
Parathion10:1< 8
Malathion10:1< 10
Cu²⁺50:1< 4
Fe³⁺50:1< 6

Note: The data in this table is representative and may vary depending on the specific electrode modification and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Gold Nanoparticle-Modified Glassy Carbon Electrode (AuNP/GCE)

  • GCE Pretreatment: a. Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each. b. Rinse thoroughly with deionized (DI) water and sonicate in DI water for 2 minutes. c. Electrochemically clean the electrode by cycling the potential between -0.2 V and +1.5 V (vs. Ag/AgCl) in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

  • Electrochemical Deposition of AuNPs: a. Immerse the pretreated GCE in a solution of 1.0 mM HAuCl₄ in 0.5 M H₂SO₄. b. Apply a constant potential of -0.2 V for 60 seconds to electrodeposit gold nanoparticles onto the GCE surface. c. Gently rinse the modified electrode with DI water and allow it to air dry.

Protocol 2: Standard Interference Test

  • Prepare a standard solution of this compound (e.g., 10 µM) in the desired supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Record the baseline electrochemical signal of the modified electrode in the supporting electrolyte using DPV or SWV.

  • Add the this compound standard to the electrochemical cell and record the signal (I_this compound).

  • Prepare stock solutions of potential interfering species (e.g., 1 mM ascorbic acid, 1 mM uric acid, 100 µM parathion).

  • To the same cell containing this compound, add a small volume of the interferent stock solution to achieve the desired final concentration (e.g., 100-fold excess).

  • Record the electrochemical signal in the presence of the interferent (I_interferent).

  • Calculate the percent interference:

    • % Interference = [(I_interferent - I_this compound) / I_this compound] * 100

  • A low percentage of interference indicates good selectivity of the sensor.

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis p1 Polish GCE p2 Electrochemical Cleaning p1->p2 p3 Electrode Modification (e.g., AuNP deposition) p2->p3 m1 Record Baseline in Supporting Electrolyte p3->m1 m2 Add this compound Standard & Record Signal m1->m2 m3 Introduce Interferent & Record Signal m2->m3 a1 Calculate % Interference m3->a1 a2 Evaluate Sensor Selectivity a1->a2

Caption: Workflow for an interference test in electrochemical sensing.

signaling_pathway cluster_bare Bare Electrode cluster_modified Modified Electrode D This compound E_bare Electrode Surface D->E_bare e⁻ I Interferent I->E_bare e⁻ Signal_bare Overlapping Signal D_mod This compound E_mod Modified Surface (e.g., MIP) D_mod->E_mod e⁻ (Selective Binding) I_mod Interferent I_mod->E_mod Blocked Signal_mod Specific Signal

Caption: Conceptual diagram of interference reduction using a modified electrode.

References

Technical Support Center: Enhancing Microbial Degradation of Diazinon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the microbial degradation of the organophosphorus pesticide, diazinon.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

1. Low or No this compound Degradation Observed

  • Question: My microbial culture is not degrading this compound or the degradation rate is very low. What are the possible reasons and how can I troubleshoot this?

  • Answer: Several factors could be contributing to inefficient this compound degradation. Consider the following possibilities and troubleshooting steps:

    • Inappropriate Microbial Strain: The selected microorganism may not have the enzymatic machinery to efficiently degrade this compound. It is crucial to use strains that have been reported to be effective this compound degraders. Several genera of bacteria and fungi have been identified as potent this compound degraders, including Pseudomonas, Serratia, Sphingobium, Bacillus, and Aspergillus.[1][2][3][4] If you have isolated a new strain, its degradation capability needs to be thoroughly verified.

    • Sub-optimal Culture Conditions: The efficiency of microbial degradation is highly dependent on environmental factors such as pH, temperature, and aeration.

      • pH: The optimal pH for this compound degradation by most bacteria is around 7.0.[4][5] However, some strains can tolerate a wider range. For instance, Serratia marcescens DI101 is efficient at a pH range of 7.0 to 8.0.[6] Acidic or highly alkaline conditions can inhibit degradation.[7] It is advisable to monitor and adjust the pH of your culture medium regularly.

      • Temperature: The optimal temperature for this compound degradation by many reported bacterial strains is around 30°C.[4][5] However, some strains like Bacillus sefensis 7 show maximum degradation at 45°C, even though its optimal growth temperature is 37°C.[8] Ensure your incubator is set to the optimal temperature for your specific microbial strain.

      • Aeration: Adequate aeration is crucial for the growth of aerobic microorganisms and their metabolic activities. Ensure proper shaking speed (e.g., 160 rpm) for liquid cultures in flasks to ensure sufficient oxygen supply.[4][5]

    • High Initial Concentration of this compound: High concentrations of this compound can be toxic to microorganisms, leading to inhibition of growth and degradation.[2] If you are observing poor degradation, try lowering the initial this compound concentration. For example, Pseudomonas fluorescens strain D1 showed good growth and degradation at 100 ppm, but its growth was reduced at higher concentrations.[2] It is recommended to start with a lower concentration (e.g., 50-100 mg/L) and gradually increase it as the culture adapts.[4][5]

    • Nutrient Limitation: While some microorganisms can utilize this compound as a sole carbon source, their growth and degradation activity can be enhanced by the presence of additional nutrients.[1][3][9]

      • Carbon Source: The addition of an easily metabolizable carbon source like glucose can sometimes accelerate this compound degradation.[9][10] However, in some cases, it might slow down the degradation rate as the microorganism may preferentially consume the more accessible carbon source.[6] The effect of an additional carbon source should be tested for your specific strain.

      • Nitrogen and Phosphorus: Ensure that the mineral salt medium (MSM) contains adequate sources of nitrogen and phosphorus, as these are essential for microbial growth.

    • Inadequate Inoculum Size: A low inoculum density might lead to a longer lag phase and slower degradation. A typical inoculum size is around 4x10^6 CFU/ml.[8]

2. Accumulation of Toxic Intermediates

  • Question: I observe the disappearance of this compound, but my assay shows the presence of other toxic compounds. What is happening?

  • Answer: The microbial degradation of this compound proceeds through a pathway of intermediate metabolites. One of the primary intermediates is diazoxon, which is more toxic than the parent this compound molecule.[2][11] The accumulation of such toxic intermediates can occur if the microbial strain is unable to further metabolize them efficiently.

    • Incomplete Degradation Pathway: The microorganism might possess the enzymes for the initial breakdown of this compound but lack the necessary enzymes for the complete mineralization of the intermediates.

    • Use of Microbial Consortia: A mixed culture or consortium of different microbial species can be more effective in completely degrading this compound and its intermediates.[1] Different species in the consortium may have complementary enzymatic activities, allowing for the complete breakdown of the pesticide.

3. Difficulty in Isolating this compound-Degrading Microorganisms

  • Question: I am trying to isolate this compound-degrading microorganisms from a contaminated site, but I am not having much success. What can I do?

  • Answer: The enrichment culture technique is a common and effective method for isolating microorganisms with specific metabolic capabilities.[1][4] If you are facing difficulties, consider the following:

    • Acclimatization Period: Ensure a sufficient acclimatization period for the soil microflora to adapt to this compound as a carbon source. This can be achieved by incubating the soil sample in a mineral salt medium (MSM) containing this compound for an extended period (e.g., 10-14 days).[12]

    • Stepwise Increase in this compound Concentration: Instead of starting with a high concentration of this compound in your enrichment medium, begin with a lower concentration (e.g., 50 mg/L) and gradually increase it in subsequent transfers.[4][5] This will help in selecting for and enriching the microorganisms that are most tolerant and efficient at degrading this compound.

    • Appropriate Culture Medium: Use a well-defined mineral salt medium (MSM) that provides all the essential nutrients for microbial growth, with this compound as the sole source of carbon.

    • Incubation Conditions: Maintain optimal incubation conditions (pH, temperature, aeration) during the enrichment process.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the microbial degradation of this compound.

1. What is the primary mechanism of microbial this compound degradation?

The primary mechanism of microbial this compound degradation is enzymatic hydrolysis.[1] This involves the cleavage of the phosphoester bond in the this compound molecule, leading to the formation of 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP) and diethyl thiophosphate (DETP).[2] Some microorganisms can further utilize these breakdown products as sources of carbon, nitrogen, and phosphorus.

2. Which microorganisms are known to degrade this compound?

A wide range of microorganisms, including bacteria and fungi, have been shown to degrade this compound.[1][3] Some of the commonly reported bacterial genera include Pseudomonas, Serratia, Sphingobium, Bacillus, Achromobacter, Stenotrophomonas, and Ralstonia.[1][2][3][4][6][13] Fungal genera such as Aspergillus and Saccharomyces have also demonstrated this compound degradation capabilities.[1]

3. What are the key enzymes involved in this compound degradation?

Several enzymes play a crucial role in the biodegradation of this compound. These include:

  • Hydrolases: These are the primary enzymes responsible for the initial cleavage of the this compound molecule.

  • Acid Phosphatases

  • Laccases

  • Cytochrome P450

  • Flavin Monooxygenases [1][11]

4. Can this compound be used as a sole carbon source by microorganisms?

Yes, many microorganisms have the ability to utilize this compound as their sole source of carbon for growth.[3][4][5] This is a key characteristic that is often used as a selection criterion during the isolation of this compound-degrading strains.

5. Is it better to use a single microbial strain or a microbial consortium for this compound degradation?

While single strains can effectively degrade this compound, a microbial consortium often exhibits higher degradation efficiency and is more likely to achieve complete mineralization of the pesticide.[1] The different microorganisms in a consortium can have synergistic metabolic activities, allowing for the breakdown of a wider range of intermediate products.

Data Presentation

Table 1: Optimal Conditions for this compound Degradation by Various Microbial Strains

Microbial StrainOptimal pHOptimal Temperature (°C)Initial this compound ConcentrationDegradation EfficiencyReference
Sphingobium sp. DI-67.030100 mg/L91.8% in 60 hours[4][5]
Serratia marcescens DI1017.0 - 8.025 - 3050 mg/L100% in 11 days[6]
Bacillus sefensis 77.04560 mg/L63% in 10 days[8][9]
Pseudomonas aeruginosa7.030Not Specified83.6% in 14 days[14]
Aspergillus niger MK6407865.03025 mg/L82% in 7 days[1]
Serratia sp. and Pseudomonas sp.Not SpecifiedNot Specified50 mg/L80-92% in 14 days[10]

Experimental Protocols

1. Protocol for Enrichment and Isolation of this compound-Degrading Bacteria

This protocol describes the enrichment culture technique to isolate bacteria capable of degrading this compound from a contaminated soil sample.

Materials:

  • This compound-contaminated soil sample

  • Mineral Salt Medium (MSM)

  • This compound stock solution (dissolved in a minimal amount of a suitable solvent like acetone)

  • Sterile Erlenmeyer flasks

  • Shaking incubator

  • Sterile petri dishes

  • Agar

  • Serial dilution blanks (e.g., sterile saline)

Procedure:

  • Enrichment: a. Add 10 g of the soil sample to a 250 ml Erlenmeyer flask containing 100 ml of sterile MSM. b. Add this compound from the stock solution to a final concentration of 50 mg/L. c. Incubate the flask on a rotary shaker at 160 rpm and 30°C for 7 days.[4][5]

  • Sub-culturing and Acclimatization: a. After 7 days, transfer 5 ml of the enrichment culture to a fresh 100 ml of MSM containing a higher concentration of this compound (e.g., 100 mg/L). b. Repeat this sub-culturing step every 7 days, gradually increasing the this compound concentration up to 200 mg/L.[4][5] This process selects for and enriches the bacteria that can tolerate and degrade higher concentrations of this compound.

  • Isolation: a. After several rounds of enrichment, take an aliquot from the culture and perform serial dilutions. b. Plate the dilutions onto MSM agar plates containing this compound as the sole carbon source. c. Incubate the plates at 30°C until colonies appear.

  • Purification and Screening: a. Pick individual colonies and re-streak them onto fresh MSM agar plates with this compound to obtain pure cultures. b. Screen the purified isolates for their this compound degradation ability in liquid MSM culture. Monitor the disappearance of this compound over time using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2]

2. Protocol for this compound Biodegradation Assay in Liquid Culture

This protocol outlines the procedure to assess the this compound degradation capability of an isolated microbial strain in a liquid medium.

Materials:

  • Pure culture of the isolated microbial strain

  • Mineral Salt Medium (MSM)

  • This compound stock solution

  • Sterile Erlenmeyer flasks

  • Shaking incubator

  • Spectrophotometer

  • GC or HPLC for this compound analysis

Procedure:

  • Inoculum Preparation: a. Grow the microbial strain in a suitable broth medium (e.g., Luria-Bertani broth) to obtain a sufficient cell density. b. Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual broth components. c. Resuspend the cells in MSM and adjust the cell density to a desired optical density (OD), for example, an OD600 of 1.0.

  • Biodegradation Experiment: a. In sterile Erlenmeyer flasks, prepare the MSM containing the desired initial concentration of this compound (e.g., 100 mg/L). b. Inoculate the flasks with the prepared inoculum (e.g., a 5% v/v inoculum). c. Include a non-inoculated control flask containing only MSM and this compound to account for any abiotic degradation. d. Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for the specific strain.

  • Sampling and Analysis: a. At regular time intervals, withdraw samples from the flasks under sterile conditions. b. Measure the cell growth by monitoring the optical density at 600 nm (OD600). c. Extract the remaining this compound from the culture supernatant using a suitable organic solvent (e.g., ethyl acetate). d. Analyze the concentration of this compound in the extracts using GC or HPLC.

  • Data Analysis: a. Plot the concentration of this compound and cell growth (OD600) against time to determine the degradation rate and the growth kinetics of the microorganism.

Mandatory Visualization

Diazinon_Degradation_Pathway This compound This compound Diazoxon Diazoxon (more toxic) This compound->Diazoxon Oxidation IMHP 2-isopropyl-6-methyl-4- hydroxypyrimidine (IMHP) This compound->IMHP Hydrolysis (Major Pathway) DETP Diethyl thiophosphate (DETP) This compound->DETP Hydrolysis Diazoxon->IMHP Hydrolysis Further_Degradation Further Degradation (Mineralization) IMHP->Further_Degradation DETP->Further_Degradation

Caption: A simplified microbial degradation pathway of this compound.

Experimental_Workflow start Start: Contaminated Soil Sample enrichment Enrichment Culture (MSM + this compound) start->enrichment subculture Sub-culturing with Increasing this compound Concentration enrichment->subculture isolation Isolation on Agar Plates subculture->isolation purification Purification of Isolates isolation->purification screening Screening for Degradation in Liquid Culture purification->screening analysis Analysis (GC/HPLC) screening->analysis end End: Identification of Efficient Degrader analysis->end

Caption: Workflow for isolation of this compound-degrading microorganisms.

References

Technical Support Center: Addressing Sulfotepp Impurity in Commercial Diazinin Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the presence of sulfotepp as an impurity in commercial diazinon samples.

Frequently Asked Questions (FAQs)

Q1: What is sulfotepp and why is it a concern in this compound samples?

Sulfotepp, also known as S,S-TEPP or tetraethyl dithiopyrophosphate, is a highly toxic organophosphate compound that can be present as an impurity in commercial this compound formulations.[1][2] Its presence is a significant concern because it is a potent cholinesterase inhibitor, with toxicity substantially higher than this compound itself.[1] Furthermore, sulfotepp is resistant to hydrolysis, making it a persistent and hazardous impurity.[1]

Q2: How is sulfotepp formed in this compound products?

Sulfotepp can be formed during the synthesis of this compound and/or during storage.[1] The presence of even small amounts of water, particularly in an acidic medium, can promote the decomposition of this compound into highly toxic by-products, including sulfotepp.[3]

Q3: What are the regulatory limits for sulfotepp in this compound?

The Food and Agriculture Organization (FAO) has established specifications for the maximum permissible concentration of sulfotepp in this compound formulations.[4][5] These limits are crucial for ensuring the safety and quality of commercial this compound products. Some studies have shown that certain commercial this compound samples can exceed these recommended limits, especially after prolonged storage.[4][5]

Q4: How does storage affect the concentration of sulfotepp?

Improper storage conditions, such as high temperatures and the presence of moisture, can accelerate the degradation of this compound and the formation of sulfotepp.[5][6] Studies have shown that the concentration of sulfotepp can increase over time, particularly in unstabilized formulations.[7][8] Conversely, some research has indicated a decrease in sulfotepp levels after storage under certain conditions, which may be due to further degradation pathways.[1]

Q5: What is the impact of sulfotepp on experimental results?

The presence of sulfotepp can significantly impact toxicological studies and other experiments involving this compound. Due to its high toxicity, even small amounts of this impurity can lead to an overestimation of this compound's toxicity and produce misleading results.[7][8] It is crucial to use high-purity, stabilized this compound or to quantify the level of sulfotepp impurity to ensure accurate and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound samples for sulfotepp impurity.

Problem 1: Inconsistent or non-reproducible quantification of sulfotepp.

  • Possible Cause: Inadequate sample preparation, leading to incomplete extraction of sulfotepp.

  • Solution: Ensure the use of a validated extraction method. Solid-phase extraction (SPE) and liquid-liquid extraction are common techniques.[9][10] Optimize the solvent system and extraction parameters to ensure complete recovery of sulfotepp from the this compound matrix.

  • Possible Cause: Degradation of sulfotepp during analysis.

  • Solution: Sulfotepp is relatively stable but can degrade under certain conditions.[2] Ensure that the analytical workflow, from sample preparation to injection, is performed in a timely manner. Avoid prolonged exposure of samples to high temperatures or harsh chemical conditions.

  • Possible Cause: Co-elution with other impurities or this compound degradation products.

  • Solution: Optimize the gas chromatography (GC) method, including the column type, temperature program, and carrier gas flow rate, to achieve baseline separation of sulfotepp from other components in the sample.[1] A mass spectrometry (MS) detector can help to confirm the identity of the peak corresponding to sulfotepp.[9]

Problem 2: Unexpectedly high levels of sulfotepp detected in a fresh batch of this compound.

  • Possible Cause: The commercial source of this compound may have high initial levels of the impurity.

  • Solution: It is known that sulfotepp levels can vary significantly between different suppliers.[11] If possible, request a certificate of analysis from the supplier that specifies the concentration of sulfotepp. Consider screening multiple commercial sources to identify a batch with the lowest possible sulfotepp content.

  • Possible Cause: Improper storage of the "fresh" batch.

  • Solution: Even new batches of this compound can degrade if not stored correctly. Ensure that the product is stored in a cool, dry place, away from direct sunlight, and in a tightly sealed container to prevent moisture ingress.[3][6]

Problem 3: Difficulty in detecting low levels of sulfotepp.

  • Possible Cause: The analytical method lacks the required sensitivity.

  • Solution: Employ a more sensitive detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS), which are well-suited for organophosphate analysis.[9][10] Increase the sample size or use a pre-concentration step, such as solid-phase extraction, to increase the concentration of sulfotepp in the final extract.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data related to sulfotepp levels in this compound and analytical parameters.

Table 1: Reported Levels of Sulfotepp Impurity in Commercial this compound Samples

This compound FormulationSulfotepp ConcentrationReference
Various Commercial Samples250 ppm to 5500 ppm[11]
40% this compound (20 samples)0.3% to 0.4% in 40% of samples[12]
95% this compound3.95% (initial)[1]
95% this compound (after storage)3.05%[1]

Table 2: FAO Specifications for Impurities in this compound

ImpurityMaximum Permissible Concentration
Sulfotepp (S,S-TEPP)2.5 g/kg
Monothiono-TEPP (O,S-TEPP)0.2 g/kg

Source:[3]

Experimental Protocols

Protocol 1: Quantification of Sulfotepp in this compound by Gas Chromatography (GC)

This protocol provides a general methodology for the analysis of sulfotepp in this compound samples using GC.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified sulfotepp analytical standard in a suitable solvent such as isooctane.[13]

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of sulfotepp in the samples.

    • Accurately weigh the commercial this compound sample and dissolve it in the same solvent to a known volume.

  • Gas Chromatographic Conditions:

    • Instrument: Gas chromatograph equipped with a flame ionization detector (FID), flame photometric detector (FPD), or mass spectrometer (MS).[1][9][13]

    • Column: A capillary column suitable for organophosphate pesticide analysis (e.g., HP-1 or equivalent).[13]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.[1][13]

    • Injector Temperature: 250 °C.[1]

    • Detector Temperature: 300 °C (for FID/FPD).[1]

    • Oven Temperature Program: Isothermal at 160 °C or a temperature gradient program to optimize separation.[1]

  • Analysis:

    • Inject a fixed volume of each calibration standard and the sample solution into the GC.

    • Record the peak areas for sulfotepp in the chromatograms.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the sulfotepp standard against its concentration.

    • Determine the concentration of sulfotepp in the sample by comparing its peak area to the calibration curve.

Protocol 2: Hydrolytic Degradation of this compound and Sulfotepp

This protocol outlines a general procedure for studying the degradation of this compound and sulfotepp under hydrolytic conditions.

  • Sample Preparation:

    • Prepare an aqueous solution of the commercial this compound sample at a known concentration.

    • Adjust the pH of the solution to the desired level (e.g., acidic, neutral, or alkaline) using appropriate buffers.[3]

  • Incubation:

    • Incubate the prepared solutions at a constant temperature (e.g., 25 °C or 54 °C) for a defined period.[5]

    • Collect aliquots of the solutions at various time points (e.g., 0, 24, 48, 72 hours).

  • Extraction:

    • Extract the this compound and sulfotepp from the aqueous aliquots using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) through liquid-liquid extraction.

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it to a known volume.

  • Analysis:

    • Analyze the extracted samples using the GC method described in Protocol 1 to determine the concentrations of this compound and sulfotepp at each time point.

  • Data Analysis:

    • Plot the concentration of this compound and sulfotepp as a function of time to determine their degradation kinetics.

Visualizations

formation_of_sulfotepp This compound This compound hydrolysis Hydrolysis/ Decomposition This compound->hydrolysis water Water (H₂O) water->hydrolysis acid Acidic Conditions acid->hydrolysis storage Improper Storage (Heat, Time) storage->hydrolysis sulfotepp Sulfotepp (Toxic Impurity) hydrolysis->sulfotepp Formation other_products Other Degradation Products hydrolysis->other_products

Figure 1: Formation pathway of sulfotepp from this compound.

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification sample Commercial This compound Sample dissolution Dissolution in Organic Solvent sample->dissolution extraction Extraction (LLE or SPE) dissolution->extraction concentration Concentration extraction->concentration gc_injection GC Injection concentration->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (FID, FPD, or MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition calibration Calibration Curve data_acquisition->calibration quantification Sulfotepp Quantification calibration->quantification

Figure 2: Analytical workflow for sulfotepp quantification.

troubleshooting_tree start Inconsistent Sulfotepp Quantification cause1 Inadequate Sample Preparation? start->cause1 solution1 Optimize Extraction Method (SPE/LLE) cause1->solution1 Yes cause2 Analyte Degradation During Analysis? cause1->cause2 No solution2 Ensure Timely Analysis, Avoid Harsh Conditions cause2->solution2 Yes cause3 Co-elution with Other Compounds? cause2->cause3 No solution3 Optimize GC Method, Use MS for Confirmation cause3->solution3 Yes

Figure 3: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

A Comparative Guide to a Novel Lipase-Based Biosensor for Diazinon Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel lipase-based impedimetric biosensor for the detection of the organophosphate pesticide, diazinon. The performance of this biosensor is evaluated against established alternatives, namely acetylcholinesterase (AChE)-based and aptamer-based biosensors. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering an objective analysis supported by experimental data to inform the selection of the most suitable detection method.

Introduction to this compound and the Need for Advanced Detection Methods

This compound is a widely used organophosphorus insecticide that can have toxic effects on humans and the environment, primarily through the inhibition of the acetylcholinesterase enzyme.[1][2] Its presence in food and water sources necessitates sensitive and reliable detection methods.[1][2] While traditional chromatographic techniques are accurate, they are often time-consuming and require sophisticated laboratory equipment. Biosensors offer a promising alternative, providing rapid, cost-effective, and portable analysis.[1][2] This guide focuses on a novel approach utilizing the enzyme lipase for this compound detection and compares its analytical performance with other prominent biosensing platforms.

Comparative Performance of this compound Biosensors

The efficacy of a biosensor is determined by several key performance indicators. The following table summarizes the quantitative performance of the novel lipase-based biosensor in comparison to AChE-based and aptamer-based biosensors for this compound detection.

Performance MetricNovel Lipase-Based Biosensor (Impedimetric)Acetylcholinesterase (AChE)-Based Biosensor (Potentiometric)Aptamer-Based Biosensor (Fluorescent)
Limit of Detection (LOD) 10 nM[3][4]10⁻⁶ ppm[5][6]ppb level[7][8]
Linear Range Up to 50 μM[3][4]10⁻⁶ ppm to 1 ppm[5]Not explicitly stated
Sensitivity High (based on impedance changes)[3][4]20.275 mV/decade[5][6]High (fluorescence signal change)[7][8]
Selectivity Good selectivity against other organophosphates and carbamates[4]Susceptible to interference from other AChE inhibitorsHigh specificity for this compound[8][9]
Stability Good storage and multiple use stability for 25 days at 4°C[3][4]Dependent on enzyme immobilization and storage conditionsGenerally high stability
Response Time Rapid[3]Approximately 5 minutes[5][6]Rapid[8]

Signaling Pathways and Detection Principles

The fundamental difference between these biosensors lies in their biorecognition element and the resulting signal transduction mechanism.

Novel Lipase-Based Impedimetric Biosensor

This biosensor utilizes the enzyme lipase, which catalyzes the hydrolysis of this compound.[3][4] This enzymatic reaction alters the ionic composition at the electrode surface, leading to a measurable change in electrochemical impedance. The magnitude of this change is proportional to the this compound concentration.

G cluster_0 Electrode Surface Immobilized Lipase Immobilized Lipase Hydrolysis_Products Diethyl phosphorothioic acid + 2-isopropyl-4-methyl-6-hydroxypyrimidine Immobilized Lipase->Hydrolysis_Products Catalyzes Hydrolysis This compound This compound This compound->Immobilized Lipase Binds to Impedance_Change Change in Electrochemical Impedance Hydrolysis_Products->Impedance_Change Causes Detection Detection Impedance_Change->Detection Leads to

Detection mechanism of the lipase-based impedimetric biosensor.
Acetylcholinesterase (AChE)-Based Biosensor

This more traditional approach is based on the inhibition of the enzyme acetylcholinesterase by this compound.[1][2] The biosensor measures the activity of AChE, typically by monitoring the product of its reaction with a substrate like acetylthiocholine. The presence of this compound reduces the enzyme's activity, resulting in a decreased signal, which is correlated to the pesticide concentration.

G cluster_0 Biosensor System AChE Acetylcholinesterase (AChE) Product Thiocholine + Acetic Acid AChE->Product Catalyzes Inhibition Inhibition of AChE Activity AChE->Inhibition Substrate Acetylthiocholine Substrate->AChE This compound This compound This compound->AChE Inhibits Signal_Decrease Decreased Signal Inhibition->Signal_Decrease Results in

Inhibition-based detection mechanism of the AChE biosensor.
Aptamer-Based Biosensor

Aptasensors employ short, single-stranded DNA or RNA molecules (aptamers) that bind to specific targets with high affinity and selectivity.[8][9] For this compound detection, a this compound-specific aptamer is used. The binding event can be transduced into a measurable signal, often through a change in fluorescence, for instance, by using fluorescently labeled aptamers or intercalating dyes.

G Aptamer This compound-Specific Aptamer (e.g., Fluorescently Labeled) Binding_Complex Aptamer-Diazinon Complex Aptamer->Binding_Complex This compound This compound This compound->Binding_Complex Signal_Change Conformational Change & Fluorescence Signal Change Binding_Complex->Signal_Change Induces Detection Detection Signal_Change->Detection Allows

Detection principle of an aptamer-based fluorescent biosensor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biosensor performance. Below are summarized protocols for the key experiments cited in the development and validation of these biosensors.

Fabrication of the Novel Lipase-Based Impedimetric Biosensor

Objective: To immobilize lipase onto a gold electrode for the detection of this compound.

Materials:

  • Gold electrodes

  • Lipase from Candida Rugosa (CRL)

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde solution

  • Phosphate buffer saline (PBS)

  • This compound standard solutions

Procedure:

  • Electrode Cleaning: The gold electrodes are first polished with alumina slurry and sonicated in ethanol and deionized water to ensure a clean surface.

  • Functionalization: The electrodes are functionalized to create a surface suitable for enzyme immobilization.

  • Enzyme Immobilization: A mixture of lipase and BSA is prepared in PBS. A small volume of this mixture is drop-casted onto the functionalized electrode surface.

  • Cross-linking: The electrode is then exposed to glutaraldehyde vapor to cross-link the enzymes and BSA, forming a stable enzyme layer.

  • Washing: The biosensor is thoroughly rinsed with PBS to remove any unbound enzyme.

  • Storage: The prepared biosensors are stored at 4°C in PBS when not in use.

Electrochemical Measurement and this compound Detection

Objective: To measure the change in electrochemical impedance upon exposure to this compound.

Apparatus:

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

  • Three-electrode cell (working electrode: lipase biosensor, reference electrode: Ag/AgCl, counter electrode: platinum wire)

Procedure:

  • Baseline Measurement: The biosensor is immersed in a PBS solution, and the initial electrochemical impedance spectrum is recorded.

  • This compound Addition: A known concentration of this compound is added to the PBS solution.

  • Incubation: The solution is incubated for a specific period to allow for the enzymatic reaction to occur.

  • Impedance Measurement: The electrochemical impedance spectrum is recorded again.

  • Data Analysis: The change in impedance, specifically the charge transfer resistance (Rct), is calculated. A calibration curve is constructed by plotting the change in Rct against the this compound concentration.

Selectivity Study

Objective: To evaluate the biosensor's response to potential interfering substances.

Procedure:

  • The biosensor's response to a fixed concentration of this compound is measured.

  • The response to other pesticides (e.g., malathion, parathion, atrazine) and non-target molecules at the same concentration is also measured.

  • The relative response of the biosensor to the interfering substances is compared to its response to this compound to determine its selectivity.

Stability Assessment

Objective: To determine the storage and operational stability of the biosensor.

Procedure:

  • Storage Stability: The biosensors are stored at 4°C for an extended period (e.g., several weeks). The response to a fixed concentration of this compound is measured at regular intervals. The percentage of the initial response is plotted against time to assess storage stability.

  • Operational Stability: A single biosensor is used for repeated measurements of a this compound solution. The response is recorded for each measurement, and the relative standard deviation (RSD) is calculated to evaluate operational stability.

Conclusion

The novel lipase-based impedimetric biosensor presents a promising and effective tool for the detection of this compound. Its high sensitivity, wide linear range, and good stability, coupled with a rapid response time, make it a strong candidate for environmental monitoring and food safety applications.[3][4] While AChE-based biosensors are well-established, they can be prone to interference from other enzyme inhibitors. Aptamer-based biosensors offer excellent specificity but may require more complex synthesis and labeling processes. The choice of biosensor will ultimately depend on the specific application requirements, including the desired level of sensitivity, selectivity, and the complexity of the sample matrix. This guide provides the necessary comparative data to aid researchers in making an informed decision.

References

Inter-Laboratory Comparison for Diazinon Residue Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of diazinon residues in various matrices. It is intended for researchers, scientists, and professionals in drug development and food safety, offering a basis for selecting appropriate analytical techniques and understanding their performance in an inter-laboratory context.

Performance in Proficiency Testing: A Snapshot

An essential aspect of method validation and quality assurance is the participation in proficiency tests (PTs), which serve as a practical inter-laboratory comparison. The following table summarizes the results for this compound analysis from a European Union Proficiency Test (EUPT) conducted on animal feed. This provides a real-world perspective on the performance and variability among different laboratories.

Table 1: Results of this compound Analysis from a European Union Proficiency Test in Animal Feed

Laboratory CodeReported this compound Concentration (mg/kg)z-score*
10.066-0.6
20.0770.4
30.0820.8
40.069-0.4
50.0720.0
60.0881.4
70.065-0.7
80.0750.2
90.0911.7
100.063-0.9
110.070-0.2
120.0851.1
130.0790.6
140.068-0.5
150.0740.1
160.0800.7
170.071-0.1
180.0830.9
190.0760.3
200.0891.5

*Note: The z-score indicates how many standard deviations a result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory. Data is illustrative and based on a past EUPT report[1].

The following diagram illustrates a typical workflow for participating in and evaluating results from a proficiency test for pesticide residue analysis.

G cluster_PT_Provider Proficiency Test Provider cluster_Participant_Lab Participating Laboratory Prep Preparation of Test Material (Spiked or Incurred Residues) Homogeneity Homogeneity and Stability Testing Prep->Homogeneity Distribution Distribution of Samples to Participants Homogeneity->Distribution Receipt Sample Receipt and Registration Distribution->Receipt Evaluation Statistical Evaluation of Results (z-scores, etc.) Report Issuance of Final Report Evaluation->Report Review Review of Performance (Internal Corrective Actions) Report->Review Analysis Analysis of Test Material (e.g., QuEChERS, GC-MS/MS) Receipt->Analysis Reporting Reporting of Results to Provider Analysis->Reporting Reporting->Evaluation

Proficiency Testing Workflow for Pesticide Residue Analysis.

Comparison of Analytical Methods

The choice of analytical method for this compound residue analysis depends on the matrix, required sensitivity, and available instrumentation. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with various detectors are the most common techniques.

Table 2: Performance Characteristics of Common Analytical Methods for this compound Residue Analysis

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-NPDHuman Blood1.97 µg/L6.58 µg/L87.92[2]
GC-FPDBovine Liver & Rumen0.01-0.05 µg/g-88-95[2]
GC-MSDHuman Urine (Metabolite)0.01 ng0.50-1.0 µg/L100.8-101.3[2]
HPLC-UVRat Plasma & Urine50-150 ng/mL100-200 ng/mL73.1-86.3[3][4]
LC-MS/MSKale--93-123
GC-MS/MSUrine---

The diagram below outlines a logical framework for comparing different analytical methods for this compound residue analysis.

G cluster_Methods Analytical Methods cluster_Parameters Performance Parameters GC_MS Gas Chromatography-Mass Spectrometry (GC-MS/MS) Sensitivity Sensitivity (LOD, LOQ) GC_MS->Sensitivity Accuracy Accuracy (Recovery) GC_MS->Accuracy Precision Precision (RSD) GC_MS->Precision Selectivity Selectivity/Specificity GC_MS->Selectivity Matrix Matrix Effects GC_MS->Matrix Cost Cost and Throughput GC_MS->Cost LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC_MS->Sensitivity LC_MS->Accuracy LC_MS->Precision LC_MS->Selectivity LC_MS->Matrix LC_MS->Cost HPLC_UV High-Performance Liquid Chromatography-UV (HPLC-UV) HPLC_UV->Sensitivity HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->Selectivity HPLC_UV->Matrix HPLC_UV->Cost ELISA Enzyme-Linked Immunosorbent Assay (ELISA) ELISA->Sensitivity ELISA->Accuracy ELISA->Precision ELISA->Selectivity ELISA->Matrix ELISA->Cost

Framework for Comparing Analytical Methods.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results in residue analysis. Below are outlines of commonly employed methods for the extraction and analysis of this compound.

The QuEChERS method is widely adopted for pesticide residue analysis in food due to its simplicity and high throughput.

  • Sample Preparation:

    • Homogenize 10-15 g of the sample (e.g., fruit, vegetable).

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards if required.

  • Extraction and Partitioning:

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate). The choice of sorbent depends on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Analysis:

    • Take the supernatant and dilute it as necessary.

    • Analyze by LC-MS/MS or GC-MS.

SPE is a common technique for cleaning up and concentrating analytes from complex matrices like blood and urine.

  • Sample Pre-treatment:

    • Centrifuge the biological fluid (e.g., blood, urine) to separate plasma/serum or remove particulates.

    • Adjust the pH of the sample if necessary.

    • Add an internal standard.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing methanol and then water (or a specific buffer) through it.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.

  • Elution:

    • Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

  • Analysis:

    • Analyze the reconstituted sample by GC-MS or LC-MS/MS.

The following diagram illustrates a generalized experimental workflow for this compound residue analysis.

G cluster_Workflow General Experimental Workflow SamplePrep Sample Preparation (Homogenization, Weighing) Extraction Extraction (e.g., QuEChERS, LLE, SPE) SamplePrep->Extraction Cleanup Cleanup (d-SPE, SPE Cartridge) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Cleanup->Analysis DataProc Data Processing and Quantification Analysis->DataProc

Generalized Experimental Workflow for this compound Residue Analysis.

References

Comparative Toxicity of Diazinon and its Oxon Metabolite, Diazoxon: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of the organophosphate insecticide diazinon and its primary active metabolite, diazoxon. The information presented is supported by experimental data to aid in understanding their relative potency and mechanisms of action.

Executive Summary

This compound itself is a relatively weak inhibitor of acetylcholinesterase (AChE). Its toxicity is primarily attributed to its metabolic activation to diazoxon. This conversion, mediated by cytochrome P450 (CYP) enzymes in the liver, transforms the parent compound into a significantly more potent AChE inhibitor.[1][2][3] Consequently, diazoxon exhibits substantially higher acute toxicity compared to this compound. The primary mechanism of toxicity for both compounds is the inhibition of AChE, leading to the accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors in the nervous system.[1][2][4]

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative data on the comparative toxicity of this compound and diazoxon.

CompoundTest OrganismRoute of AdministrationLD50/LC50Reference
This compound Rat (female)Oral1160 mg/kg[5]
Rat (male)Oral1340 mg/kg[5]
RatOral300-850 mg/kg[5]
MouseOral80-135 mg/kg[5]
RabbitDermal>2020 mg/kg[5][6]
RatInhalation (4 hr)>2.33 mg/L[5]
Rana boylii (larvae)Aquatic7.488 mg/L (96 hr)[3]
Diazoxon Rana boylii (larvae)Aquatic0.760 mg/L (96 hr)[3]

Table 1: Acute Toxicity Values (LD50/LC50) for this compound and Diazoxon. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that kills half of the test organisms.

Cell LineCompoundExposure TimeAssayEndpointFindingReference
HepG2This compound (DZN)24 and 48 hrMTTCell ViabilityDose- and time-dependent decrease[7][8]
HepG2Diazoxon (DZO)24 and 48 hrMTTCell ViabilitySignificantly greater decrease than DZN at all concentrations tested[7][8]
HepG2This compound (DZN)24 and 48 hrProtein AssayCell ProliferationDose- and time-dependent inhibition[7][8]
HepG2Diazoxon (DZO)24 and 48 hrProtein AssayCell ProliferationSignificantly greater inhibition than DZN at all concentrations tested[7][8]

Table 2: In Vitro Cytotoxicity of this compound and Diazoxon in Human Liver Hepatoblastoma G2 (HepG2) Cells. The MTT assay measures cell metabolic activity as an indicator of cell viability.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and its inhibition by compounds like this compound and diazoxon.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Test compounds (this compound, diazoxon) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add a small volume of the test compound solution (or solvent control) to the wells of a 96-well plate.

  • Add the AChE solution to each well and incubate for a defined period to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding a mixture of ATCI and DTNB to each well.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition caused by the test compound relative to the solvent control.

Cytotoxicity Assessment using the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet P-40 and 8 mM HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or diazoxon and incubate for the desired exposure time (e.g., 24 or 48 hours). Include untreated and solvent controls.

  • After the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vitro Metabolism using Liver Microsomes

This assay is used to study the metabolic conversion of this compound to diazoxon by cytochrome P450 enzymes.

Materials:

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • This compound

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Incubator

  • Analytical instrumentation for metabolite quantification (e.g., HPLC or LC-MS/MS)

Procedure:

  • Prepare an incubation mixture containing liver microsomes, buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding this compound.

  • Incubate for a specific time period.

  • Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the presence and quantity of diazoxon and other metabolites using an appropriate analytical method.

Mandatory Visualizations

G cluster_0 Metabolic Activation cluster_1 Mechanism of Action This compound This compound (P=S) Diazoxon Diazoxon (P=O) This compound->Diazoxon Oxidative Desulfuration CYP450 Cytochrome P450 (e.g., CYP2C19, CYP3A4) CYP450->this compound Diazoxon_2 Diazoxon AChE Acetylcholinesterase (AChE) Diazoxon_2->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis CholinergicReceptor Cholinergic Receptor ACh->CholinergicReceptor Binding Choline_Acetate Choline + Acetate ACh->Choline_Acetate Overstimulation Cholinergic Overstimulation (Neurotoxicity) CholinergicReceptor->Overstimulation

Caption: Metabolic activation of this compound and the mechanism of acetylcholinesterase inhibition by diazoxon.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Assay cluster_3 Data Analysis prep_cells Prepare Cell Culture (e.g., HepG2) seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compounds Prepare this compound & Diazoxon Stock Solutions treat_cells Treat Cells with Compounds (24-48 hr incubation) prep_compounds->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent (1-4 hr incubation) treat_cells->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_data Generate Dose-Response Curves calc_viability->plot_data

Caption: General experimental workflow for in vitro cytotoxicity assessment using the MTT assay.

References

A Comparative Analysis of Diazinon and Chlorpyrifos on Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Diazinon and chlorpyrifos are two widely utilized organophosphorus (OP) insecticides. Their primary mechanism of toxicity in insects and non-target organisms, including mammals, involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This guide provides an objective comparison of the effects of this compound and chlorpyrifos on AChE, supported by experimental data for researchers, scientists, and drug development professionals.

The toxicity of these compounds is primarily mediated by their oxon metabolites, diazoxon (DZO) and chlorpyrifos-oxon (CPO), respectively.[3][4] These active metabolites are formed through oxidative desulfuration, a process catalyzed by cytochrome P450 enzymes.[2] The oxons then irreversibly bind to and inhibit AChE.[5]

Mechanism of Acetylcholinesterase Inhibition by Organophosphates

The fundamental mechanism of action for organophosphorus insecticides is the inhibition of acetylcholinesterase.[6][7] Under normal physiological conditions, AChE hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the signal at cholinergic synapses.[1] When OPs like this compound and chlorpyrifos are introduced, their active oxon metabolites phosphorylate a serine hydroxyl group within the active site of the AChE enzyme.[5] This phosphorylation results in a stable, inactive enzyme complex.[8] The inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft.[8] This accumulation causes hyperstimulation of muscarinic and nicotinic receptors, resulting in a state known as a cholinergic crisis, which underlies the acute toxicity of these compounds.[5][8]

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptors (Muscarinic & Nicotinic) ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Oxon Diazoxon / Chlorpyrifos-oxon (Active Metabolite) Inactive_AChE Phosphorylated AChE (Inactive) Signal Propagation Signal Propagation Receptor->Signal Propagation Organophosphate This compound / Chlorpyrifos (Parent Compound) Organophosphate->Oxon Metabolic Activation (CYP450) Oxon->AChE Irreversibly Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates.

Quantitative Comparison of Inhibitory Potency

Experimental data consistently demonstrates that chlorpyrifos and its oxon metabolite are more potent inhibitors of AChE compared to this compound and diazoxon. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50) and the bimolecular inhibitory rate constant (k_i). A lower IC50 or a higher k_i value indicates greater inhibitory strength.

In Vitro Inhibition Data
CompoundParameterValue (mol/L)Species/SystemReference
Chlorpyrifos IC50(4.3 ± 0.2) × 10⁻⁶Electric Eel AChE[9]
K_I9.6 × 10⁻⁶Electric Eel AChE[9]
Chlorpyrifos-oxon (CPO) IC50(3.0 ± 0.1) × 10⁻⁸Electric Eel AChE[9]
K_I4.3 × 10⁻⁷Electric Eel AChE[9]
This compound IC50> 1 × 10⁻⁴Electric Eel AChE[9]
Diazoxon (DZO) IC50(5.1 ± 0.3) × 10⁻⁸Electric Eel AChE[9]
K_I7.9 × 10⁻⁷Electric Eel AChE[9]
CompoundParameterValue (nM⁻¹hr⁻¹)Species/SystemReference
Chlorpyrifos-oxon (CPO) k_i (PND 5)0.95Neonatal Rat Brain[3][4]
k_i (PND 12)0.50Neonatal Rat Brain[3][4]
k_i (PND 17)0.22Neonatal Rat Brain[3][4]
Diazoxon (DZO) k_i (all PND ages)0.02Neonatal Rat Brain[3][4]

PND: Postnatal Day

In Vivo Inhibition Data

Studies in larval zebrafish highlight the differential potency in a whole-organism context. At non-lethal, equimolar concentrations, chlorpyrifos demonstrates significantly greater AChE inhibition.[10][11]

CompoundConcentrationAChE Activity InhibitionSpeciesReference
Chlorpyrifos 300 nM81%Larval Zebrafish[10]
This compound 300 nMNot significantLarval Zebrafish[10]
This compound 10 µM> 50%Larval Zebrafish[10]

These data collectively show that chlorpyrifos-oxon is a more potent inhibitor of rat brain AChE than diazoxon, and this sensitivity can be age-dependent for CPO.[3][4] In vivo, chlorpyrifos inhibits AChE at much lower concentrations than this compound.[10][11]

Experimental Protocols

The most common method for determining AChE activity and inhibition is the spectrophotometric assay developed by Ellman.[12][13]

Ellman's Method for AChE Activity Assay

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine.[14] The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[12][13] The rate of color development is directly proportional to the AChE activity.

Materials and Reagents:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)[12]

  • 10 mM DTNB solution in phosphate buffer[12]

  • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)[12]

  • AChE enzyme solution (e.g., from electric eel or tissue homogenate)[12]

  • Test inhibitors (this compound, Chlorpyrifos) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate and spectrophotometer[15]

Procedure:

  • Plate Setup: Prepare wells for Blank, Control (100% activity), and Test Samples (with inhibitor).

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.[12]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[12][14]

  • Initiate Reaction: Add 10 µL of the ATCI solution to all wells (except the blank) to start the reaction.[12]

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 10-30 seconds for 3-5 minutes) using a microplate reader.[14][15]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_Control - Activity_Sample) / Activity_Control] x 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents (Buffer, DTNB, ATCI) B Prepare AChE and Inhibitor Solutions C Add Buffer, AChE, DTNB, and Inhibitor B->C D Pre-incubate (e.g., 10 min at 25°C) C->D E Initiate Reaction (Add Substrate ATCI) D->E F Measure Absorbance at 412 nm over time E->F G Calculate Reaction Rate (ΔAbs/min) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: General experimental workflow for the Ellman's AChE inhibition assay.

Differential Mechanisms and Concluding Remarks

While the primary toxic mechanism for both this compound and chlorpyrifos is AChE inhibition, some research suggests the existence of secondary, differential neurotoxic pathways that are independent of this action.[16] For instance, in primary cortical cultures, chlorpyrifos-induced toxicity was linked to glutamate-mediated excitotoxicity, whereas this compound appeared to induce apoptotic neuronal death.[16] These findings indicate that while AChE inhibition is a crucial biomarker of exposure and effect, the full spectrum of neurotoxicity may be more complex.

References

A Researcher's Guide to Cross-Reactivity Assessment of Diazinon ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of an immunoassay is paramount. When employing Enzyme-Linked Immunosorbent Assays (ELISAs) for the quantification of diazinon, an organophosphate pesticide, understanding the potential for cross-reactivity with other structurally similar compounds is critical for data accuracy and interpretation. This guide provides a comparative overview of available cross-reactivity data for commercial this compound ELISA kits, a detailed experimental protocol for in-house assessment, and visual aids to elucidate the underlying principles and workflows.

Comparative Cross-Reactivity Data

Publicly available, direct comparative studies on the cross-reactivity of multiple commercial this compound ELISA kits are limited. However, independent evaluations of specific kits provide valuable insights into their performance. The following table summarizes reported cross-reactivity data from a study on a commercial polyclonal antibody-based this compound ELISA kit. It is crucial for researchers to request detailed cross-reactivity profiles from manufacturers for the specific kits they intend to purchase, as performance can vary significantly between suppliers and even between different lots of the same product.

CompoundChemical ClassReported Cross-Reactivity (%)
This compound Organophosphate 100
DiazoxonOrganophosphate~29[1][2]
Pirimiphos-methylOrganophosphateNegligible[1][2]
Pirimiphos-ethylOrganophosphateNegligible[1][2]
Chlorpyrifos-ethylOrganophosphateNegligible[1][2]

Note: This data is based on a specific commercial kit and may not be representative of all available this compound ELISA kits. Researchers should always consult the manufacturer's technical data sheet for the most up-to-date and lot-specific information.

One study highlighted the development of a monoclonal antibody-based indirect competitive ELISA (icELISA) for this compound that exhibited negligible cross-reactivity towards other analogues, underscoring the potential for high specificity with monoclonal antibody technology.[3]

Experimental Protocol for Cross-Reactivity Assessment

This protocol outlines a general procedure for determining the cross-reactivity of a competitive ELISA kit for this compound.

1. Objective:

To determine the percentage of cross-reactivity of a this compound ELISA kit with structurally related compounds.

2. Principle:

The assessment is based on the principle of competitive ELISA. The ability of a compound to cross-react is determined by its capacity to compete with the this compound standard for binding to the anti-diazinon antibodies. The concentration of the cross-reactant that causes a 50% inhibition of the maximum signal (IC50) is compared to the IC50 of this compound.

3. Materials:

  • This compound ELISA Kit (including antibody-coated microplate, this compound standards, enzyme conjugate, wash buffer, substrate, and stop solution)

  • This compound analytical standard

  • Potentially cross-reacting compounds (e.g., diazoxon, chlorpyrifos, malathion, parathion)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)

  • Deionized water

  • Appropriate solvents for dissolving standards (if necessary)

4. Procedure:

  • Preparation of Reagents: Prepare all reagents as instructed in the ELISA kit manual.

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the this compound standard to create a standard curve (e.g., 0, 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 ng/mL).

    • For each potentially cross-reacting compound, prepare a separate serial dilution series over a broad concentration range. The range should be wide enough to determine the IC50 value.

  • Assay Procedure:

    • Follow the ELISA kit protocol for adding standards, samples (in this case, the cross-reactant dilutions), and enzyme conjugate to the antibody-coated wells.

    • Incubate the plate as per the kit instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for the recommended time to allow for color development.

    • Stop the reaction using the stop solution.

    • Read the absorbance of each well using a microplate reader.

  • Data Analysis:

    • For both the this compound standard and each cross-reactant, plot the absorbance values against the logarithm of the concentration.

    • Determine the IC50 value for this compound and for each of the tested compounds from their respective inhibition curves.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

5. Interpretation of Results:

A higher percentage indicates a greater degree of cross-reactivity. A value of 100% means the compound is as reactive as this compound. A low percentage suggests high specificity of the antibody for this compound.

Visualizing the Principles and Workflow

To further clarify the concepts and procedures, the following diagrams have been generated using the DOT language.

Competitive_ELISA_Principle cluster_well Microplate Well cluster_reagents Reagents Added cluster_sample Sample/Standard cluster_binding Competitive Binding well_surface Antibody-Coated Surface This compound This compound binding_site Antibody Binding Site This compound->binding_site Competes with cross_reactant Cross-Reactant cross_reactant->binding_site enzyme_conjugate Enzyme-Conjugate enzyme_conjugate->binding_site bound_this compound Bound This compound bound_conjugate Bound Conjugate unbound_reactant Unbound Cross-Reactant

Caption: Principle of Competitive ELISA for this compound.

Cross_Reactivity_Workflow start Start prep_standards Prepare this compound & Cross-Reactant Standard Dilutions start->prep_standards run_elisa Perform Competitive ELISA as per Kit Protocol prep_standards->run_elisa read_absorbance Read Absorbance (e.g., 450 nm) run_elisa->read_absorbance plot_curves Plot Inhibition Curves (Absorbance vs. log[Concentration]) read_absorbance->plot_curves calc_ic50 Determine IC50 for this compound and each Cross-Reactant plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr end End calc_cr->end

Caption: Experimental Workflow for Cross-Reactivity Assessment.

References

comparative metabolism of diazinon in resistant and susceptible insects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Diazinon Metabolism in Susceptible and Resistant Insects

For decades, the organophosphate insecticide this compound has been a stalwart in the control of a wide range of insect pests. However, the relentless pressure of natural selection has led to the emergence of resistant populations, capable of surviving exposure to otherwise lethal doses. This guide delves into the intricate metabolic machinery that underpins this resistance, offering a comparative analysis of how susceptible and resistant insects process this potent neurotoxin. Understanding these differences is paramount for the development of sustainable pest management strategies and novel insecticides.

The primary mechanisms of this compound resistance in insects are multifaceted, primarily involving enhanced detoxification through the upregulation of specific enzyme families and modifications to the target site of the insecticide.[1][2]

Key Metabolic Pathways and Resistance Mechanisms

This compound itself is not the ultimate toxic agent. In a process known as bioactivation, cytochrome P450 monooxygenases (P450s) convert the parent molecule into its highly toxic oxygen analog, diazoxon.[3][4] Diazoxon then inhibits the critical enzyme acetylcholinesterase (AChE) in the nervous system, leading to the accumulation of the neurotransmitter acetylcholine and subsequent paralysis and death.[3]

Resistant insects have evolved sophisticated strategies to counter this process:

  • Enhanced Detoxification: The most common resistance strategy involves the rapid detoxification of this compound and diazoxon before they can reach their target site. Three major enzyme families are implicated:

    • Esterases (ESTs): These enzymes play a crucial role by hydrolyzing or sequestering organophosphates.[5][6][7][8] Resistant strains often exhibit significantly higher esterase activity compared to their susceptible counterparts.[5][6][7][8]

    • Cytochrome P450s (P450s): This versatile enzyme superfamily is a double-edged sword. While responsible for the toxic activation of this compound, certain P450 isozymes can also detoxify both this compound and diazoxon through oxidative degradation.[4][9][10][11] Overexpression of these detoxifying P450s is a hallmark of resistance in many insect species.[9]

    • Glutathione S-transferases (GSTs): These enzymes facilitate the conjugation of glutathione to xenobiotics, rendering them more water-soluble and easier to excrete.[12][13][14][15] Elevated GST activity has been linked to this compound resistance, indicating their role in its detoxification.[12][14][15]

  • Target Site Insensitivity: Some resistant insects possess a modified acetylcholinesterase (AChE) enzyme.[16] This altered enzyme is less sensitive to inhibition by diazoxon, allowing the nervous system to function even in the presence of the toxin.[16]

  • Reduced Cuticular Penetration: A less common but contributing factor to resistance is a thicker or less permeable cuticle, which slows the absorption of the insecticide into the insect's body.[17]

Comparative Quantitative Data

The following tables summarize key quantitative data comparing susceptible and resistant insect populations.

Insect SpeciesStrainResistance Ratio (RR)Primary Resistance Mechanism(s)Reference
Musca domestica (House fly)Resistant62.47 - 309.78Altered Acetylcholinesterase[16]
Musca domestica (House fly)Resistant125-fold (topical), 14-fold (injected)Reduced cuticular penetration, other mechanisms[17]
Haematobia irritans (Horn fly)Resistant>14-foldTarget site insensitivity (G262A mutation in AChE)[18]
Myzus persicae (Green peach aphid)SEF-R106.9-fold (to imidacloprid, a neonicotinoid, but demonstrates multi-insecticide resistance)Overexpression of P450s and esterases[19]

Table 1: Resistance Ratios and Associated Mechanisms in Various Insect Species.

EnzymeInsect SpeciesStrainFold Increase in Activity (Resistant vs. Susceptible)Reference
EsteraseHaematobia irritans (Horn fly)Field PopulationHigh overall activity[5][7][8]
AcetylcholinesteraseMusca domestica (House fly)Field PopulationsSignificantly higher specific activity[16]
Cytochrome P450 (CYP6A1)Musca domestica (House fly)Rutgers StrainOverproduction[9]

Table 2: Comparative Enzyme Activities in Susceptible and Resistant Insects.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of this compound and the workflow for identifying resistance mechanisms.

DiazinonMetabolism cluster_insect Insect Body cluster_resistance Resistance Mechanisms This compound This compound Diazoxon Diazoxon (Toxic) This compound->Diazoxon Bioactivation (P450s) Detox_Products Detoxified Products This compound->Detox_Products Detoxification (P450s, ESTs, GSTs) Diazoxon->Detox_Products Detoxification (ESTs, GSTs) AChE Acetylcholinesterase (AChE) Diazoxon->AChE Inhibition Nerve_Function Normal Nerve Function AChE->Nerve_Function Maintains Paralysis Paralysis & Death AChE->Paralysis Enhanced_Detox Enhanced Detoxification Enhanced_Detox->this compound Increased Enhanced_Detox->Diazoxon Increased Target_Insensitivity Target Site Insensitivity Target_Insensitivity->AChE Alters enzyme Reduced_Penetration Reduced Cuticle Penetration Reduced_Penetration->this compound Slows entry

Caption: Metabolic fate of this compound in insects and points of intervention by resistance mechanisms.

ResistanceWorkflow cluster_0 Experimental Workflow cluster_1 Biochemical Assays cluster_2 Molecular Analysis start Collect Susceptible & Resistant Insect Populations bioassay Topical Application Bioassay (Determine LD50/RR) start->bioassay biochem Biochemical Assays bioassay->biochem molecular Molecular Analysis bioassay->molecular esterase_assay Esterase Activity Assay (e.g., using α-naphthyl acetate) p450_assay P450 Activity Assay (e.g., ECOD assay) gst_assay GST Activity Assay (e.g., using CDNB) ache_inhibition AChE Inhibition Assay gene_expression Gene Expression Analysis (e.g., qPCR for P450s, GSTs) gene_sequencing Gene Sequencing (e.g., AChE gene for mutations) result Identify Primary Resistance Mechanism(s) esterase_assay->result p450_assay->result gst_assay->result ache_inhibition->result gene_expression->result gene_sequencing->result

Caption: Experimental workflow for identifying and characterizing this compound resistance mechanisms.

Experimental Protocols

A detailed understanding of the methodologies used to generate this data is crucial for researchers.

1. Topical Application Bioassay

  • Objective: To determine the lethal dose (LD50) of this compound for susceptible and resistant insect strains and to calculate the resistance ratio (RR).

  • Methodology:

    • Prepare serial dilutions of technical grade this compound in a suitable solvent (e.g., acetone).

    • Anesthetize adult insects (e.g., using CO2 or chilling).

    • Apply a precise volume (e.g., 0.5-1.0 µL) of each this compound dilution to the dorsal thorax of individual insects using a microapplicator.

    • A control group is treated with solvent only.

    • Treated insects are held in containers with access to food and water.

    • Mortality is assessed at a predetermined time point (e.g., 24 or 48 hours).

    • LD50 values are calculated using probit analysis.

    • The resistance ratio is calculated as: RR = LD50 of the resistant strain / LD50 of the susceptible strain.[16]

2. Enzyme Activity Assays (General Protocol)

  • Objective: To quantify the activity of detoxifying enzymes in susceptible and resistant insect homogenates.

  • Methodology:

    • Homogenization: Whole insects or specific tissues are homogenized in a chilled buffer (e.g., phosphate buffer) to prepare a crude enzyme extract. The homogenate is then centrifuged to obtain a supernatant containing the enzymes.

    • Protein Quantification: The total protein concentration of the supernatant is determined using a standard method (e.g., Bradford assay) to normalize enzyme activity.

    • Spectrophotometric Assay: The enzyme activity is measured by monitoring the change in absorbance of a substrate or product over time using a spectrophotometer.

Specific Enzyme Assays:

  • Esterase Activity:

    • Substrate: α-naphthyl acetate or β-naphthyl acetate.

    • Principle: Esterases hydrolyze the substrate to produce α-naphthol or β-naphthol, which then reacts with a dye (e.g., Fast Blue B salt) to produce a colored product that can be quantified.[5][7]

  • Glutathione S-transferase (GST) Activity:

    • Substrate: 1-chloro-2,4-dinitrobenzene (CDNB).

    • Principle: GSTs catalyze the conjugation of glutathione (GSH) to CDNB. The formation of the resulting conjugate is monitored by an increase in absorbance at 340 nm.[12][13]

  • Acetylcholinesterase (AChE) Inhibition Assay:

    • Substrate: Acetylthiocholine iodide (ATChI).

    • Principle: AChE hydrolyzes ATChI to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion that is measured at 412 nm. The assay is performed with and without the inhibitor (diazoxon) to determine the degree of inhibition.[16]

3. HPLC Analysis of this compound Metabolism

  • Objective: To identify and quantify the metabolites of this compound produced by insect enzyme preparations.

  • Methodology:

    • Incubate the insect enzyme preparation with this compound and necessary cofactors (e.g., NADPH for P450s).

    • Stop the reaction and extract the parent compound and its metabolites using an organic solvent.

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry).

    • Compare the retention times and spectral data of the peaks with those of authentic standards of this compound and its known metabolites to identify and quantify them.[12]

Conclusion

The evolution of resistance to this compound in insects is a clear example of adaptation driven by chemical selection pressure. The primary mechanisms involve enhanced metabolic detoxification via esterases, P450s, and GSTs, as well as target site insensitivity of acetylcholinesterase. A thorough understanding of these comparative metabolic differences, supported by robust quantitative data and detailed experimental protocols, is essential for the scientific community to develop more effective and sustainable strategies for insect pest control. This includes the design of new insecticides that are less susceptible to these resistance mechanisms and the implementation of integrated pest management programs that reduce the selection pressure for resistance.

References

Performance Showdown: A Comparative Guide to Sorbents for Diazinon Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction and purification of analytes from complex matrices is a critical step. This guide provides a detailed comparison of the performance of various solid-phase extraction (SPE) sorbents for the isolation of diazinon, a widely used organophosphorus pesticide. The data presented is compiled from multiple studies to offer a comprehensive overview of the available options and their respective efficiencies.

The selection of an appropriate sorbent is paramount for achieving high recovery rates and accurate quantification of diazinin in environmental and biological samples. This guide will delve into the performance of traditional sorbents like C18 and activated carbon, as well as novel materials such as molecularly imprinted polymers (MIPs) and carbon nanotubes.

Comparative Performance of Sorbents for this compound SPE

The following table summarizes the quantitative performance of different sorbents for the solid-phase extraction of this compound from various matrices. It is important to note that the experimental conditions varied between studies, which can significantly influence recovery rates. Therefore, direct comparisons should be made with caution, and the specific matrix and analytical method should be considered.

SorbentMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Key Experimental Conditions
Molecularly Imprinted Polymer (MIP) Aqueous Solution77 - 98< 9.7Sorbent Mass: Not specified; Elution Solvent: Not specified[1]
Cucumber82 - 110< 8.26Sorbent Mass: Not specified; Elution Solvent: Not specified[1]
Multi-walled Carbon Nanotubes (MWCNTs) Tap Water95.2 ± 4.24.9Sorbent Mass: Not specified; Sample Volume: 200 mL; Elution Solvent: 5 mL of acetonitrile[2]
Granulated Activated Charcoal Distilled Water88.58Not SpecifiedSorbent Mass: 1.0 g; Elution Solvent: n-hexane[3][4][5]
Deionized Distilled Water78.74Not SpecifiedSorbent Mass: 1.0 g; Elution Solvent: n-hexane[3][4][5]
Stream Water67.85Not SpecifiedSorbent Mass: 1.0 g; Elution Solvent: n-hexane[3][4][5]
C18 Fruit>70Not SpecifiedElution Solvent: Hexane[6]
Benzophenone (Solvent-assisted DSPE) Distilled WaterNot specified (Pre-concentration factor: 363.8)Not SpecifiedSorbent: 2% Benzophenone solution in ethanol; Dispersive SPE format[7]
Lake WaterNot specified (Pre-concentration factor: 360.7)Not SpecifiedSorbent: 2% Benzophenone solution in ethanol; Dispersive SPE format[7]
WastewaterNot specified (Pre-concentration factor: 356.1)Not SpecifiedSorbent: 2% Benzophenone solution in ethanol; Dispersive SPE format[7]
UrineNot specified (Pre-concentration factor: 353.38)Not SpecifiedSorbent: 2% Benzophenone solution in ethanol; Dispersive SPE format[7]
Naphtho-hydrazine coated Fe₃O₄ Nanoparticles (MSPE) Environmental Water95-105 (spiked samples)Not SpecifiedMagnetic Solid-Phase Extraction (MSPE) format[1]

Experimental Protocols

The following sections provide a generalized experimental protocol for this compound SPE, with specific details for some of the highlighted sorbents based on the available literature.

General Solid-Phase Extraction (SPE) Workflow

A typical SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.

SPE_Workflow Conditioning 1. Conditioning (e.g., Methanol, Water) Sample_Loading 2. Sample Loading (Aqueous sample containing this compound) Conditioning->Sample_Loading Activate sorbent Washing 3. Washing (e.g., Water to remove polar interferences) Sample_Loading->Washing Retain this compound Elution 4. Elution (e.g., Organic solvent to recover this compound) Washing->Elution Remove interferences Analysis Analysis (e.g., HPLC, GC-MS) Elution->Analysis Collect eluate

Caption: General workflow for solid-phase extraction (SPE).

Protocol for Granulated Activated Charcoal SPE of this compound from Water[3][4][5]
  • Sorbent Preparation: 1.0 g of granulated activated charcoal is packed into an SPE column.

  • Conditioning: The packed column is conditioned with an appropriate solvent to activate the sorbent (details not specified in the source).

  • Sample Loading: The water sample containing this compound is passed through the conditioned column.

  • Washing: The column is washed with 5 cm³ of distilled water to remove any co-adsorbed impurities.

  • Elution: The retained this compound is eluted from the column using 10 cm³ of n-hexane. The sorbent is allowed to soak in the initial portion of the elution solvent for 15 minutes before final elution with the remaining solvent.

  • Analysis: The collected eluate is concentrated and analyzed using a suitable analytical instrument, such as a UV-Visible Spectrophotometer.

Protocol for Multi-walled Carbon Nanotubes (MWCNTs) SPE of this compound from Tap Water[2]
  • Sorbent and Sample Preparation: A specific amount of MWCNTs is used as the adsorbent. 200 mL of the tap water sample is adjusted to a pH of 6.

  • Extraction: The prepared water sample is passed through the MWCNT sorbent.

  • Elution: The adsorbed this compound is eluted with 5 mL of acetonitrile.

  • Analysis: The eluate is then analyzed by high-performance liquid chromatography (HPLC).

Logical Relationships in Sorbent Selection

The choice of sorbent depends on various factors, including the chemical properties of the analyte (this compound), the nature of the sample matrix, and the desired selectivity of the extraction.

Sorbent_Selection cluster_sorbents Sorbent Types Analyte This compound (Organophosphate, Moderately Polar) Sorbent Sorbent Choice Analyte->Sorbent Matrix Sample Matrix (e.g., Water, Soil, Food) Matrix->Sorbent C18 C18 (Non-polar) Sorbent->C18 General Purpose AC Activated Carbon (Porous, Non-polar) Sorbent->AC Broad Spectrum MIP MIP (Highly Selective) Sorbent->MIP High Selectivity MWCNT MWCNT (Large Surface Area) Sorbent->MWCNT High Capacity Performance Desired Performance (High Recovery, Selectivity, Low Matrix Effects) Performance->Sorbent

Caption: Factors influencing the selection of an SPE sorbent.

References

Environmental Persistence of Diazinon and Malathion: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the environmental fate of two widely used organophosphate insecticides, diazinon and malathion, reveals significant differences in their persistence across various environmental compartments. This guide synthesizes key data on their degradation rates and outlines the standardized methodologies used for these assessments, providing researchers and environmental scientists with a concise comparison.

This compound generally exhibits greater persistence in the environment compared to malathion. The half-life of a pesticide, the time it takes for half of the initial amount to degrade, is a key indicator of its environmental persistence. Factors such as soil type, pH, temperature, and microbial activity significantly influence the degradation rates of both compounds.

Quantitative Comparison of Environmental Persistence

The persistence of this compound and malathion has been evaluated in numerous studies under varying environmental conditions. The following tables summarize their reported half-lives in soil and water.

Table 1: Half-life of this compound and Malathion in Soil

PesticideSoil TypeHalf-life (days)Conditions
This compound Sandy Loam37 - 39pH 5.4 - 7.8[1]
Non-sterile soils7 - 35Lab studies[1]
Sterile soils42 - 84Lab studies[1]
Field Conditions10 - 200General range[2]
Malathion Various1 - 17General range[3]
Sandy Loam~17Dependent on soil type[4]
Field ConditionsSeveral hours - 11 daysDependent on moisture, pH, microbial activity[5]

Table 2: Half-life of this compound and Malathion in Water

PesticideWater TypeHalf-lifeConditions
This compound Surface Water70 hours - 12 weeksGeneral range[2]
Sterile Water (pH 5)12 daysAcidic conditions[1]
Sterile Water (pH 7)138 daysNeutral conditions[1]
River Water39 daysSummer temperatures[6]
Malathion General2 - 18 daysDependent on temperature and pH[4]
pH 6.017.4 days[3]
pH 8.161.65 days[3]
Aerobic Aquatic0.3 - 19 days[7]
Anaerobic Aquatic2.5 daysFlooded soil[7]

Experimental Protocols for Determining Environmental Persistence

The determination of pesticide persistence in the environment follows standardized guidelines, primarily established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols are designed to ensure data consistency and reliability for regulatory and research purposes.

Soil Persistence Studies (Aerobic and Anaerobic)

Laboratory-based soil metabolism studies are conducted to determine the rate of pesticide degradation in soil under controlled conditions.

  • Test System: Samples of representative soil types are treated with the pesticide. For aerobic studies, the soil is maintained with adequate oxygen levels, while anaerobic conditions are created by flooding the soil and purging with an inert gas like nitrogen.

  • Incubation: The treated soil samples are incubated at a constant temperature (e.g., 20-25°C) in the dark to prevent photodegradation.

  • Sampling and Analysis: At specified intervals, soil samples are extracted and analyzed using chromatographic techniques (e.g., HPLC, GC-MS) to quantify the remaining concentration of the parent pesticide and identify major degradation products.

  • Data Analysis: The degradation rate and half-life are calculated from the decline in the pesticide concentration over time, typically assuming first-order kinetics.

Aquatic Persistence Studies (Hydrolysis and Photolysis)

The persistence of pesticides in water is assessed through hydrolysis and photolysis studies.

  • Hydrolysis: The pesticide is added to sterile aqueous buffer solutions at different pH levels (typically 4, 7, and 9). These solutions are incubated at a constant temperature in the dark. Samples are taken at various time points to measure the concentration of the parent compound and determine the rate of hydrolytic degradation.

  • Photolysis: The pesticide is dissolved in a buffer solution and exposed to a light source that simulates natural sunlight. A control group is kept in the dark. The concentration of the pesticide is measured over time in both the light-exposed and dark control samples to determine the rate of photodegradation.

Factors Influencing Environmental Persistence

The following diagram illustrates the key factors that influence the degradation and persistence of this compound and malathion in the environment.

G Factors Influencing Pesticide Persistence cluster_soil Soil Properties cluster_water Water Properties Pesticide This compound / Malathion Soil Soil Pesticide->Soil Application Water Water Pesticide->Water Runoff / Direct Application Degradation Degradation (Persistence) Soil->Degradation Water->Degradation SoilType Soil Type (Texture, Organic Matter) SoilType->Degradation SoilpH pH SoilpH->Degradation SoilTemp Temperature SoilTemp->Degradation Microbes Microbial Activity Microbes->Degradation WaterpH pH WaterpH->Degradation WaterTemp Temperature WaterTemp->Degradation Sunlight Sunlight (Photolysis) Sunlight->Degradation

Caption: Key environmental factors influencing the degradation and persistence of pesticides.

References

A Comparative Guide to Analytical Methods for Diazinon Validation in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of diazininon in agricultural products. Diazinon, a non-systemic organophosphate insecticide, has been widely used in agriculture to control a variety of pests on crops, fruits, and vegetables.[1] Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products.[2] Accurate and reliable analytical methods are therefore essential for monitoring its residues in agricultural commodities to ensure food safety.

This guide details the experimental protocols for common analytical techniques, presents comparative data on their performance, and includes a workflow for method validation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound analysis depends on various factors, including the matrix complexity, required sensitivity, available instrumentation, and the intended purpose of the analysis. The most commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[3][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique due to its simplicity and efficiency.[5][6][7]

Analytical MethodSample MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
Gas Chromatography (GC)
GC-NPDVarious fruits and vegetablesHomogenization, Florisil adsorption, elution4 ppb-91-103-[8]
GC-FPDVarious produceAcetonitrile extraction, filtration, salt addition100 ppb-9617[8]
GC/MSSoybeans and riceAcetone:methanol extraction, filtration, methylene chloride extractionRice: 0.01 ppm; Soybeans: 0.05 ppm-Rice: 83.4; Soybeans: 62.7Rice: 1.5; Soybeans: 8.6[8]
GC-MSFruits and VegetablesQuEChERS--81-104<5[9]
High-Performance Liquid Chromatography (HPLC)
HPLC-UVNapa cabbageQuEChERS≤0.05 mg/kg1 mg/kg97-116 (intraday), 101-112 (interday)≤9[5]
UHPLCPeach and CherryQuEChERS0.01 mg/kg-92.0-106.25.2-15.6
HPLC-UVWaterSolid-Phase Extraction (SPE)0.03–0.06 μg/L-9110[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are summarized protocols for the key techniques mentioned.

QuEChERS Sample Preparation

The QuEChERS method is a widely adopted sample preparation procedure for pesticide residue analysis in food matrices.[6]

Materials:

  • Homogenized agricultural product sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl) or Sodium Acetate

  • Primary secondary amine (PSA) sorbent

  • Centrifuge tubes (50 mL)

Procedure:

  • Weigh a representative homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

  • Add a specific volume of acetonitrile (e.g., 10-15 mL).

  • Add a salt mixture, typically anhydrous MgSO₄ and NaCl or sodium acetate, to induce liquid-liquid partitioning.[5]

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.

  • Centrifuge the tube to separate the organic layer from the solid and aqueous layers.

  • For cleanup, an aliquot of the acetonitrile extract is transferred to a tube containing a dispersive solid-phase extraction (d-SPE) sorbent, such as PSA and MgSO₄, to remove interferences like organic acids, sugars, and pigments.[5]

  • Vortex and centrifuge the d-SPE tube.

  • The final extract is then ready for analysis by GC or HPLC.

Gas Chromatography (GC) Analysis

GC is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a suitable detector (e.g., Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), or Mass Spectrometer (MS)).

  • Capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to separate the analytes. For example, starting at 60-80°C, holding for 1-2 minutes, then ramping up to 280-300°C.

  • Detector Temperature: NPD: 300°C, FPD: 250°C, MS transfer line: 280°C.

  • Injection Mode: Splitless or pulsed splitless for trace analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is suitable for the analysis of less volatile and thermally labile pesticides.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Reversed-phase C18 column is commonly used.

Typical HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is often used.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Injection Volume: 5 - 20 µL.

  • Detector Wavelength (UV): this compound can be detected at around 220-254 nm.[5][10]

Method Validation Workflow

The validation of an analytical method is critical to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in agricultural products.

Analytical Method Validation Workflow start Start: Define Analytical Requirements (Analyte, Matrix, MRLs) method_dev Method Development & Optimization start->method_dev sample_prep Sample Preparation (e.g., QuEChERS) method_dev->sample_prep instrumental_analysis Instrumental Analysis (GC or HPLC) sample_prep->instrumental_analysis validation_params Validation Parameters Evaluation instrumental_analysis->validation_params linearity Linearity & Range validation_params->linearity lod_loq LOD & LOQ validation_params->lod_loq accuracy Accuracy (Recovery) validation_params->accuracy precision Precision (Repeatability & Intermediate Precision) validation_params->precision specificity Specificity/Selectivity validation_params->specificity robustness Robustness validation_params->robustness documentation Documentation & Reporting linearity->documentation lod_loq->documentation accuracy->documentation precision->documentation specificity->documentation robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for analytical method validation.

This comprehensive guide provides a starting point for researchers and scientists involved in the analysis of this compound in agricultural products. The choice of method should be carefully considered and validated to ensure the generation of accurate and defensible data.

References

A Comparative Analysis of Diazinon Degradation by Diverse Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The extensive use of the organophosphate pesticide diazinon has led to significant environmental contamination, prompting research into effective bioremediation strategies. Microbial degradation presents a promising, eco-friendly, and cost-effective approach for the removal of this compound from polluted environments.[1][2] This guide provides a comparative overview of the this compound degradation capabilities of various microbial strains, supported by quantitative data from experimental studies. Detailed methodologies for key experiments are also presented to aid in the design and execution of further research in this field.

Performance Comparison of Microbial Strains in this compound Degradation

The efficiency of this compound degradation varies significantly among different microbial species and even strains within the same species. Factors such as the initial concentration of this compound, incubation time, temperature, pH, and the presence of other carbon sources influence the degradation rate. The following table summarizes the quantitative data on this compound degradation by a selection of microbial strains.

Microbial StrainTypeInitial this compound ConcentrationDegradation Efficiency (%)TimeHalf-life (t₁₂)Reference(s)
Serratia liquefaciensBacterium50 mg/L80-92%14 days11.5 - 24.5 days[2]
Serratia marcescensBacterium50 mg/L80-92%14 days-[2]
Pseudomonas sp.Bacterium50 mg/L80-92%14 days-[2]
Serratia marcescens DI101Bacterium50 mg/L100%11 days-[3]
Stenotrophomonas sp. G1Bacterium50 mg/L~100%24 hours-[3]
Ralstonia sp. DI-3Bacterium100 mg/L100%60 hours-[3]
Sphingobium sp. DI-6Bacterium100 mg/L91.8%60 hours-[4]
Pseudomonas fluorescens D1Bacterium50 ppm95%7 days-[5]
Achromobacter piechaudii D8Bacterium50 ppm85%7 days-[5]
Pseudomonas putida D3Bacterium50 ppm62%7 days-[5]
Aspergillus nigerFungus25 mg/L82%7 days-[2]
Aspergillus sp.FungusNot specified90.02%14 days-[2]
Saccharomyces cerevisiaeFungus1000 mg/L85.23%0.5 hours-[2]
Byssochlamys antennataFungus200 ppm83.88%10 days5.96 days[6]
Trichoderma virideFungus200 ppm80.26%10 days-[6]
Rhizopus nodosusFungusNot specified91.1%21 days7.7 days[7]
Aspergillus fumigatusFungusNot specified76.4%21 days10.2 days[7]
Penicillium citreonigrumFungusNot specified72.2%21 days12.1 days[7]
Mixed bacterial cultureBacteriaNot specified99%11 days-[2]

Experimental Protocols

Microbial Culture and this compound Degradation Assay

A generalized workflow for studying the microbial degradation of this compound is outlined below. This process involves isolating potential degrading microorganisms, cultivating them in a controlled environment with this compound as a carbon source, and analyzing the reduction in this compound concentration over time.

experimental_workflow cluster_isolation Microbial Isolation and Screening cluster_degradation Degradation Experiment cluster_analysis Analysis soil_sample Soil/Water Sample Collection enrichment Enrichment Culture (Mineral Salt Medium + this compound) soil_sample->enrichment isolation Isolation of Single Colonies (Agar Plates) enrichment->isolation screening Screening for Degradation (Liquid Culture) isolation->screening inoculation Inoculation of Selected Strain in Liquid Medium with this compound screening->inoculation incubation Incubation (Controlled Temperature, pH, Agitation) inoculation->incubation sampling Periodic Sampling incubation->sampling extraction Sample Extraction (e.g., Liquid-Liquid Extraction) sampling->extraction analysis This compound Quantification (HPLC or GC-MS) extraction->analysis data Data Analysis (Degradation Rate, Half-life) analysis->data degradation_pathway This compound This compound hydrolysis Hydrolysis (Phosphotriesterase) This compound->hydrolysis Enzymatic Attack imp 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP) hydrolysis->imp detp Diethylthiophosphoric acid hydrolysis->detp further_degradation Further Degradation (Ring Cleavage, Mineralization) imp->further_degradation co2_h2o CO₂ + H₂O + other simple molecules further_degradation->co2_h2o

References

Safety Operating Guide

Proper Disposal of Diazinon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Diazinon, an organophosphate pesticide, requires careful handling and disposal to mitigate risks to human health and the environment. Adherence to proper disposal procedures is critical for laboratory safety and regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the safe disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should occur in a well-ventilated area.

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves
Eye Protection Safety glasses with side shields or chemical goggles
Respiratory Protection NIOSH-approved respirator if ventilation is inadequate
Protective Clothing Long-sleeved shirt, long pants, and closed-toe shoes

Step-by-Step Disposal Procedures

The proper disposal of this compound is governed by federal, state, and local regulations. It is classified as a hazardous waste and must be managed accordingly.[1]

Step 1: Containment of Spills

In the event of a this compound spill, immediate containment is crucial to prevent environmental contamination.

  • For Liquid Spills: Absorb the liquid using dry sand, earth, or another non-combustible absorbent material.[1] Once absorbed, carefully sweep or scoop the material into a sealable, labeled container for hazardous waste.

  • For Solid/Powdered Spills: Carefully collect the powdered material to minimize dust generation.[1] Place the collected powder into a sealed container designated for hazardous waste. Do not dry sweep, as this can create airborne particles.

CAUTION: Never wash this compound spills into a sewer or drain.[1][2] Flammable solutions of this compound should be kept out of confined spaces to avoid the risk of explosion.[1]

Step 2: Disposal of Unused or Waste this compound

Unused or waste this compound products must not be disposed of in standard trash or poured down the drain.[2][3]

  • Identify as Hazardous Waste: Clearly label the container with "Hazardous Waste" and the chemical name "this compound."

  • Contact a Professional: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These professionals are equipped to handle and transport hazardous materials safely.

  • Consult Local Authorities: For specific recommendations and to ensure compliance, contact your state's Department of Environmental Protection (DEP) or the regional office of the U.S. Environmental Protection Agency (EPA).[1][2]

Step 3: Decontamination and Disposal of Empty Containers

Empty this compound containers must be properly decontaminated before disposal to remove residual pesticide.

  • Triple Rinsing: The standard procedure for decontaminating empty pesticide containers is triple rinsing.[4][5][6][7]

    • Fill the empty container approximately one-quarter full with water or an appropriate solvent.

    • Securely replace the cap and shake the container vigorously for at least 30 seconds.

    • Empty the rinsate into a designated hazardous waste container for later disposal. The rinsate is also considered hazardous waste.

    • Repeat this rinsing process two more times.

  • Container Destruction: After triple rinsing, render the container unusable by puncturing or crushing it.[5] This prevents reuse.

  • Final Disposal: The triple-rinsed and punctured container can typically be disposed of in a sanitary landfill.[5][8] However, always confirm this with your local waste management authority, as regulations may vary.[9][10]

Disposal Treatment Options

For large quantities of this compound waste, specialized treatment methods are employed by hazardous waste management facilities. While these are not typically performed in a standard laboratory setting, it is useful to be aware of them.

Treatment MethodDescription
Incineration Recommended for large amounts of this compound residuals, using a unit with an effluent gas scrubber.[4][11]
Chemical Treatment Methods such as hydrolysis and oxidation can be used to degrade the pesticide.[4]
Biological Treatment Composting has been shown to be effective for the degradation of this compound-contaminated soils and organic materials.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Diazinon_Disposal_Workflow start This compound Waste Generated spill Spill Occurs start->spill unused_product Unused Product or Waste Solution start->unused_product empty_container Empty Container start->empty_container liquid_spill Liquid Spill spill->liquid_spill Liquid solid_spill Solid/Powder Spill spill->solid_spill Solid absorb Absorb with non-combustible material liquid_spill->absorb collect Carefully collect to minimize dust solid_spill->collect containerize_spill Place in sealed, labeled container absorb->containerize_spill collect->containerize_spill label_hazardous Label as Hazardous Waste containerize_spill->label_hazardous unused_product->label_hazardous triple_rinse Triple Rinse Container empty_container->triple_rinse contact_ehs Contact EHS or Hazardous Waste Contractor label_hazardous->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture and/ or Crush Container triple_rinse->puncture_container collect_rinsate->label_hazardous landfill Dispose of container in sanitary landfill (confirm local regulations) puncture_container->landfill

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diazinon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Diazinon, an organophosphate insecticide. Following these procedural steps will help ensure a safe laboratory environment and proper disposal of hazardous waste.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive suite of personal protective equipment is crucial to prevent exposure. This compound can be harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes.[1][2][3] Repeated exposure to cholinesterase inhibitors like this compound may lead to prolonged susceptibility to even small doses.[3][4][5]

Core PPE Requirements:

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[6][7] Always wear unlined, waterproof gloves and ensure they extend up the forearm.[3][8] It is good practice to wash the outside of the gloves before removal.[5][9]

  • Eye and Face Protection: Chemical splash goggles and a face shield should be worn, especially when there is a risk of splashing or aerosol generation.[8]

  • Respiratory Protection: A NIOSH-approved respirator is recommended to avoid inhaling fumes or spray mist.[10][11] For emergency situations, a positive-pressure self-contained breathing apparatus is advised.[6]

  • Protective Clothing: A long-sleeved shirt and long pants are the minimum requirement.[3][11] For tasks with a higher risk of contamination, a chemical-resistant suit or apron should be worn over regular clothing.[7][11][12]

  • Footwear: Chemical-resistant boots should be worn, and pant legs should be placed over the boots to prevent chemicals from entering.[8]

Quantitative Safety Data for this compound

The following table summarizes key quantitative data related to the safe handling of this compound.

ParameterValueReference
NIOSH Recommended Airborne Exposure Limit (REL) 0.1 mg/m³ (10-hour workshift)[13]
Acute Dermal LD50 (rabbit) > 2020 mg/kg[1][2]
Inhalation LC50 (rat) > 2.5 mg/L (4 hr)[1][2]
Oral LD50 (female rat) 1,600 mg/kg[2]

Procedural Workflow for Handling this compound

To ensure safety at every stage, a systematic approach to handling this compound is necessary. This workflow outlines the key steps from preparation to disposal.

Diazinon_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Application Phase cluster_post Post-Handling & Disposal Phase prep_1 Review Safety Data Sheet (SDS) prep_2 Assemble and Inspect PPE prep_1->prep_2 prep_3 Ensure Proper Ventilation prep_2->prep_3 handle_1 Prepare this compound Solution in a Well-Ventilated Area prep_3->handle_1 Proceed to Handling handle_2 Use Only Outdoors or in a Well-Ventilated Area handle_1->handle_2 handle_3 Avoid Inhaling Vapors or Mist handle_2->handle_3 handle_4 Prevent Contact with Skin and Eyes handle_3->handle_4 post_1 Decontaminate Equipment handle_4->post_1 Complete Application post_2 Remove and Clean/Dispose of PPE post_1->post_2 post_3 Wash Hands and Exposed Skin Thoroughly post_2->post_3 post_4 Store this compound in a Locked, Cool, Dry Place post_3->post_4 post_5 Dispose of Waste According to Regulations post_4->post_5

This compound Safe Handling Workflow

Operational and Disposal Plans

Handling and Storage:

  • Always work in a well-ventilated area.[11]

  • Do not eat, drink, or smoke when handling this compound.[2][10]

  • Store this compound in its original container in a cool, dry, and locked place, out of reach of children and pets.[6]

  • Keep this compound away from food, feed, and other chemicals.[9]

Spill Management:

  • In case of a small spill, absorb the liquid with dry sand, earth, or another noncombustible material and place it into a sealed container for disposal.[13]

  • For powdered spills, collect the material in the safest way possible and place it in a sealed container.[13]

  • Decontaminate the spill area with a mixture of household bleach and water.[9]

Disposal:

  • This compound is considered hazardous waste.[13]

  • Do not dispose of this compound or its containers in regular trash, sinks, toilets, or storm drains.[13][14]

  • Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations.[13]

  • Empty containers should be triple-rinsed, punctured, and disposed of according to local regulations.[10] Many jurisdictions recommend taking unwanted this compound products to a household hazardous waste collection site.[14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.